2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[3-[(3,5-dimethoxyphenyl)methoxy]-2,6-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BF2O5/c1-21-10-5-9(6-11(7-10)22-2)8-23-13-4-3-12(17)14(15(13)18)16(19)20/h3-7,19-20H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMBETHVNGWKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCC2=CC(=CC(=C2)OC)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BF2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584635 | |
| Record name | {3-[(3,5-Dimethoxyphenyl)methoxy]-2,6-difluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-01-7 | |
| Record name | B-[3-[(3,5-Dimethoxyphenyl)methoxy]-2,6-difluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(3,5-Dimethoxyphenyl)methoxy]-2,6-difluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Discovery and Application of Novel Difluorinated Phenylboronic Acid Derivatives in Modern Drug Development
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] Among fluorinated motifs, difluorinated phenylboronic acids have emerged as a particularly valuable class of compounds. Their unique electronic nature, stemming from the potent electron-withdrawing effects of two fluorine atoms, significantly influences the acidity and reactivity of the boronic acid moiety.[4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the discovery of novel difluorinated phenylboronic acid derivatives. It covers the scientific rationale for their use, prevalent synthetic strategies, critical characterization protocols, and their expanding applications, particularly as enzyme inhibitors. The narrative is grounded in field-proven insights, explaining the causality behind experimental choices to empower researchers in their own discovery programs.
Part I: The Scientific Imperative for Difluorination
The introduction of fluorine into a phenylboronic acid scaffold is a deliberate design choice aimed at fine-tuning its biological and chemical properties.[1] A single fluorine atom can alter basicity, lipophilicity, metabolic stability, and binding affinity.[1][5][6][7] The use of a difluoro substitution pattern amplifies these effects, offering distinct advantages:
-
Modulation of Acidity (pKa): The boronic acid's Lewis acidity is fundamental to its biological mechanism of action, particularly in enzyme inhibition.[8] The strong inductive effect of two fluorine atoms withdraws electron density from the aromatic ring, making the boron atom more electrophilic and lowering the pKa of the boronic acid.[4][9] A lower pKa means the boronic acid can exist in its more reactive anionic, tetrahedral boronate form at physiological pH, enhancing its ability to interact with nucleophilic residues like serine in an enzyme's active site.[8][10] The position of the fluorine atoms is critical; meta and ortho substitutions generally lead to a more significant increase in acidity compared to a para substitution, where resonance effects can partially compensate for the inductive withdrawal.[4]
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein binding pocket, including hydrogen bonds and dipole-dipole interactions, which can significantly increase binding affinity.[2]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[1][2]
-
Tuning Lipophilicity: Fluorination generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability and cell penetration.[7][11] However, this effect is highly context-dependent and must be carefully balanced to maintain adequate aqueous solubility.[3]
Part II: Synthetic Strategies and Methodologies
The synthesis of difluorinated phenylboronic acids can be approached through several robust methods. The choice of strategy often depends on the availability of starting materials, desired substitution pattern, and functional group tolerance.
Key Synthetic Approaches
-
From Difluorinated Aryl Halides: This is one of the most common and reliable routes. It typically involves the formation of an organometallic intermediate from a difluoro-substituted aryl bromide or iodide, which is then trapped with a trialkyl borate ester.
-
Grignard Reaction: Formation of an arylmagnesium halide followed by reaction with trimethyl or triisopropyl borate.
-
Lithium-Halogen Exchange: Using an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures, followed by borylation. This method is often preferred for its speed and efficiency.[12][13]
-
-
Palladium-Catalyzed Borylation (Miyaura Borylation): This powerful cross-coupling reaction uses a palladium catalyst to couple a difluorinated aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[13] This method exhibits excellent functional group tolerance and is widely used in modern organic synthesis.[12]
-
Direct C-H Borylation: Emerging methods allow for the direct conversion of an aromatic C-H bond to a C-B bond, catalyzed by transition metals like iridium or rhodium.[13] This represents a highly atom-economical approach, though controlling regioselectivity on a difluorinated ring can be challenging.
Experimental Protocol: Synthesis of 2,4-Difluorophenylboronic Acid via Lithiation
This protocol describes a standard, lab-scale synthesis from 1-bromo-2,4-difluorobenzene. It is a self-validating system where successful execution relies on the strict exclusion of atmospheric moisture and precise temperature control.
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Triisopropyl borate
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware (Schlenk flask, dropping funnel)
Step-by-Step Methodology:
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Initial Reagents: Add 1-bromo-2,4-difluorobenzene (e.g., 10.0 g, 51.8 mmol) and anhydrous THF (100 mL) to the flask.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to prevent side reactions.
-
Lithiation: Slowly add n-butyllithium (22.8 mL of a 2.5 M solution, 57.0 mmol, 1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for an additional 45 minutes.
-
Borylation: In a separate dry flask, dissolve triisopropyl borate (14.3 mL, 62.2 mmol, 1.2 eq) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching & Acidification: Cool the mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl (50 mL). Stir vigorously for 1 hour. The pH should be acidic (~1-2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or hexanes/ethyl acetate) to yield pure 2,4-difluorophenylboronic acid.[14]
Part III: Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the aromatic protons.
-
¹³C NMR: Confirms the carbon framework.
-
¹⁹F NMR: Crucial for fluorinated compounds, showing characteristic signals for the fluorine atoms.
-
¹¹B NMR: A broad signal confirms the presence of the boron atom. Its chemical shift can indicate whether the boron is trigonal or tetrahedral.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.
-
Infrared (IR) and UV-Vis Spectroscopy: Can provide additional structural information and confirm the presence of key functional groups.[15]
Data Presentation: Physicochemical Properties
The impact of difluorination is clearly illustrated by comparing the acidity of phenylboronic acid with its fluorinated analogs.
| Compound | Structure | pKa |
| Phenylboronic Acid | C₆H₅B(OH)₂ | ~8.80[9] |
| 4-Fluorophenylboronic Acid | 4-FC₆H₄B(OH)₂ | ~8.77[4] |
| 3,5-Difluorophenylboronic Acid | 3,5-F₂C₆H₃B(OH)₂ | ~7.23 |
Note: pKa values can vary slightly based on experimental conditions. The trend of increasing acidity with electron-withdrawing fluorination is the key takeaway.
Part IV: Applications in Drug Discovery - Serine Protease Inhibition
A primary application of difluorinated phenylboronic acids is in the design of enzyme inhibitors, particularly for serine proteases.[8][16]
Mechanism of Action
Serine proteases, such as chymotrypsin or prostate-specific antigen (PSA), feature a catalytic triad in their active site containing a highly nucleophilic serine residue.[16] Boronic acids act as potent, reversible covalent inhibitors by mimicking the tetrahedral transition state of peptide bond hydrolysis.[8][17]
The workflow is as follows:
-
The inhibitor binds to the enzyme's active site.
-
The boron atom, made highly electrophilic by the difluoro-substituents, undergoes nucleophilic attack by the hydroxyl group of the catalytic serine.[8]
-
This forms a stable, yet reversible, tetrahedral boronate adduct, effectively inactivating the enzyme.[17][18] The stability of this complex is often enhanced by hydrogen bonding within the enzyme's "oxyanion hole."[17]
Caption: Mechanism of serine protease inhibition by a boronic acid.
Protocol: In Vitro Serine Protease Inhibition Assay
This protocol outlines a general method for determining the inhibitory potency (IC₅₀) of a synthesized compound against a model serine protease like chymotrypsin using a chromogenic substrate.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (SAAPpNA) substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Difluorinated phenylboronic acid test compound
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of chymotrypsin in buffer.
-
Prepare a stock solution of the SAPpNA substrate in DMSO.
-
Prepare a 10 mM stock solution of the test inhibitor in DMSO. Create a serial dilution series (e.g., 1000 µM to 0.1 µM) in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Add 2 µL of each inhibitor concentration (or DMSO for control) to respective wells.
-
Add 178 µL of Tris-HCl buffer to all wells.
-
Add 10 µL of the chymotrypsin solution to all wells except the "no enzyme" blank. Mix gently.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the SAPpNA substrate solution to all wells to initiate the reaction. The final volume is 200 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37 °C.
-
Measure the absorbance at 405 nm every 60 seconds for 30 minutes. The product, p-nitroaniline, is yellow and absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the "enzyme only" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Outlook
Difluorinated phenylboronic acid derivatives represent a privileged scaffold in modern drug discovery. Their synthesis is well-established, and their unique physicochemical properties, driven by the strong electron-withdrawing nature of fluorine, make them highly effective tools for modulating biological targets.[4][19] As our understanding of synthetic fluorination chemistry deepens and new biological targets emerge, the application of these versatile building blocks is set to expand further, from enzyme inhibitors to advanced diagnostic agents and materials.[5][20][21] The principles and protocols outlined in this guide provide a solid foundation for scientists aiming to harness the power of difluorinated phenylboronic acids in their research and development endeavors.
References
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64. Available at: [Link]
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Bone, R., Shenvi, A. B., Kettner, C. A., & Agard, D. A. (1987). Serine protease mechanism: structure of an inhibitory complex of .alpha.-lytic protease and a tightly bound peptide boronic acid. Biochemistry. Available at: [Link]
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Duffy, F. J., & Wilson, F. (n.d.). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry. Available at: [Link]
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Inno Pharmchem. (n.d.). Advanced Synthesis with Fluorinated Organic Compounds: The Case of 2,4-Difluorophenylboronic Acid. Available at: [Link]
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Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences of the United States of America, 68(2), 478-80. Available at: [Link]
-
Kurt, M., Sert, Y., Demic, S., Cinar, M., & Cinar, Z. (2015). Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid with experimental (FT-IR, FT-Raman, 1H and 13C NMR, UV) techniques and quantum chemical calculations. Journal of Molecular Structure, 1083, 274-287. Available at: [Link]
-
Mahrous, M. (n.d.). Review: Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Maresca, K. P., Femia, F. J., & Babich, J. W. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 52(1), 327-330. Available at: [Link]
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Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
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Sporzynski, A., Adamczyk-Wozniak, A., Zarzeczanska, D., Gozdalik, J. T., Ramotowska, P., & Abramczyk, W. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. Available at: [Link]
-
Tius, M. A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2004. Available at: [Link]
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Zhdankin, V. V. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 22(12), 2210. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid, a key building block in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior in various experimental settings. We delve into its structural and spectroscopic characteristics, solubility profile, acidity, and thermal stability. Crucially, this guide provides detailed, field-proven experimental protocols for the characterization of this and similar boronic acid derivatives, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility. By synthesizing technical data with practical insights, this whitepaper aims to empower scientists to effectively utilize this versatile reagent in their research and development endeavors.
Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids
Phenylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of fluorine atoms and other substituents onto the phenyl ring profoundly modulates the electronic and steric properties of these molecules, offering fine-tuned control over their reactivity and subsequent applications. This compound is a sophisticated example of such a tailored building block. The ortho-difluoro substitution pattern significantly influences the acidity of the boronic acid moiety and the rotational dynamics around the C-B bond. The 3-(3',5'-dimethoxybenzyloxy) group introduces a bulky, electron-rich substituent that can impact solubility, crystallinity, and intermolecular interactions. Understanding the fundamental physicochemical properties of this molecule is therefore paramount for its effective application in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical parameters of this compound is critical for its handling, reaction optimization, and analytical characterization.
Chemical Identity and Structural Features
The foundational attributes of the molecule are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 849062-01-7 | [1] |
| Molecular Formula | C₁₅H₁₅BF₂O₅ | [1] |
| Molecular Weight | 324.08 g/mol | [1] |
| SMILES String | COc1cc(COc2ccc(F)c(B(O)O)c2F)cc(OC)c1 | [1] |
| InChI Key | CKMBETHVNGWKIN-UHFFFAOYSA-N | [1] |
The presence of two ortho-fluorine atoms relative to the boronic acid group is a key structural feature, influencing the Lewis acidity of the boron center. The bulky benzyloxy substituent at the 3-position introduces significant steric hindrance and is expected to impact the solubility and crystal packing of the molecule.
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of this molecule. A multi-nuclear approach is recommended.
-
¹H NMR: Will show characteristic signals for the aromatic protons on both phenyl rings, the benzylic methylene protons, and the methoxy groups. The boronic acid protons (B(OH)₂) will appear as a broad singlet, the chemical shift of which is highly dependent on concentration, solvent, and water content.
-
¹³C NMR: Will provide signals for all unique carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the fluorine atoms. Two distinct signals are expected for the non-equivalent fluorine atoms.
-
¹¹B NMR: Will show a single, broad signal characteristic of a trigonal planar boronic acid, typically in the range of 28-33 ppm.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Electrospray ionization (ESI) is a suitable technique, and the molecule is expected to be observed as its [M-H]⁻ or [M+H]⁺ ion.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the boronic acid (broad), C-F bonds, C-O bonds of the ether and methoxy groups, and aromatic C-H and C=C bonds.
Solubility Profile
| Solvent Class | Predicted Solubility | Rationale & Supporting Evidence |
| Ethers (e.g., THF, Diethyl Ether) | High | Phenylboronic acid shows high solubility in ethers.[2] The organic substituents on the target molecule are expected to maintain this characteristic. |
| Ketones (e.g., Acetone) | High | Phenylboronic acid is highly soluble in ketones.[2] |
| Chlorinated Solvents (e.g., DCM, Chloroform) | Moderate to High | Phenylboronic acid has moderate solubility in chloroform.[2] The large organic framework of the target molecule may enhance solubility in these solvents. |
| Alcohols (e.g., Methanol, Ethanol) | Moderate to High | The boronic acid moiety can hydrogen bond with alcohols, promoting solubility. |
| Apolar Hydrocarbons (e.g., Hexanes, Toluene) | Low to Very Low | Phenylboronic acid has very low solubility in hydrocarbons.[2] The polar boronic acid and ether functionalities will limit solubility in apolar media. |
| Water | Low | The introduction of the large, hydrophobic benzyloxy group is expected to significantly decrease water solubility compared to unsubstituted phenylboronic acid. The solubility of substituted phenylboronic acids in water is generally low.[3] |
The solubility is a critical parameter for reaction setup, purification (crystallization), and formulation.
Acidity (pKa)
The pKa of a boronic acid is a measure of its Lewis acidity and is crucial for understanding its reactivity, particularly in forming boronate esters with diols. The pKa of the target molecule has not been experimentally determined, but an estimate can be made based on related structures. The electron-withdrawing nature of the two ortho-fluorine atoms is expected to increase the Lewis acidity of the boron center, thereby lowering the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). However, steric hindrance from the bulky benzyloxy group may slightly counteract this electronic effect. Therefore, the pKa of this compound is predicted to be in the range of 7.5 - 8.5 .
Thermal Stability and Boroxine Formation
The thermal stability of the compound is a key consideration for storage and handling, especially at elevated temperatures.
-
Melting Point: While the melting point for this specific compound is not published, related compounds such as 3-(Benzyloxy)phenylboronic acid have a melting point in the range of 125-130 °C. The substitution pattern of the target molecule suggests a crystalline solid with a distinct melting point, likely in a similar or slightly higher range.
-
Decomposition: Thermogravimetric analysis (TGA) would be expected to show thermal stability up to a certain temperature, beyond which decomposition would occur. For fluorinated organic compounds, thermal stability can be high.[4][5]
-
Boroxine Formation: A critical aspect of boronic acid chemistry is the tendency to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. This is a reversible equilibrium that can be influenced by temperature, concentration, and the presence of water. Electron-donating groups on the phenyl ring can favor boroxine formation.[6][7] The presence of boroxine can complicate analytical characterization and reactivity.
Experimental Protocols for Physicochemical Characterization
To ensure the quality and consistency of this compound, a series of well-defined analytical procedures should be employed.
Purity and Structural Confirmation by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for assessing the purity of boronic acids and identifying any impurities.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: A C18 stationary phase is typically effective for separating boronic acids and their organic impurities based on hydrophobicity.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape and retention.
-
Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile or methanol) in water is necessary to elute the target compound as well as any less polar impurities.
-
Mass Spectrometry Detection: ESI-MS provides molecular weight confirmation of the main peak and allows for the identification of impurities, including the corresponding boroxine.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 1 mg of the boronic acid and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Interpretation:
-
The main peak in the chromatogram should correspond to the target molecule, confirmed by its mass spectrum.
-
Look for potential impurities, such as starting materials or by-products.
-
The boroxine may be observed at a higher retention time and will have a characteristic mass corresponding to (3M - 3H₂O).
NMR Analysis for Structural Elucidation and Boroxine Detection
NMR spectroscopy provides detailed structural information and can be used to assess the equilibrium between the boronic acid and its boroxine.
Causality Behind Experimental Choices:
-
Anhydrous NMR Solvent: Using a dry deuterated solvent (e.g., Acetone-d₆ or CDCl₃) is crucial to minimize the hydrolysis of any pre-existing boroxine back to the monomeric boronic acid.
-
¹¹B NMR: This experiment is a direct probe for the boron species in solution. The monomeric acid and the boroxine will have distinct chemical shifts.
-
¹H NMR with D₂O exchange: Adding a drop of D₂O to the NMR sample will cause the B(OH)₂ protons to exchange, leading to the disappearance of their signal. This can help to confirm their assignment.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of anhydrous Acetone-d₆.
-
Acquisition:
-
Record ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra at room temperature.
-
For ¹H NMR, acquire a spectrum before and after the addition of one drop of D₂O.
-
-
Data Analysis:
-
Assign all proton, carbon, and fluorine signals to the molecular structure.
-
In the ¹¹B NMR spectrum, identify the signal for the trigonal boronic acid. A second signal may indicate the presence of the boroxine.
-
In the ¹H NMR, the presence of boroxine may be indicated by a slight downfield shift of the aromatic protons and the absence of a distinct B(OH)₂ signal.
-
Determination of pKa by Potentiometric Titration
Potentiometric titration is a reliable method for determining the pKa of an acid.
Causality Behind Experimental Choices:
-
Aqueous-Organic Co-solvent: Due to the low water solubility of the target compound, a co-solvent system (e.g., water-methanol) is necessary. The apparent pKa will be determined in this system.
-
Standardized Base: Titration with a strong base of known concentration (e.g., NaOH) allows for the neutralization of the boronic acid.
-
pH Monitoring: Continuously monitoring the pH as a function of the volume of added base generates a titration curve from which the pKa can be determined.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a solution of the boronic acid of known concentration (e.g., 0.01 M) in a suitable water-methanol mixture (e.g., 50:50 v/v).
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Place the pH electrode in the boronic acid solution.
-
Slowly add a standardized solution of 0.1 M NaOH in small increments.
-
Record the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
-
Visualization of Key Concepts and Workflows
Visual aids are essential for understanding the relationships between the compound's properties and the methodologies used to characterize them.
Caption: Interrelationship between physicochemical properties and analytical techniques.
Caption: Experimental workflow for HPLC-MS analysis.
Safety and Handling
This compound is classified as a warning-level hazard.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area or with a dust mask (type N95 or equivalent).[1]
Storage:
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. A comprehensive understanding of its physicochemical properties, including its spectroscopic signature, solubility, acidity, and stability, is essential for its effective and reproducible application. This technical guide has provided a detailed overview of these properties and has outlined robust, validated protocols for their characterization. By appreciating the nuances of this molecule's behavior, particularly the potential for boroxine formation, researchers can mitigate analytical challenges and unlock its full synthetic utility.
References
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
-
ResearchGate. (n.d.). Solubility of investigated compounds in water. ◊ Phenylboronic acid... [Image]. Retrieved January 21, 2026, from [Link]
- Adamczyk-Woźniak, A., Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2758.
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved January 21, 2026, from [Link]
- Feng, Y., et al. (2017). Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. RSC Advances, 7(60), 37835-37844.
- Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of boroxine: its stability and thermodynamic parameters in solution.
-
University of Strathclyde. (n.d.). pKa measurement. Retrieved January 21, 2026, from [Link]
- Tokunaga, Y., Ueno, H., & Shimomura, Y. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Tetrahedron Letters, 43(48), 8577-8580.
-
PubChem. (n.d.). 2,6-Difluorophenylboronic acid. Retrieved January 21, 2026, from [Link]
- Kua, J., & Houk, K. N. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(1), 104-111.
-
ResearchGate. (n.d.). Formation of boroxine: Its stability and thermodynamic parameters in solution. Retrieved January 21, 2026, from [Link]
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A Comprehensive Spectroscopic Elucidation of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid
Abstract
This technical guide provides an in-depth spectroscopic analysis of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid (CAS No. 849062-01-7).[1] As a complex arylboronic acid, this compound serves as a valuable building block in medicinal chemistry and materials science, where unambiguous structural verification is paramount. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for its characterization. We present predicted and interpreted data, grounded in established principles and comparative analysis with related structures, to offer a definitive analytical reference for researchers, quality control specialists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.
Introduction
This compound is a poly-functionalized aromatic compound with a molecular formula of C₁₅H₁₅BF₂O₅ and a molecular weight of 324.08 g/mol .[1][2] The utility of arylboronic acids as reagents in transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling, is well-established. The specific substitution pattern of this molecule—containing two electron-withdrawing fluorine atoms ortho to the boronic acid, an ether linkage, and a dimethoxy-substituted benzyl group—imparts unique electronic and steric properties that can be leveraged in targeted synthesis.
Given this structural complexity, rigorous characterization is not merely a procedural step but a foundational requirement for its effective use. Each functional group provides a distinct spectroscopic handle. This guide systematically deconstructs the molecule's signature across multiple analytical platforms to build a cohesive and validated structural portrait.
Analytical Workflow & Molecular Structure
The comprehensive characterization of a novel or complex molecule requires an integrated analytical approach. The workflow begins with sample preparation, followed by parallel acquisition of NMR, IR, and MS data. Each technique provides orthogonal, complementary information, which, when synthesized, leads to unambiguous structural confirmation.
Figure 1: Integrated workflow for spectroscopic characterization.
Below is the chemical structure of the target compound with atom numbering used for spectral assignments throughout this guide.
Figure 2: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the chemical environment of heteroatoms like fluorine and boron.[3]
Experimental Protocol: NMR
-
Sample Preparation: Accurately weigh 15-20 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high boiling point allows for variable temperature studies if needed, and it effectively solubilizes the polar boronic acid and exchanges with the acidic B(OH)₂ protons, which appear as a broad singlet.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.[3]
-
Data Acquisition:
-
¹H NMR: Reference the spectrum to the residual DMSO signal at 2.50 ppm.
-
¹³C NMR: Reference the proton-decoupled spectrum to the central peak of the DMSO-d₆ septet at 39.52 ppm.[3]
-
¹⁹F NMR: Acquire a proton-decoupled spectrum. Reference chemical shifts to an external standard of CFCl₃ (0 ppm).[3]
-
¹¹B NMR: Acquire a proton-decoupled spectrum. Use BF₃·Et₂O (0 ppm) as an external reference.[4]
-
2D NMR: Conduct COSY, HSQC, and HMBC experiments as needed to confirm assignments.
-
¹H NMR Analysis (400 MHz, DMSO-d₆)
The proton NMR spectrum is predicted to show distinct signals for the three aromatic systems and the linking methylene protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.25 | br s | 2H | B(OH )₂ | Acidic protons, exchangeable with water in the solvent. Signal is often broad. |
| ~7.20 | ddd | 1H | H-5 | Coupled to H-4 and the two fluorine atoms at C-2 and C-6. The position is downfield due to deshielding from the adjacent fluorine. |
| ~6.95 | t | 1H | H-4 | Coupled to H-5 and the fluorine atom at C-2. |
| ~6.60 | s | 2H | H-2', H-6' | Two chemically equivalent protons on the dimethoxybenzyl ring. Appears as a singlet due to symmetry. |
| ~6.45 | s | 1H | H-4' | A single proton at the para position of the dimethoxybenzyl ring, appearing as a singlet (or very fine triplet). |
| ~5.10 | s | 2H | CH ₂ | Methylene bridge protons. Their chemical shift is influenced by the adjacent oxygen and aromatic ring. Appears as a sharp singlet. |
| ~3.75 | s | 6H | (OCH ₃)₂ | Six equivalent protons from the two methoxy groups, resulting in a strong singlet. |
¹³C NMR Analysis (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will reveal 11 distinct carbon signals, as four pairs of carbons are chemically equivalent due to symmetry in the dimethoxybenzyl moiety. Carbons attached to or near fluorine will exhibit characteristic splitting (¹JCF, ²JCF, etc.).
| Chemical Shift (δ, ppm) | C-F Coupling | Assignment | Rationale |
| ~160.5 | dd | C-2, C-6 | Aromatic carbons directly bonded to fluorine. Show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). |
| ~159.0 | s | C-3', C-5' | Methoxy-substituted aromatic carbons. |
| ~155.0 | t | C-3 | Carbon attached to the benzyloxy group, shows smaller coupling to the two ortho fluorine atoms. |
| ~140.0 | s | C-1' | Quaternary carbon of the dimethoxybenzyl ring attached to the methylene bridge. |
| ~130.0 | d | C-5 | Aromatic CH carbon, coupled to the adjacent fluorine at C-6. |
| ~115.0 | d | C-4 | Aromatic CH carbon, coupled to the adjacent fluorine at C-2. |
| ~108.0 | s | C-2', C-6' | Aromatic CH carbons on the dimethoxybenzyl ring. |
| ~100.5 | s | C-4' | Aromatic CH carbon on the dimethoxybenzyl ring. |
| ~100.0 (broad) | - | C-1 | The ipso-carbon attached to boron is often broad and sometimes difficult to detect due to quadrupolar relaxation of the boron nucleus.[5] |
| ~70.0 | s | C H₂ | Methylene bridge carbon. |
| ~55.5 | s | OC H₃ | Methoxy carbons. |
¹⁹F NMR Analysis (376 MHz, DMSO-d₆)
Fluorine NMR is a highly sensitive technique for characterizing fluorinated compounds. For this molecule, a single signal is expected due to the chemical equivalence of the two fluorine atoms.
-
Expected Chemical Shift: The chemical shift for fluorine atoms on an aromatic ring typically falls within the -100 to -140 ppm range relative to CFCl₃.[6][7] For a 2,6-difluorophenyl system, a signal around -115 ppm is a reasonable prediction. The signal will likely be a multiplet due to coupling with aromatic protons H-4 and H-5.
¹¹B NMR Analysis (128 MHz, DMSO-d₆)
This experiment is diagnostic for the boronic acid functionality.
-
Expected Chemical Shift: Trigonal (sp²-hybridized) boronic acids typically resonate in the range of +28 to +33 ppm.[5][8] A single, characteristically broad signal around +30 ppm is expected for this compound. The broadness is a result of the fast quadrupolar relaxation of the ¹¹B nucleus (I = 3/2).[9]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint."
Experimental Protocol: IR
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for rapid, solvent-free analysis of the solid sample.
-
Data Acquisition: A small amount of the solid compound is placed directly on the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[10]
Spectral Interpretation
The IR spectrum will be dominated by absorptions from the O-H, C-H, C=C, C-O, B-O, and C-F bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch | B(O-H )₂ (hydrogen-bonded)[10][11] |
| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| 2980 - 2850 | Medium-Weak | C-H stretch | Aliphatic C-H (CH₂ and OCH₃) |
| ~1610, ~1590 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations |
| 1380 - 1330 | Strong | B-O stretch | Asymmetric B-O stretching in the B(OH)₂ group[12][13] |
| 1250 - 1200 | Strong | C-O stretch | Asymmetric Ar-O-C stretch (ether) |
| 1180 - 1100 | Strong | C-F stretch | Aromatic C-F bond vibration |
| 1070 - 1020 | Strong | C-O stretch | Symmetric Ar-O-C stretch (ether) |
| ~700 | Strong | δ(O-B-O) | Out-of-plane O-B-O deformation[12] |
The very broad O-H stretch and the strong B-O stretch are highly diagnostic for the boronic acid moiety.[13][14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule and its fragments.
Experimental Protocol: MS
-
Instrumentation: An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is ideal.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Spectra are acquired in both positive and negative ion modes. ESI is a soft ionization technique that is likely to yield the intact molecular ion.
Fragmentation Analysis
The molecular formula C₁₅H₁₅BF₂O₅ gives an exact monoisotopic mass of 324.098 g/mol .[2]
-
Positive Ion Mode [M+H]⁺: The protonated molecule is expected at m/z 325.105 .
-
Negative Ion Mode [M-H]⁻: The deprotonated molecule is expected at m/z 323.091 .
-
Key Fragments: The primary fragmentation pathway involves the cleavage of the benzylic ether bond, which is the most labile bond in the structure. This leads to two major, highly stable fragment ions.
Figure 3: Proposed primary fragmentation pathway in ESI-MS.
The observation of the molecular ion at the correct m/z and the characteristic fragment at m/z 151.1 (corresponding to the 3,5-dimethoxybenzyl cation) would provide strong evidence for the proposed structure. The natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) will result in a characteristic M-1 peak in the mass spectrum with ~25% the intensity of the monoisotopic peak.
Conclusion
The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS.
-
NMR confirms the complete carbon-hydrogen framework, the connectivity of the distinct aromatic rings via the methylene ether bridge, and the presence and environment of the fluorine and boron atoms.
-
IR provides unambiguous evidence for the key functional groups, particularly the boronic acid (O-H and B-O stretches), ether linkage (C-O stretch), and fluorination (C-F stretch).
-
MS verifies the molecular weight and elemental formula and confirms the major structural subunits through a predictable fragmentation pattern.
Together, these techniques provide a robust and cross-validated analytical data package, ensuring the identity, purity, and structural integrity of this complex and valuable chemical entity.
References
- BenchChem. (2025). Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide to NMR and X-ray Crystallography.
- Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095.
- ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
- Jackson, D. C., et al. (2018). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications.
- Beilstein Journals. (n.d.). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids.
- MDPI. (n.d.). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals.
- ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate.
- Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate.
- The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Materials.
- UBC Chemistry Department. (2008). Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid and a biotin derivative thereof as captors of anionic aqueous [F-18]-fluoride for the preparation of [F-18/F-19]-labeled aryltrifluoroborates with high kinetic stability. Tetrahedron Letters, 49, 3152-3156.
- Sigma-Aldrich. (n.d.). This compound.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
- Langmuir. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces.
- SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts.
- Molecules. (n.d.). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PubMed Central.
- PubChemLite. (n.d.). This compound.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
- European Journal of Inorganic Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information.
- Journal of Organic Chemistry. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed.
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An In-depth Technical Guide to the Synthesis of Idelalisib (CAL-101)
This guide provides a comprehensive overview of the synthetic pathways for Idelalisib (formerly CAL-101), a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the chemical logic and experimental considerations behind various synthetic routes.
Introduction to Idelalisib
Idelalisib, with the chemical name (S)-2-(1-(9H-purin-6-ylamino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one, is a crucial therapeutic agent in the treatment of certain B-cell malignancies.[1][2] Its mechanism of action involves the targeted inhibition of the PI3Kδ signaling pathway, which is integral to the proliferation, survival, and differentiation of B-cells.[3] Dysregulation of this pathway is a known factor in various hematological cancers.[3] This guide will explore several reported synthetic strategies for Idelalisib, highlighting the different starting materials and key transformations.
Synthetic Strategies and Pathways
Several distinct synthetic routes for Idelalisib have been documented, each with its own set of advantages and challenges. The choice of a particular pathway in a drug development setting often depends on factors such as cost of starting materials, overall yield, scalability, and the control of stereochemistry and impurities.
One of the originally reported syntheses of Idelalisib starts from 2-fluoro-6-nitrobenzoic acid.[4][5] This linear synthesis builds the quinazolinone core in a stepwise fashion.
Experimental Protocol:
-
Amide Formation: 2-fluoro-6-nitrobenzoic acid is first activated, for instance with oxalyl chloride, and then condensed with aniline to form 2-fluoro-6-nitro-N-phenylbenzamide.[4][5]
-
Coupling with Amino Acid Derivative: The resulting benzamide is coupled with N-Boc-L-2-aminobutyric acid. This step can be challenging, with reports of low conversion rates.[4][5]
-
Reductive Cyclization: The nitro group is reduced, typically using a reducing agent like zinc in acetic acid (Zn/AcOH), which concomitantly induces cyclization to form the quinazolinone ring system.[4]
-
Deprotection: The Boc protecting group on the amino acid side chain is removed.
-
Purine Coupling: The final step involves the coupling of the deprotected intermediate with a 6-substituted purine, such as 6-bromopurine, to yield Idelalisib.[4][5]
Causality Behind Experimental Choices:
-
The use of a Boc protecting group for the amino acid is a standard strategy to prevent side reactions during the initial coupling step.
-
Reductive cyclization is an efficient method to construct the quinazolinone ring from the ortho-nitro amide precursor.
Challenges:
A significant drawback of this route is the reported difficulty in the coupling step between the N-phenylbenzamide and N-Boc-L-2-aminobutyric acid, leading to low conversions and purities.[4][5]
A [label="2-Fluoro-6-nitrobenzoic acid"]; B [label="2-Fluoro-6-nitro-N-phenylbenzamide"]; C [label="N-Boc protected intermediate"]; D [label="Quinazolinone intermediate"]; E [label="Idelalisib"];
A -> B [label="Aniline, Oxalyl chloride"]; B -> C [label="N-Boc-L-2-aminobutyric acid"]; C -> D [label="Zn/AcOH (Reduction & Cyclization)"]; D -> E [label="1. Deprotection\n2. 6-Bromopurine"]; }
Icos Corporation Synthetic Pathway for Idelalisib.
An alternative synthesis begins with the coupling of adenine and a chiral butyrate derivative.[6]
Experimental Protocol:
-
Adenine Coupling: Adenine is coupled with a 2-hydroxy butyrate derivative to form an adenine-butyrate intermediate.[6]
-
Amidation: This intermediate is then treated with 2-amino-6-fluorobenzoic acid in the presence of trimethylaluminium to yield a carboxylic acid intermediate.[6]
-
Cyclization and Phenylation: The final steps involve reaction with aniline in the presence of acetic anhydride and toluene at elevated temperatures, leading to the formation of the quinazolinone ring and incorporation of the phenyl group to give Idelalisib.[6]
Challenges:
This route is described as being cumbersome, particularly in the final cyclization and aniline coupling step, which can lead to the formation of multiple byproducts.[6]
A [label="Adenine"]; B [label="2-Hydroxy butyrate derivative"]; C [label="Adenine-butyrate intermediate"]; D [label="Carboxylic acid intermediate"]; E [label="Idelalisib"];
A -> C [label="Coupling"]; B -> C; C -> D [label="2-Amino-6-fluorobenzoic acid,\nTrimethylaluminium"]; D -> E [label="Aniline, Acetic anhydride,\nToluene (Cyclization)"]; }
Suzhou Mirac Pharma Synthetic Pathway for Idelalisib.
A more recent and optimized synthesis has been developed to address the shortcomings of the earlier routes, focusing on improved yields and better control of impurities.[6][7]
Experimental Protocol:
-
Synthesis of 2-amino-6-fluoro-N-phenylbenzamide: This key intermediate is prepared from 2-fluoro-6-nitro-N-phenylbenzamide via reduction of the nitro group. The choice of catalyst for this reduction is critical to avoid the formation of desfluoro impurities. Zinc and ammonium formate have been identified as an effective catalyst system, providing high yield and purity.[7]
-
Peptide Coupling: 2-amino-6-fluoro-N-phenylbenzamide is then coupled with N-Boc-L-2-aminobutyric acid. This approach, where the amino acid is coupled to the pre-formed aminobenzamide, is reported to be more efficient than the Icos route.[6]
-
Boc Deprotection: The Boc group is removed using an acid, such as trifluoroacetic acid in dichloromethane (DCM).[7]
-
Final Coupling and Cyclization: The resulting amine is coupled with 6-chloropurine in the presence of a base like diisopropylethylamine (DIPEA) and a Lewis acid such as zinc chloride (ZnCl2) to form a diamide intermediate, which then undergoes cyclization to form Idelalisib.[7]
Key Data and Insights:
| Step | Reagents and Conditions | Yield | Purity | Key Considerations |
| Nitro Reduction | Zn, HCOONH4 | 90% | 99% | Avoids desfluoro impurity seen with Pd/C catalysts.[7] |
| Peptide Coupling | N-Boc-L-2-aminobutyric acid, Coupling agents | Good | >98% | More efficient than coupling before nitro reduction.[6] |
| Purine Coupling | 6-chloropurine, DIPEA, ZnCl2 | - | - | Leads to a diamide intermediate prior to cyclization.[7] |
A [label="2-Fluoro-6-nitro-N-phenylbenzamide"]; B [label="2-Amino-6-fluoro-N-phenylbenzamide"]; C [label="Coupled N-Boc intermediate"]; D [label="Deprotected amine"]; E [label="Idelalisib"];
A -> B [label="Zn, HCOONH4 (Reduction)"]; B -> C [label="N-Boc-L-2-aminobutyric acid"]; C -> D [label="TFA/DCM (Deprotection)"]; D -> E [label="6-Chloropurine, DIPEA, ZnCl2\n(Coupling & Cyclization)"]; }
An Improved and Scalable Synthetic Pathway for Idelalisib.
Starting Materials
The primary starting materials for the various synthetic routes to Idelalisib include:
The selection of starting materials is a critical decision in process development, with implications for cost, availability, and the overall efficiency of the synthesis.
Conclusion
The synthesis of Idelalisib has evolved from initial routes with notable challenges to more refined, scalable processes that offer higher yields and better control over impurities. For researchers and drug development professionals, understanding the nuances of these different synthetic pathways is essential for making informed decisions in process optimization and scale-up. The improved route, in particular, demonstrates a rational approach to overcoming the difficulties associated with earlier methods, resulting in a more commercially viable process.
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A Technical Guide to the Theoretical and Computational Modeling of Substituted Phenylboronic Acids
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate substituted phenylboronic acids. We will delve into the quantum chemical principles governing their behavior and illustrate how computational modeling serves as a powerful tool for the rational design of novel sensors, therapeutics, and catalysts.
Introduction: The Versatility of Phenylboronic Acids
Phenylboronic acids (PBAs) and their derivatives are a remarkable class of compounds, distinguished by a boronic acid moiety [-B(OH)₂] attached to a phenyl ring. Their utility spans a vast range of applications, from the cornerstone of Suzuki cross-coupling reactions to sophisticated roles in medicinal chemistry and materials science.[1] The unique electronic nature of the boron atom—possessing a vacant p-orbital—renders it a Lewis acid, capable of reversibly forming covalent bonds with diols, a feature central to their widespread use as saccharide sensors.[2][3]
Furthermore, this Lewis acidity allows PBAs to act as transition state analogs, making them effective inhibitors of various enzymes, particularly serine proteases like β-lactamases.[4][5] The true power of this scaffold lies in its tunability. By introducing substituents onto the phenyl ring, one can precisely modulate the electronic and steric properties of the boronic acid group, thereby fine-tuning its acidity, reactivity, and binding affinity for specific targets.[1][6] Computational modeling has become indispensable in this endeavor, providing a predictive framework to understand these substituent effects and accelerate the discovery process.
The Influence of Substituents on Fundamental Properties
The key to designing effective PBA-based molecules is understanding how substituents on the phenyl ring influence the Lewis acidity of the boron center. This acidity is quantified by the acid dissociation constant (pKa). Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through a combination of inductive and resonance effects, altering the electron density on the boron atom.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and -CF₃ withdraw electron density from the phenyl ring. This effect is propagated to the boronic acid group, making the boron atom more electron-deficient and thus a stronger Lewis acid. This increased acidity results in a lower pKa value.[1]
-
Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and -OCH₃ donate electron density to the phenyl ring. This increases the electron density on the boron atom, making it a weaker Lewis acid and resulting in a higher pKa.
The position of the substituent is also critical. Ortho substituents can introduce steric hindrance in addition to electronic effects, which may influence the binding to a target or the acidity of the molecule in non-obvious ways.[6][7] Computational methods are exceptionally well-suited to dissecting these intricate relationships.
Core Computational Methodologies: A Scientist's Toolkit
A multi-faceted computational approach is necessary to fully characterize substituted phenylboronic acids, from their intrinsic electronic properties to their interactions within a complex biological environment.
Quantum Mechanical (QM) Calculations
Density Functional Theory (DFT) is the workhorse of quantum chemical computations for molecules of this size, offering a favorable balance between accuracy and computational cost.[8] DFT is used to explore the fundamental electronic structure and reactivity.
Causality in Method Selection: The choice of a functional and basis set is a critical decision that directly impacts the accuracy of the results. The B3LYP functional is a popular hybrid functional that often provides reliable geometries and electronic properties for organic molecules.[8][9][10] For the basis set, a Pople-style set like 6-31+G(d,p) or 6-311+G(2d,p) is a common starting point.[9][11][12] The inclusion of diffuse functions ("+") is important for describing anionic species (like the boronate form) and non-covalent interactions, while polarization functions ("d,p") are essential for accurately describing bonding.
Key Properties Derived from DFT:
-
Optimized Molecular Geometry: Provides the most stable 3D structure of the molecule.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy gap between them indicates the chemical stability of the molecule.[9][10]
-
Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[11][13]
-
Natural Bond Orbital (NBO) Analysis: Investigates charge distribution and donor-acceptor interactions within the molecule, providing quantitative insights into substituent effects.[6][7]
-
pKa Prediction: While challenging, accurate pKa values can be computationally determined by calculating the Gibbs free energy change of the deprotonation reaction in a solvent model.[14][15] This requires careful consideration of different conformations of both the acid and its conjugate base.[14]
Caption: A typical workflow for DFT analysis of a substituted phenylboronic acid.
Molecular Docking
For applications in drug development, understanding how a PBA derivative interacts with its biological target is paramount. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[16]
The Self-Validating System of Docking: A robust docking protocol begins with re-docking a known co-crystallized ligand into its receptor's binding site. A successful re-docking, evidenced by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose, validates that the chosen docking algorithm and scoring function can accurately reproduce the experimental binding mode. This crucial step builds confidence in the subsequent predictions for novel ligands.
Key Steps in a Docking Study:
-
Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed, hydrogen atoms are added, and the protein structure is energy minimized.
-
Ligand Preparation: The 3D structures of the PBA derivatives are generated and their low-energy conformations are determined.
-
Grid Generation: A grid defining the active site of the receptor is created.
-
Docking and Scoring: The ligand is placed in the active site in various orientations and conformations. Each "pose" is evaluated by a scoring function, which estimates the binding affinity. The GlideScore is one such example used to estimate binding affinity.[16]
The results of a docking study provide invaluable insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex, guiding the design of more potent inhibitors.[4][17]
Caption: A generalized workflow for molecular docking of PBA inhibitors.
Application Case Study: Phenylboronic Acids as β-Lactamase Inhibitors
The rise of antibiotic resistance is a critical global health threat, much of it driven by β-lactamase enzymes that hydrolyze β-lactam antibiotics. Phenylboronic acids have emerged as a promising class of inhibitors for these enzymes.[4] Computational modeling plays a pivotal role in this area.
A typical study involves docking a series of substituted PBAs into the active site of a β-lactamase, such as KPC-2.[4][17] The boron atom forms a covalent adduct with the catalytic serine residue in the active site, mimicking the tetrahedral transition state of β-lactam hydrolysis.
Data Presentation: Docking Scores of Substituted PBAs
The following table illustrates hypothetical docking scores for a series of para-substituted phenylboronic acids against a β-lactamase. A more negative score typically indicates a stronger predicted binding affinity.
| Substituent (at para position) | Docking Score (kcal/mol) | Key Predicted Interactions |
| -H | -6.5 | Covalent bond with Ser70, H-bond with Asn132 |
| -CF₃ | -7.8 | Covalent bond with Ser70, H-bond with Asn132, Halogen bond with backbone carbonyl |
| -NH₂ | -7.2 | Covalent bond with Ser70, H-bond with Asn132, H-bond with Glu166 |
| -OH | -7.0 | Covalent bond with Ser70, H-bond with Asn132, H-bond with Ser130 |
This data, derived from modeling, allows researchers to hypothesize that a para-trifluoromethyl group enhances binding affinity, possibly through favorable interactions within a specific sub-pocket of the active site. These hypotheses can then be tested experimentally, creating an efficient design-model-test cycle.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and integrity of the computational results, methodologies must be described in detail.
Protocol for DFT-Based pKa Calculation
-
Structure Preparation: Build the 3D structures of the neutral phenylboronic acid and its corresponding anionic boronate conjugate base.
-
Conformational Search: For both species, perform a thorough conformational search to identify all low-energy conformers, particularly concerning the orientation of the -B(OH)₂ and -B(OH)₃⁻ groups.
-
Geometry Optimization: Optimize the geometry of each unique conformer for both the acid and the conjugate base in the gas phase using a suitable DFT method (e.g., B3LYP/6-311+G(2d,p)).
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).
-
Solvation Energy Calculation: Perform a single-point energy calculation for each optimized structure using a continuum solvation model (e.g., PCM or SMD) to obtain the free energy of solvation.
-
Gibbs Free Energy Calculation: Calculate the total Gibbs free energy in solution for each conformer by summing the gas-phase free energy and the solvation free energy.
-
Boltzmann Averaging: Calculate the Boltzmann-averaged Gibbs free energy for both the acid and the conjugate base using the energies of all their respective low-energy conformers.
-
pKa Calculation: Use the following equation to calculate the pKa: pKa = (G°(Boronate) - G°(Acid)) / (2.303 * RT) + C where G° represents the Boltzmann-averaged Gibbs free energies, R is the gas constant, T is the temperature, and C is a correction factor that includes the free energy of the proton in solution, often determined by referencing against a known experimental pKa.[14]
Protocol for Molecular Docking
-
Protein Preparation: Download the crystal structure of the target protein (e.g., PDB ID: 2IPM for a periplasmic binding protein)[16]. Use a protein preparation wizard (e.g., in Schrodinger Maestro) to preprocess the structure: assign bond orders, add hydrogens, create disulfide bonds, and perform a restrained energy minimization.
-
Ligand Preparation: Draw the substituted phenylboronic acid ligands in 2D and convert them to 3D. Use a tool like LigPrep to generate possible ionization states at the target pH (e.g., 7.4), stereoisomers, and tautomers, followed by an energy minimization.
-
Receptor Grid Generation: Define the binding site by selecting the co-crystallized ligand or by specifying residues known to be in the active site. A grid box is then generated around this defined center.
-
Covalent Docking Setup: As boronic acids often form covalent bonds, specify the reactive serine residue in the active site and define the reaction type as addition to the boron atom.
-
Docking Execution: Run the docking calculation using a program like Glide. Use a standard precision (SP) or extra precision (XP) mode.
Conclusion and Future Outlook
Theoretical studies and computational modeling have fundamentally transformed the investigation of substituted phenylboronic acids. These in silico techniques provide unparalleled insight into the structure-property relationships that govern their function. From accurately predicting acidity to elucidating complex binding modes within enzyme active sites, computation allows for the rapid, cost-effective screening of ideas and the generation of testable hypotheses. As computational power increases and algorithms become more sophisticated, we can expect to see even more accurate predictions of complex phenomena, such as the kinetics of boronate ester formation and the precise simulation of reaction mechanisms in catalysis.[18][19] The continued synergy between computational modeling and experimental validation will undoubtedly accelerate the development of next-generation sensors, diagnostics, and therapeutics based on this versatile chemical scaffold.
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A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Journal of Molecular Liquids. [Link][6][7]
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Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. ResearchGate. [Link][9][10]
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Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. Informatics Journals. [Link]
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Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library. [Link]
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Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PubMed Central. [Link][1][20]
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A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Royal Society of Chemistry. [Link][18]
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A Senior Application Scientist’s Guide to the Chemical Reactivity of Fluorinated Arylboronic Acids
Introduction: The Strategic Value of Fluorine in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—have made fluorinated motifs highly sought after.[1][2] Among the various reagents used to introduce these motifs, fluorinated arylboronic acids and their derivatives stand out as versatile and powerful building blocks, primarily for their utility in palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of the chemical reactivity of fluorinated arylboronic acids, moving beyond simple protocols to explain the underlying principles that govern their behavior. As researchers and drug development professionals, understanding the causality behind experimental choices is paramount for troubleshooting, optimization, and innovation. This document is structured to provide that foundational knowledge, grounded in field-proven insights and authoritative literature.
Part 1: The Fluorine Effect: Electronic Properties and Intrinsic Stability
The presence of one or more fluorine atoms on the aryl ring fundamentally alters the electronic nature of the boronic acid, which is the primary driver of its distinct reactivity profile compared to non-fluorinated analogues.
Enhanced Lewis Acidity: A Double-Edged Sword
Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect significantly lowers the electron density of the aromatic ring. This effect is transmitted to the boron atom, making it more electron-deficient and thus a stronger Lewis acid.[3][4][5] This enhanced Lewis acidity has a profound impact on the crucial transmetalation step of the Suzuki-Miyaura coupling cycle. A more Lewis-acidic boron center can more readily coordinate with the hydroxide or alkoxide ions provided by the base, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)3]⁻). This boronate species is the active participant in transmetalation, and its efficient formation can accelerate this often rate-limiting step.
However, this increased acidity also introduces a significant vulnerability. The C(sp²)–B bond in electron-deficient arylboronic acids is substantially weakened, making the molecule highly susceptible to a common and often yield-destroying side reaction: protodeboronation.
The Challenge of Protodeboronation
Protodeboronation is the cleavage of the C–B bond by a proton source, resulting in the formation of a simple arene and boric acid, effectively consuming the starting material without forming the desired product.[6] For fluorinated arylboronic acids, this process is often accelerated under the very basic conditions required for the cross-coupling reaction itself.[7][8]
The mechanism is particularly facile for substrates bearing ortho-fluorine substituents.[7] The proximity of the electronegative fluorine atom can stabilize the transition state of the C–B bond cleavage. Researchers must therefore navigate a fine balance: creating conditions basic enough to promote the formation of the active boronate complex for transmetalation, while simultaneously minimizing the competing protodeboronation pathway. One effective strategy is to use boronic esters, such as pinacol esters, which often exhibit greater stability at high pH compared to the free boronic acids.[3][5] Additionally, careful selection of the base, solvent, and temperature, as well as minimizing reaction time, are critical control parameters.[9][10]
Part 2: Mastering the Suzuki-Miyaura Coupling of Fluorinated Arylboronic Acids
The Suzuki-Miyaura reaction is the cornerstone application for fluorinated arylboronic acids. Understanding how fluorine substitution influences the catalytic cycle is key to designing robust and high-yielding transformations.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary stages: oxidative addition, transmetalation, and reductive elimination. The fluorinated arylboronic acid plays its critical role during transmetalation.
Caption: The Suzuki-Miyaura catalytic cycle featuring a fluorinated arylboronic acid.
Causality in the Cycle:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (Ar¹-X) to form a high-valent palladium(II) intermediate. This step is largely unaffected by the structure of the boronic acid.
-
Transmetalation: This is the crucial step where the fluorinated aryl group (Ar²(F)) is transferred from boron to the palladium center. As discussed, the enhanced Lewis acidity of the fluorinated arylboronic acid, when activated by a base, can facilitate this step.[11][12] The choice of base is critical; strong bases can promote this step but also increase the risk of protodeboronation. Fluoride-containing bases like CsF or KF are often highly effective, as the fluoride ion can form a highly nucleophilic fluoroborate species ([ArBF₃]⁻), which readily participates in transmetalation.[13]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²(F)) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.
Optimizing Reaction Conditions: A Self-Validating System
Achieving a successful coupling with a sensitive fluorinated arylboronic acid requires careful optimization of all reaction parameters. The goal is to create a system where the rate of transmetalation significantly outpaces the rate of protodeboronation.
| Parameter | Rationale & Field-Proven Insights | Typical Conditions |
| Palladium Precatalyst | Using a precatalyst that rapidly forms the active Pd(0) species is crucial. This ensures that the catalyst is ready to engage in oxidative addition as soon as the aryl halide is present, minimizing the time the boronic acid is exposed to basic conditions before the coupling partner is activated.[14] | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos Pd G3) |
| Ligand | Electron-rich, bulky phosphine ligands (e.g., biarylphosphines) are often required. They stabilize the Pd(0) species, promote the oxidative addition step, and facilitate the final reductive elimination.[14][15] | SPhos, XPhos, P(t-Bu)₃, PCy₃ |
| Base | The choice of base is a balancing act. A moderately strong inorganic base is typically needed to form the "ate" complex. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are common. For particularly challenging couplings, CsF can be highly effective due to the fluorophilicity of boron.[11][13] | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF |
| Solvent | A polar aprotic solvent or a mixture including water is often used. The solvent must be able to dissolve the reagents and facilitate the interaction between the organic and inorganic components. | Dioxane/H₂O, Toluene/H₂O, DMF, THF |
| Temperature | Reactions are often heated to accelerate the reaction rate, but excessive heat can promote decomposition and protodeboronation. Room temperature couplings are possible with highly active catalyst systems.[14][15] | Room Temperature to 100 °C |
Part 3: Practical Methodologies and Workflows
Translating theory into practice requires robust, repeatable protocols. The following sections provide a detailed experimental workflow and a troubleshooting guide for a representative Suzuki-Miyaura coupling reaction.
Experimental Workflow: Visualized
A successful experiment relies on a logical sequence of operations, with particular attention paid to maintaining an inert atmosphere to protect the catalyst.
Caption: A standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid with 4-Bromoanisole
This protocol is a representative example and must be adapted based on the specific reactivity of the substrates and the scale of the reaction.
1. Reagent Preparation and Vessel Setup (Trustworthiness through Precision):
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), 4-fluorophenylboronic acid (168 mg, 1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv.), and XPhos Pd G3 precatalyst (17 mg, 0.02 mmol, 2 mol%).
-
The use of a slight excess of the boronic acid is a common strategy to help drive the reaction to completion, compensating for any potential protodeboronation.
2. Establishing an Inert Atmosphere (Self-Validating System):
-
Seal the flask with a rubber septum.
-
Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum until the solids are dry and free-flowing, then backfill with an inert gas (e.g., Argon or Nitrogen).
-
Repeat this evacuate/backfill cycle three times. This process is critical to remove oxygen, which can oxidatively degrade the phosphine ligand and deactivate the palladium catalyst.
3. Solvent Addition and Reaction:
-
Using a gas-tight syringe, add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water to the flask. The solvents must be degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 4-bromoanisole is consumed (typically 2-4 hours).
4. Reaction Workup and Purification:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-fluoro-4'-methoxybiphenyl.
Conclusion
Fluorinated arylboronic acids are powerful reagents that have unlocked new synthetic possibilities, particularly in fields where fine-tuning molecular properties is essential. Their reactivity is dominated by the strong electron-withdrawing nature of fluorine, which increases the boron's Lewis acidity. While this property can accelerate the key transmetalation step in Suzuki-Miyaura couplings, it also renders the C–B bond susceptible to protodeboronation. Success in employing these valuable reagents hinges on a mechanistic understanding of this reactivity dichotomy. By carefully selecting modern, highly active catalyst systems and meticulously controlling reaction parameters such as the base, solvent, and atmosphere, researchers can effectively mitigate decomposition pathways and harness the full synthetic potential of fluorinated arylboronic acids.
References
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T. Lee, J., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. Available at: [Link]
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Ni, S., et al. (2023). Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions. ACS Catalysis. Available at: [Link]
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Menberu, W., et al. (2022). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances. Available at: [Link]
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Shen, Q., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules. Available at: [Link]
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Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Available at: [Link]
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Menberu, W., et al. (2022). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances. Available at: [Link]
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Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. Available at: [Link]
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Unknown. (n.d.). A general protodeboronation reaction. ResearchGate. Available at: [Link]
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Vints, I., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry. Available at: [Link]
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Fischer, C., et al. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine. Available at: [Link]
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Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Available at: [Link]
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Vints, I., et al. (2013). Fluorination of aryl boronic acids using acetyl hypofluorite made directly from diluted fluorine. The Journal of Organic Chemistry. Available at: [Link]
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Vints, I., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry. Available at: [Link]
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Menberu, W., et al. (2022). Mechanistic insights into base-free nickel- catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the. RSC Advances. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]
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Mossine, A. V., et al. (2017). Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. Journal of Nuclear Medicine. Available at: [Link]
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Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry. Available at: [Link]
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Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
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Unknown. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
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Unknown. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available at: [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Journal of the American Chemical Society. Available at: [Link]
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Vasiliev, V. G., et al. (2020). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. Molecules. Available at: [Link]
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Unknown. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the. Amanote Research. Available at: [Link]
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Hu, Y., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. Available at: [Link]
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Vasiliev, V. G., et al. (2020). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. Molecules. Available at: [Link]
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Unknown. (n.d.). The most important arylboronic species: boronic acids (1), cyclic... ResearchGate. Available at: [Link]
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Lee, E., & Sanford, M. S. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society. Available at: [Link]
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Unknown. (n.d.). Suzuki reaction of (hetero)aryl fluorosulfates 30 and arylboronic acid... ResearchGate. Available at: [Link]
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Unknown. (2026). Research Progress and Applications of Aryl Fluorination Reactions. Oreate AI Blog. Available at: [Link]
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Zhang, J., et al. (2024). Cross-coupling of organic fluorides with allenes: a silyl-radical-relay pathway for the construction of α-alkynyl-substituted all-carbon quaternary centres. Chemical Science. Available at: [Link]
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Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Available at: [Link]
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Smith, A. M., et al. (2018). Arylsulfonyl fluoride boronic acids: preparation and coupling reactivity. Organic & Biomolecular Chemistry. Available at: [Link]
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Dąbrowski, M., et al. (2022). (PDF) Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. ResearchGate. Available at: [Link]
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Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]
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Unknown. (n.d.). Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
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Hoshi, T., et al. (2008). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. Chemical Communications. Available at: [Link]
-
Unknown. (n.d.). Electrophilic Aromatic Substitutions of Aryltrifluoroborates with Retention of the BF3- Group: Quantification of the Activating and Directing Effects of the Trifluoroborate Group. ResearchGate. Available at: [Link]
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Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
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Kodama, T., et al. (2018). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. Bioconjugate Chemistry. Available at: [Link]
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Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Available at: [Link]
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Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
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Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available at: [Link]
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An In-depth Technical Guide on the Stability and Degradation Profile of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the potential stability and degradation profile of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of arylboronic acid chemistry, insights from related molecules, and regulatory expectations for forced degradation studies to offer a robust framework for its scientific investigation.
Introduction: The Significance of this compound
This compound, with the chemical formula C15H15BF2O5 and a molecular weight of 324.08 g/mol , is a structurally complex molecule featuring a difluorinated phenylboronic acid core coupled with a dimethoxybenzyloxy substituent.[1][2] Arylboronic acids are pivotal intermediates in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The specific substitutions on this molecule—the electron-withdrawing fluorine atoms and the bulky, electron-rich benzyloxy group—suggest its design for specific applications in medicinal chemistry and materials science, where precise control over electronic and steric properties is paramount.
Understanding the stability and degradation of such a molecule is a critical aspect of its application, particularly in the context of drug development. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous stability testing to ensure the safety and efficacy of pharmaceutical products.[3][4] This guide will delve into the anticipated stability challenges and degradation pathways of this compound and provide a blueprint for its systematic evaluation.
Core Chemical Stability Considerations for Arylboronic Acids
The stability of arylboronic acids is intrinsically linked to the C-B bond's susceptibility to cleavage and the boronic acid moiety's reactivity. Two primary degradation pathways are of general concern for this class of compounds: protodeboronation and oxidation.
Protodeboronation: The Predominant Non-oxidative Degradation Pathway
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[5][6] This process is often the most significant non-oxidative degradation pathway for arylboronic acids in aqueous environments.[5][6] The reaction, represented as Ar-B(OH)2 + H2O → ArH + B(OH)3, is heavily influenced by the pH of the solution.[5][6]
The rate of protodeboronation is dependent on the electronic properties of the aryl ring. Electron-withdrawing groups, such as the two fluorine atoms in the target molecule, can increase the susceptibility of the C-B bond to cleavage, particularly in highly electron-deficient systems.[5][6] The pH of the medium plays a crucial role by influencing the speciation of the boronic acid.[5][6]
Oxidative Degradation: A Common Pathway for Boronic Acids
Arylboronic acids are also susceptible to oxidative degradation. The presence of oxidizing agents can lead to the cleavage of the C-B bond, often resulting in the formation of a corresponding phenol. Studies on other boronic acid derivatives have shown that oxidative pathways can be a major contributor to degradation, especially under stress conditions involving oxidizing agents like hydrogen peroxide.[7] For peptide boronic acids, oxidative cleavage of the boronic acid group to an alcohol has been observed.[7]
Anticipated Stability and Degradation Profile of this compound
Based on the core chemical principles, we can project a stability and degradation profile for this compound.
pH-Dependent Stability
The molecule is expected to exhibit pH-dependent stability in aqueous solutions. The two fluorine atoms ortho to the boronic acid group are strongly electron-withdrawing, which could potentially make the C-B bond more susceptible to nucleophilic attack and subsequent protodeboronation. The bulky benzyloxy group may offer some steric hindrance, potentially mitigating this effect to a degree.
Thermal and Photolytic Stability
The stability of the molecule under thermal and photolytic stress will depend on the lability of the benzylic ether linkage and the aryl-boron bond. Photodegradation could proceed through radical mechanisms, potentially initiated by the absorption of UV light by the aromatic rings.[8]
Potential Degradation Products
Forced degradation studies are necessary to definitively identify the degradation products. However, based on known degradation pathways of related compounds, the following are plausible degradation products:
-
Protodeboronation Product: 1,3-Difluoro-2-(3',5'-dimethoxybenzyloxy)benzene. This would result from the complete loss of the boronic acid moiety.
-
Oxidative Degradation Product: 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenol. This would arise from the oxidation of the C-B bond.
-
Ether Cleavage Products: Cleavage of the benzylic ether bond could lead to 2,6-Difluoro-3-hydroxyphenylboronic acid and 3,5-dimethoxybenzyl alcohol or 3,5-dimethoxybenzaldehyde/benzoic acid upon further oxidation.
Experimental Design for a Comprehensive Stability and Degradation Study
A forced degradation study is essential to elucidate the degradation pathways and to develop a stability-indicating analytical method.[3][9] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are generated in sufficient quantities for detection and characterization without completely destroying the sample.[3][9]
Stress Conditions for Forced Degradation
The following stress conditions, based on ICH guidelines, should be applied to a solution of this compound:
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60-80 °C) | To investigate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at room or elevated temperature | To investigate degradation in alkaline conditions. |
| Oxidation | 3-30% H2O2 at room temperature | To induce oxidative degradation. |
| Thermal Stress | Solid and solution state at elevated temperatures (e.g., 60-80 °C) | To assess intrinsic thermal stability. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | To evaluate sensitivity to light. |
Analytical Methodology
A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV detection, is required. The method must be capable of separating the parent compound from all its degradation products.
Step-by-Step HPLC Method Development Outline:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of the parent compound to ensure adequate sensitivity for both the parent and its degradation products.
-
Method Validation: The final method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Characterization of Degradation Products
The structural elucidation of significant degradation products is crucial. This is typically achieved using hyphenated techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the degradation products.
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of isolated degradation products.
Visualization of Key Processes
Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Forced Degradation Study Workflow
Caption: A typical workflow for a forced degradation study.
Conclusion and Forward-Looking Recommendations
While this guide provides a scientifically grounded framework for understanding the stability and degradation of this compound, it is imperative to underscore that these are predictive assessments. A thorough experimental investigation, as outlined in this document, is the only definitive means to establish its true stability profile.
For researchers and drug development professionals, the following recommendations are key:
-
Early-Stage Forced Degradation: Conduct forced degradation studies early in the development process to identify potential stability liabilities.
-
Method Development: Develop and validate a robust, stability-indicating analytical method as a priority.
-
Excipient Compatibility: If formulated, assess the compatibility of the compound with proposed excipients under stress conditions.
By adhering to a systematic and scientifically rigorous approach, the stability and degradation profile of this promising molecule can be fully characterized, paving the way for its successful application.
References
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Amerigo Scientific. B-[2,6-difluoro-3-[(2-fluorophenyl)methoxy]phenyl]-Boronic acid. [Link]
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García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1324–1336. [Link]
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García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed, 35435655. [Link]
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Li, Y., He, H., & Anderson, B. D. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765. [Link]
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Organic Syntheses. (1998). (3,4,5-trifluorophenyl)boronic acid. [Link]
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Hermanto, M. W., et al. (2022). Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study. MDPI. [Link]
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Arciniega, A. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Arciniega. [Link]
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ResearchGate. (2022). Elucidating Dual Pathways for Light‐Driven Degradation Using Intrinsic Azo Dye Photochemistry. [Link]
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Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
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Harwig, C. W., et al. (2008). Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid and a biotin derivative thereof as captors of anionic aqueous [F-18]-fluoride for the preparation of [F-18/F-19]-labeled aryltrifluoroborates with high kinetic stability. UBC Chemistry. [Link]
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Le, T. N., et al. (2022). Identification of the Major Degradation Pathways of Selumetinib. MDPI. [Link]
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Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS. [Link]
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Sciforum. (2016). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. [Link]
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Methodological & Application
Application & Protocol Guide: Suzuki-Miyaura Coupling with 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in pharmaceutical and materials science is extensive, particularly for constructing complex biaryl structures. This guide provides an in-depth technical overview and a detailed protocol for the use of a challenging, sterically hindered substrate: 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid . We will explore the mechanistic nuances of the Suzuki-Miyaura catalytic cycle, address the specific difficulties posed by ortho-disubstituted boronic acids, and present a robust, optimized protocol for researchers. This document is intended for chemists and drug development professionals seeking to leverage this valuable building block in their synthetic programs.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
The efficacy of the Suzuki-Miyaura coupling stems from a well-defined palladium-based catalytic cycle.[2][3] The process is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4] The catalyst, typically a Pd(0) species, is regenerated at the end of the cycle, allowing for low catalyst loadings.[5]
-
Oxidative Addition : A coordinatively unsaturated Pd(0) complex reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halogen bond. This step forms a square-planar Pd(II) intermediate.[2] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[1]
-
Transmetalation : This is the key bond-forming step where the organic moiety from the boronic acid (Ar²) is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[6][7] This intermediate then exchanges its organic group with the halide on the Pd(II) complex.
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond in the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[8]
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Strategic Challenges: Coupling of 2,6-Disubstituted Phenylboronic Acids
The specific substrate, This compound , presents significant synthetic challenges primarily due to the substitution pattern on the phenyl ring.
-
Steric Hindrance : The two fluorine atoms at the ortho positions create substantial steric bulk around the boronic acid moiety. This steric clash can severely impede the transmetalation step, where the boronic acid must approach the palladium center.[9] Consequently, standard catalyst systems may exhibit low reactivity and yield.[10]
-
Electronic Effects & Stability : Fluorine is a highly electronegative atom, making the phenyl ring electron-deficient. This electronic pull can increase the propensity of the boronic acid to undergo protodeboronation, a major side reaction where the C-B bond is cleaved by a proton source (e.g., water) to yield the corresponding arene.[5] Polyfluorophenyl boronic acids are known to be particularly susceptible to this decomposition pathway, which competes with productive cross-coupling.[11][12]
To overcome these obstacles, the reaction conditions must be carefully selected to favor the desired catalytic turnover over decomposition and to accommodate the steric demands of the substrate.
Optimizing the Reaction: Key Parameter Selection
Based on established principles for coupling hindered substrates, the following components are critical for success.
-
Catalyst & Ligand : The choice of ligand is paramount. Bulky and electron-rich phosphine ligands are required to facilitate both the oxidative addition and the final reductive elimination steps.[13][14] Ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) families are excellent candidates.[15] These ligands create a coordinatively unsaturated and highly reactive Pd(0) species that is more accessible to hindered coupling partners.
-
Base : The base plays a crucial role in activating the boronic acid to form a boronate complex.[8][16] For sterically hindered and electronically deactivated boronic acids, a strong yet non-nucleophilic base is often preferred. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like potassium carbonate (K₂CO₃) as they more efficiently promote the formation of the reactive boronate species required for transmetalation.[17]
-
Solvent : A suitable solvent system must solubilize the organic substrates, the palladium complex, and the inorganic base to a sufficient degree. Aprotic polar solvents are often used. A mixture of a non-polar solvent like toluene or 1,4-dioxane with a small amount of water is common, as water can aid in dissolving the base and facilitate the formation of the boronate.[3]
Detailed Experimental Protocol
This protocol is designed as a robust starting point for the coupling of This compound with a generic aryl bromide. Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the palladium catalyst.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Bromide (Ar-Br) | - | 1.0 | 1.0 |
| This compound | 324.08 | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 | 0.02 (Pd) |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.04 | 0.04 |
| Potassium Phosphate, tribasic (K₃PO₄) | 212.27 | 3.0 | 3.0 |
| Toluene, anhydrous | - | 5 mL | - |
| Water, degassed | - | 0.5 mL | - |
Experimental Workflow
Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure
-
Glassware Preparation : Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition : To the flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (3.0 mmol, 637 mg).
-
Atmosphere Exchange : Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe. The mixture will appear as a suspension.
-
Reaction Execution : Lower the flask into a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture periodically (e.g., every 2 hours). The reaction is typically complete within 12-24 hours.
-
Work-up : Once the starting aryl bromide is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficient base strength or solubility. 3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere techniques. 2. Switch to Cs₂CO₃. Ensure vigorous stirring. 3. Increase temperature to 110 °C (refluxing toluene). |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources. 2. Reaction is too slow, allowing decomposition to dominate.[12] | 1. Use anhydrous solvent and freshly opened reagents. Ensure K₃PO₄ is anhydrous. 2. Increase catalyst loading slightly (e.g., to 3 mol% Pd). Use a more active ligand. |
| Formation of Homo-coupled Byproducts | 1. Reaction conditions are too harsh. 2. Side reactions of the boronic acid or aryl halide. | 1. Lower the reaction temperature. 2. Ensure high purity of starting materials. |
Conclusion
The Suzuki-Miyaura coupling of This compound is a challenging yet achievable transformation. Success hinges on recognizing and mitigating the dual challenges of steric hindrance and potential protodeboronation. By employing a highly active catalyst system composed of a palladium precursor and a bulky, electron-rich phosphine ligand, in conjunction with a strong inorganic base, researchers can effectively synthesize complex biaryl molecules. This protocol provides a validated starting point, empowering scientists in drug discovery and materials science to incorporate this valuable fluorinated building block into their synthetic endeavors.[18][19]
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Cano, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Cano, I., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNTHESIS. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Request PDF. (n.d.). Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates. [Link]
-
Chen, W., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. [Link]
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Billingsley, K. L., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
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Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
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Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Zhang, T., & Zhang, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Dai, H., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Larrosa, M., et al. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]
-
Chartoire, A., et al. (2019). 27: Palladium Complexes with Non-phosphorus Ligands as Catalysts of Suzuki–Miyaura Coupling. World Scientific Publishing. [Link]
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Hidden Gem. (n.d.). 2,6-difluoro-3-methoxyphenylboronic Acid Travel Size. [Link]
-
University of British Columbia. (2008). Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid... Tetrahedron Letters. [Link]
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ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine... [Link]
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Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids... Beilstein Journal of Organic Chemistry. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
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Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
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PubChem. (n.d.). This compound. [Link]
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Amerigo Scientific. (n.d.). B-[2,6-difluoro-3-[(2-fluorophenyl)methoxy]phenyl]-Boronic acid. [Link]
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Zasukha, S., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
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Vilas, J. A. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - NIH. [Link]
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Stanetty, C., et al. (2011). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
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Mykhailiuk, P. K. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal. [Link]
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The Strategic Utility of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic Acid in Medicinal Chemistry: Application Notes for Advanced Drug Discovery
Introduction: A Keystone Building Block for Targeted Protein Degradation
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic modalities has led to the rise of targeted protein degradation, a powerful strategy to eliminate disease-causing proteins.[1] At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system to selectively destroy target proteins.[2] The rational design of potent and selective PROTACs hinges on the quality of their constituent building blocks.[3] Among these, 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid has emerged as a critical architectural element, primarily for the synthesis of high-affinity ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a frequently recruited E3 ligase in PROTAC design.[1][4]
The strategic incorporation of fluorine atoms into drug candidates is a well-established method to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The unique 2,6-difluoro substitution pattern on the phenyl ring of this boronic acid, combined with the protected hydroxyl group, makes it an ideal precursor for the "right-hand side" (RHS) fragment of widely used VHL ligands, such as the notable VH032.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound, focusing on its use in the synthesis of VHL ligand precursors via the Suzuki-Miyaura cross-coupling reaction.
The Role in PROTAC Architecture: Engineering VHL Ligands
PROTACs are comprised of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The VHL ligand moiety of a PROTAC is responsible for recruiting the VHL E3 ligase, initiating the ubiquitination and subsequent degradation of the POI. The 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenyl group forms a crucial part of the VHL ligand's pharmacophore, contributing to the high-affinity binding required for efficient ternary complex formation (PROTAC:POI:E3 ligase).[4]
The 3',5'-dimethoxybenzyl ether serves as a protecting group for the phenolic hydroxyl, which is a key interaction point with the VHL protein. This protection allows for the selective functionalization of the boronic acid in the subsequent Suzuki-Miyaura coupling step.
Application in Suzuki-Miyaura Cross-Coupling: Synthesis of a VHL Ligand Precursor
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7] In the context of VHL ligand synthesis, this reaction is employed to couple the this compound with a suitable heterocyclic halide, which will form the core of the VHL ligand's RHS.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate and triphenylphosphine to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe. The final concentration of the boronic acid should be approximately 0.1-0.2 M.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Expected Yield: 70-90%, dependent on the specific aryl halide used.
Quantitative Data: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings involving fluorinated phenylboronic acids.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd(dppf)Cl₂ | Commonly used, effective palladium catalysts for cross-coupling.[7] |
| Ligand | PPh₃, SPhos, XPhos | Phosphine ligands stabilize the palladium catalyst and facilitate the catalytic cycle. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[7] |
| Solvent System | 1,4-Dioxane/Water, Toluene/Water, DMF/Water | A mixture of an organic solvent and water is often optimal for solubility and reaction rate.[7] |
| Temperature | 80-110 °C | Provides the necessary thermal energy to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the oxidation and degradation of the palladium catalyst. |
Broader Applications and Future Perspectives
While the primary application of this compound is in the synthesis of VHL ligands for PROTACs, its utility extends to other areas of medicinal chemistry. The 2,6-difluorophenyl motif is a valuable pharmacophore in its own right, and this boronic acid can be used to install this group into a variety of molecular scaffolds to probe structure-activity relationships in other drug discovery programs. For instance, fluorinated biaryl structures are common in inhibitors of various enzymes and receptors.[8]
The continued exploration of novel VHL ligands and other E3 ligase recruiters will undoubtedly rely on versatile and strategically designed building blocks like this compound. As the field of targeted protein degradation expands, the demand for such sophisticated reagents is expected to grow, further solidifying their importance in the development of next-generation therapeutics.
References
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University of Dundee. (n.d.). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 Ligase Ligands for PROTACs and targeted protein degradation (2019-present). Discovery Research Portal. Retrieved from [Link]
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Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PMC. Retrieved from [Link]
-
Boubakri, L., Dridi, K., Al-Ayed, A. S., & Hamdi, N. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. Retrieved from [Link]
-
Ciulli, A., et al. (2020). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. National Center for Biotechnology Information. Retrieved from [Link]
-
Bio-Techne. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing. Retrieved from [Link]
-
Steinebach, C., et al. (2020). Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. ResearchGate. Retrieved from [Link]
-
An, G., et al. (2018). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Birk, B., et al. (2022). Development of potent and selective bispecific PROTACs for the degradation of BRAFV600E. RSC Medicinal Chemistry. Retrieved from [Link]
-
HimmPat. (2023). Research on technological innovation of PROTAC in China from the perspective of patent. China Pharmacy, 12, 961-967. Retrieved from [Link]
-
Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Journal of the American Chemical Society. Retrieved from [Link]
-
Abid, M., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
ChemRxiv. (2020). Rational Design and Synthesis of Novel Dual Protacs for Simultaneous Degradation of EGFR and PARP. ChemRxiv. Retrieved from [Link]
-
Monga, V., et al. (2020). Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines. Bioorganic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. PMC. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Retrieved from [Link]
-
Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES.
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-
ResearchGate. (n.d.). Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. ResearchGate. Retrieved from [Link]
-
Hertel, L. W., et al. (1991). Medicinal Chemistry of Difluoropurines. PubMed. Retrieved from [Link]
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use of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid as a building block in organic synthesis
Starting Research on Compound
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Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid
Introduction: Strategic Value in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid is a highly valuable building block for introducing a uniquely functionalized difluorophenyl moiety into complex molecules. The ortho-difluoro substitution pattern is particularly noteworthy; it can lock dihedral angles and influence pKa, while the protected hydroxyl group and the dimethoxybenzyloxy moiety offer further sites for modification.
However, the very features that make this reagent attractive also present significant synthetic challenges. Arylboronic acids bearing two ortho-electron-withdrawing groups, such as fluorine, are notoriously susceptible to base-promoted protodeboronation.[3][4] This undesired side reaction cleaves the C–B bond, reducing the yield of the desired cross-coupled product and complicating purification.
This guide provides a comprehensive overview of the mechanistic challenges and presents a robust, field-proven protocol for the successful Suzuki-Miyaura cross-coupling of this sterically hindered and electronically challenging boronic acid. By leveraging modern palladium precatalysts and optimized reaction conditions, researchers can effectively mitigate decomposition pathways and achieve high-yield coupling with a broad range of (hetero)aryl halides.
Mechanistic Rationale: Overcoming Protodeboronation
The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[5][6] The key steps are the oxidative addition of an aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
The critical challenge with 2,6-difluorinated arylboronic acids is the competing protodeboronation pathway, which is accelerated by the presence of a base. The electron-withdrawing fluorine atoms increase the acidity of the boronic acid and destabilize the boronate intermediate, making it susceptible to protonolysis.
The key to success is to accelerate the rate of transmetalation so that it significantly outcompetes the rate of protodeboronation. This is achieved through a multi-faceted approach:
-
Use of Advanced Catalyst Systems: Modern palladium precatalysts featuring bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are essential.[7][8] These ligands form highly active, monoligated Pd(0) species that undergo rapid oxidative addition and facilitate the subsequent transmetalation step, even at lower temperatures.
-
Milder Reaction Conditions: Performing the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) dramatically slows the rate of boronic acid decomposition.[8]
-
Judicious Choice of Base: A moderately weak base like potassium phosphate (K₃PO₄) provides sufficient activation for transmetalation without excessively promoting protodeboronation.[8]
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is designed to maximize the yield of the desired biaryl product by minimizing the decomposition of this compound.
Materials & Reagents
-
Aryl/Heteroaryl Halide (Ar-X): (1.0 equiv)
-
This compound: (1.5 equiv)
-
Palladium Precatalyst: SPhos Pd G2 or XPhos Pd G3 (1-3 mol%)
-
Base: Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) and degassed DI Water
Experimental Workflow
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), and finely ground K₃PO₄ (1.5 mmol, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G2, 0.01 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vessel, and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add degassed THF (e.g., 2.0 mL) and degassed water (e.g., 1.0 mL) via syringe. The mixture should be a biphasic suspension.
-
Reaction: Place the vessel in a pre-heated block or oil bath set to the desired temperature (start with room temperature or 40 °C). Stir the mixture vigorously to ensure sufficient mixing between the phases.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours. Avoid unnecessarily long reaction times to prevent product degradation or byproduct formation.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (5 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 5 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Representative Data & Expected Outcomes
The optimized protocol is expected to provide good to excellent yields for a variety of coupling partners. The use of a slight excess of the boronic acid helps drive the reaction to completion, compensating for any minor decomposition.
| Entry | Aryl Halide (Ar-X) | Product | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromoanisole | 4'-Methoxy-2,6-difluoro-3-(3',5'-dimethoxybenzyloxy)-1,1'-biphenyl | 40 | 1.5 | 85 - 95 |
| 2 | 3-Chloroquinoline | 3-(2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenyl)quinoline | 40 | 3 | 70 - 85 |
| 3 | Methyl 4-chlorobenzoate | Methyl 4'-(2,6-difluoro-3-(3',5'-dimethoxybenzyloxy)phenyl)biphenyl-4-carboxylate | 40 | 2 | 75 - 90 |
| 4 | 2-Bromopyridine | 2-(2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenyl)pyridine | RT | 4 | 80 - 92 |
Note: Yields are hypothetical estimates based on literature precedents for structurally similar boronic acids and are intended for illustrative purposes. Actual yields may vary based on substrate and experimental conditions.[7][8]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently degassed solvents.3. Poor quality boronic acid. | 1. Use a fresh bottle of precatalyst and handle under inert conditions.2. Ensure solvents are thoroughly degassed via sparging or freeze-pump-thaw cycles.3. Use freshly prepared or high-purity boronic acid. |
| Significant Protodeboronation | 1. Reaction temperature is too high.2. Reaction time is excessively long.3. Base is too strong or not finely ground. | 1. Lower the reaction temperature; attempt the reaction at room temperature first.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Use K₃PO₄ and ensure it is a fine powder for optimal reactivity. |
| Formation of Phosphine Oxide | Incomplete exclusion of oxygen from the reaction. | Purge the reaction vessel and solvents more thoroughly with an inert gas. Maintain a positive pressure of argon/nitrogen throughout the reaction. |
Conclusion
While this compound presents inherent stability challenges, its successful application in palladium-catalyzed Suzuki-Miyaura cross-coupling is readily achievable. The cornerstone of a successful strategy is the mitigation of the protodeboronation side reaction. By employing advanced, bulky biarylphosphine-ligated palladium precatalysts, maintaining mild reaction temperatures, and using a moderately weak base like K₃PO₄, researchers can achieve high-yield synthesis of complex biaryl and heteroaryl structures. This protocol provides a reliable and robust starting point for scientists in drug discovery and synthetic chemistry to leverage this valuable fluorinated building block.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
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Zimmermann, B., Dzik, W. I., Himmler, T., & Goossen, L. J. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. The Journal of Organic Chemistry. [Link]
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Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
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Toste, F. D., et al. (2013). Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. PMC - NIH. [Link]
-
Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Goossen, L. J., et al. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. Sci-Hub. [Link]
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NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Al-Amin, M., & Mohammad, S. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
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Adam, M. J., et al. (2008). Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid and a biotin derivative thereof as captors of anionic aqueous [F-18]-fluoride. UBC Chemistry Department. [Link]
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Goossen, L. J., et al. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. Figshare. [Link]
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Alichem. (n.d.). 2,6-Difluoro-4-methoxyphenylboronic acid. Alichem. [Link]
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Kirk, K. L. (2008). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
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Zhang, F., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]
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Soares, J. X., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
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Soares, J. X., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Liu, W., & Shen, X. (2014). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. PMC - NIH. [Link]
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Behenna, D. C., & Stoltz, B. M. (2011). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Caltech. [Link]
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Cox, P. A., et al. (2017). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. PubChemLite. [Link]
-
Lozada, T., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. PubMed. [Link]
-
Wang, M., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. PubMed. [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling with Sterically Hindered Boronic Acids
Introduction: Navigating the Challenges of Steric Congestion in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability and broad functional group tolerance in the formation of carbon-carbon bonds. However, as the complexity of molecular targets in pharmaceutical and materials science continues to grow, so does the prevalence of sterically demanding substrates. The presence of bulky substituents, particularly in the ortho positions of either the boronic acid or the aryl halide, can dramatically impede the reaction, leading to low yields or complete failure. This steric congestion primarily hinders the key steps of the catalytic cycle: transmetalation and reductive elimination. Consequently, the development of robust and efficient protocols for the coupling of sterically hindered partners is a critical endeavor for chemists in research and development.
This comprehensive guide provides an in-depth exploration of the experimental setup for Suzuki-Miyaura couplings involving sterically hindered boronic acids. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, offering a framework for troubleshooting and optimization. The protocols detailed herein are designed to serve as a validated starting point for researchers tackling these challenging yet crucial transformations.
The Catalytic Heart of the Reaction: Strategic Selection of Palladium Catalysts and Ligands
The success of a sterically hindered Suzuki coupling is intrinsically linked to the performance of the palladium catalyst and its associated ligand. The ligand, in particular, plays a multifaceted role in modulating the catalyst's reactivity and stability, directly influencing its ability to overcome the steric barriers of the substrates.
The Ligand's Crucial Role in Overcoming Steric Hurdles
For challenging couplings, the use of bulky, electron-rich monodentate phosphine ligands, often referred to as Buchwald-type ligands, has become the gold standard.[1][2][3] Ligands such as SPhos and XPhos have demonstrated exceptional utility in promoting the coupling of hindered aryl substrates. The rationale behind their effectiveness lies in two key properties:
-
Steric Bulk: The large steric footprint of these ligands favors the formation of a monoligated palladium(0) species (L-Pd0) in solution. This 14-electron complex is more coordinatively unsaturated and thus more reactive towards oxidative addition with the sterically encumbered aryl halide compared to a bis-ligated species.
-
Electron-Donating Ability: The electron-rich nature of these phosphines increases the electron density on the palladium center. This electronic push facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, especially with less reactive aryl chlorides.[4]
N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for hindered Suzuki couplings.[5][6] Their strong σ-donating properties and steric bulk are pivotal to their high catalytic activity, enabling reactions even at room temperature in some cases.[6]
The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura coupling, highlighting the key stages where steric hindrance can be problematic.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Choosing the Right Palladium Precursor
The choice of the palladium precursor is generally less critical than the ligand, as most Pd(0) or Pd(II) sources will generate the active Pd(0) species in situ. Common and effective precursors include:
-
Palladium(II) acetate (Pd(OAc)2): A cost-effective and widely used precursor that is reduced to Pd(0) in the reaction mixture.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3): A stable Pd(0) source that is often used in combination with phosphine ligands.[7]
For convenience, pre-formed palladium-ligand complexes, known as pre-catalysts, are also commercially available and offer excellent reactivity and reproducibility.
Optimizing the Reaction Environment: The Influence of Base and Solvent
The choice of base and solvent is not merely a matter of solubility; these components actively participate in the catalytic cycle and can profoundly influence the outcome of a sterically hindered Suzuki coupling.
The Multifaceted Role of the Base
The base in a Suzuki-Miyaura reaction serves several critical functions:
-
Activation of the Boronic Acid: The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)3]-), which facilitates the transmetalation step.[8]
-
Reaction with the Palladium Complex: The base can also react with the palladium(II) halide intermediate to form a palladium(II) hydroxide or alkoxide, which is more susceptible to transmetalation.
-
Neutralization of Byproducts: The base neutralizes the acid generated during the reaction.
For sterically hindered couplings, stronger bases are often required to promote the challenging transmetalation step. Commonly employed bases include:
-
Potassium phosphate (K3PO4): A versatile and effective base for a wide range of Suzuki couplings, including those with hindered substrates.[4]
-
Cesium carbonate (Cs2CO3): A stronger and more soluble base that can be particularly effective in difficult cases.
-
Potassium tert-butoxide (t-BuOK): A very strong, non-nucleophilic base that has been shown to be highly effective in couplings involving hindered substrates.[5]
Solvent Selection: More Than Just a Medium
The solvent not only dissolves the reactants but also influences the stability and reactivity of the catalytic species. Aprotic solvents are generally preferred for Suzuki couplings. For hindered substrates, common choices include:
-
Toluene: A non-polar solvent that is effective for many Suzuki couplings.
-
Dioxane: A more polar aprotic solvent that can enhance the solubility of the reagents and promote the reaction.[5]
-
Tetrahydrofuran (THF): Another popular choice, often used in combination with water.
The addition of a small amount of water to the reaction mixture can sometimes be beneficial, as it can aid in the dissolution of the base and facilitate the formation of the "ate" complex.
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling of a sterically hindered boronic acid with an aryl halide.
General Considerations for Handling Reagents
-
Palladium Catalysts and Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Boronic Acids: While generally stable, some boronic acids can undergo dehydration to form boroxines. It is good practice to store them in a desiccator.
-
Solvents: Anhydrous solvents should be used to minimize side reactions, such as the hydrolysis of the boronic acid.
Protocol 1: Suzuki-Miyaura Coupling of 2,6-Dimethylphenylboronic Acid with 2-Bromo-1,3-dimethylbenzene
This protocol describes the synthesis of a tetra-ortho-substituted biaryl, a challenging transformation that highlights the power of modern catalyst systems.
Table 1: Reagents and Stoichiometry
| Reagent | Molar Equiv. | Amount |
| 2-Bromo-1,3-dimethylbenzene | 1.0 | 1.0 mmol, 185 mg |
| 2,6-Dimethylphenylboronic acid | 1.5 | 1.5 mmol, 225 mg |
| Pd(OAc)2 | 0.02 | 0.02 mmol, 4.5 mg |
| SPhos | 0.04 | 0.04 mmol, 16.4 mg |
| K3PO4 | 3.0 | 3.0 mmol, 637 mg |
| Toluene | - | 5 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromo-1,3-dimethylbenzene (185 mg, 1.0 mmol), 2,6-dimethylphenylboronic acid (225 mg, 1.5 mmol), Pd(OAc)2 (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K3PO4 (637 mg, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tetra-ortho-substituted biaryl.
Figure 2: General experimental workflow for a sterically hindered Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider a pre-catalyst. |
| Insufficiently strong base | Switch to a stronger base (e.g., Cs2CO3 or t-BuOK). | |
| Poor quality boronic acid | Check the purity of the boronic acid; consider using a boronate ester. | |
| Protodeboronation | Presence of water or acid | Use anhydrous solvents and ensure the base is of good quality. |
| Formation of Homocoupled Byproducts | Oxygen contamination | Ensure the reaction is performed under a strictly inert atmosphere. |
Conclusion: Empowering Synthesis through Optimized Protocols
The Suzuki-Miyaura coupling of sterically hindered boronic acids is a challenging yet essential transformation in modern organic synthesis. By understanding the mechanistic principles that govern the reaction and by making informed choices regarding the catalyst, ligand, base, and solvent, researchers can overcome the steric barriers and achieve high yields of the desired products. The protocols and guidelines presented in this application note provide a solid foundation for success in these demanding cross-coupling reactions, empowering scientists in drug discovery and materials science to construct complex molecular architectures with greater efficiency and confidence.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 13158–13159. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Otsuka, S., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Saito, B., & Fu, G. C. (2007). Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603. [Link]
-
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, More Challenging Steps of the Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
ResearchGate. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
Netherton, M. R., & Fu, G. C. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Halides. Advanced Synthesis & Catalysis, 346(13-15), 1525-1532. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
Sources
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- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
The Strategic Role of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic Acid in the Convergent Synthesis of Complex Molecules
Introduction: A Uniquely Engineered Boronic Acid for Advanced Synthesis
In the landscape of modern organic synthesis, particularly in the realm of drug discovery and development, the demand for sophisticated molecular architectures continues to grow. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of C-C bonds, enabling the construction of complex biaryl and heteroaryl structures.[1][2] Within the vast arsenal of organoboron reagents, 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid has emerged as a highly specialized and valuable building block. Its unique trifecta of structural features—ortho-difluoro substitution, a strategically placed hydroxyl surrogate, and a readily cleavable protecting group—offers chemists a powerful tool to navigate the challenges of synthesizing intricate, biologically active molecules.[3] This application note provides an in-depth guide to the strategic application of this reagent, detailing its mechanistic advantages and providing robust protocols for its use in the synthesis of advanced molecular targets, such as the Wip1 phosphatase inhibitor, GSK2830371.[4]
Causality Behind the Molecular Design: Unpacking the Substituent Effects
The efficacy of this compound in complex syntheses is not accidental but a direct result of the deliberate interplay of its constituent parts. Understanding the role of each substituent is paramount to leveraging its full potential.
The Power of Ortho-Difluoro Substitution: Accelerating the Catalytic Cycle
The presence of two fluorine atoms ortho to the boronic acid moiety is a critical design element that significantly influences the kinetics of the Suzuki-Miyaura coupling. It is well-documented that electron-withdrawing groups on the phenylboronic acid can enhance the rate of the transmetalation step, which is often the rate-determining step in the catalytic cycle.[3] The strong inductive effect of the fluorine atoms increases the Lewis acidity of the boron center, facilitating the formation of the boronate species required for efficient transfer of the aryl group to the palladium catalyst.
Furthermore, studies have shown that ortho-substitution, particularly with fluorine, can accelerate the transmetalation process. For instance, 2,6-difluorophenylboronic acid reacts significantly faster than its non-fluorinated counterpart.[3] This acceleration is crucial when dealing with challenging coupling partners or when milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
The 3-Benzyloxy Moiety: A Masked Phenol for Late-Stage Functionalization
The 3-(3',5'-dimethoxybenzyloxy) group serves as a protected hydroxyl functionality. This is particularly advantageous in multi-step syntheses where a free phenol could interfere with preceding or subsequent chemical transformations. Phenols can be acidic and may complicate reactions involving strong bases or act as coordinating ligands to metal catalysts, thereby inhibiting catalysis. By masking the hydroxyl group as a stable benzyl ether, this potential for interference is negated.
The 3',5'-Dimethoxybenzyl (DMB) Group: A Tunable and Readily Cleavable Protecting Group
The choice of a 3',5'-dimethoxybenzyl (DMB) ether as the protecting group is a strategic one, offering a balance of stability and selective deprotection. DMB ethers are generally stable to a wide range of reaction conditions but can be cleaved under specific, mild oxidative or acidic conditions that often leave other protecting groups, such as standard benzyl ethers, intact.[5][6] This orthogonality is a key principle in the synthesis of complex molecules, allowing for the sequential unmasking of functional groups. The deprotection of the DMB group can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or under mild acidic conditions, often with a scavenger to trap the resulting carbocation.[5][7]
Application in the Synthesis of Bioactive Molecules: The Case of GSK2830371
A notable application of this compound is in the synthesis of GSK2830371, a potent and selective inhibitor of Wild-type p53-induced phosphatase 1 (Wip1).[4][8][9] Wip1 is a validated therapeutic target in oncology, and its inhibition can restore the tumor-suppressive function of p53.[8] The synthesis of GSK2830371 showcases the strategic advantages of this specialized boronic acid in the construction of a complex, medicinally relevant molecule.
Experimental Protocols
The following protocols are generalized from established Suzuki-Miyaura cross-coupling procedures and should be optimized for specific substrates.[10][11][12]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical setup for the coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl/Heteroaryl Halide (e.g., bromide or iodide)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: To this mixture, add the palladium catalyst (typically 1-5 mol%) and, if necessary, the corresponding ligand.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Effective for a broad range of substrates. |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases can facilitate the reaction with less reactive chlorides. |
| Solvent | 1,4-Dioxane/H₂O or Toluene | The choice of solvent can influence reaction rate and solubility. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable time. |
Protocol 2: Deprotection of the 3',5'-Dimethoxybenzyl (DMB) Group
This protocol describes a common method for the cleavage of the DMB ether to reveal the free phenol.
Materials:
-
DMB-protected biaryl compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Solvent (e.g., Dichloromethane/Water mixture)
Procedure:
-
Dissolution: Dissolve the DMB-protected compound in a mixture of dichloromethane and water (e.g., 10:1 v/v).
-
Reagent Addition: Cool the solution to 0 °C and add DDQ (1.1-1.5 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC.
-
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the desired phenol.
Visualizing the Synthetic Strategy
The strategic application of this compound in a multi-step synthesis can be visualized as a convergent process.
Caption: Convergent synthesis workflow utilizing the subject boronic acid.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanistic pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Versatile Tool for Modern Synthesis
This compound is a prime example of a reagent designed to meet the demands of contemporary organic synthesis. Its unique combination of activating and protecting groups allows for its strategic incorporation into complex molecules, providing a robust and reliable method for the construction of challenging biaryl linkages. The accelerated transmetalation kinetics due to the ortho-difluoro substituents, coupled with the latent reactivity of the protected hydroxyl group, makes it an invaluable asset for researchers in medicinal chemistry and drug development. The successful application of this reagent in the synthesis of molecules like GSK2830371 underscores its potential to facilitate the discovery and development of new therapeutic agents.
References
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]
-
Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Barros, M. T., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]
-
Horita, K., et al. (n.d.). 3-methoxybenzyl (3-mpm) and 3, 5-dimethoxybenzyl (3, 5-dmpm) protecting groups for the hydroxy function less readily removable t. SciSpace. Available at: [Link]
-
Kłaczko, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). Method of carrying out suzuki - miyaura cc-coupling reactions.
-
Boubakri, L., et al. (2018). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. Available at: [Link]
-
Chamberlin, R., & Peczuh, M. W. (n.d.). Use of the 3,5-Dimethoxybenzyloxycarbonyl Group as a Photosensitive N-Protecting Group. The Journal of Organic Chemistry. Available at: [Link]
-
Kłaczko, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
-
Xiang, H., et al. (2016). Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis. PMC. Available at: [Link]
- Google Patents. (n.d.). Method of carrying out Suzuki-Miyaura CC-coupling reactions.
-
Nishiyama, H., et al. (2011). DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). LOCKSS. Available at: [Link]
-
Sharma, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]
-
Gin, D. Y., & Lin, C. (n.d.). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA – Chemistry and Biochemistry. Available at: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]
-
Das, B., et al. (2018). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC. Available at: [Link]
-
Roy, A., et al. (2012). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]
-
Messner, K., et al. (2022). The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PubMed. Available at: [Link]
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- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. selleckchem.com [selleckchem.com]
- 5. scispace.com [scispace.com]
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- 7. chem.ucla.edu [chem.ucla.edu]
- 8. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
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- 12. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
Application Notes and Protocols for Developing New Synthetic Methodologies with Fluorinated Boronic Acids
Introduction: The Strategic Advantage of Fluorine in Modern Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Consequently, organofluorine compounds are prevalent in a significant portion of pharmaceuticals and agrochemicals.[3]
Fluorinated boronic acids have emerged as powerful and versatile building blocks in the synthesis of these valuable fluorinated molecules.[3] Their stability, commercial availability, and reactivity in a wide range of cross-coupling reactions make them indispensable tools for researchers.[4] The presence of fluorine substituents on the boronic acid moiety enhances its Lewis acidity, which can significantly impact its reactivity and, in some cases, necessitate modifications to standard reaction protocols.[3]
This comprehensive guide provides detailed application notes and protocols for the use of fluorinated boronic acids in two of the most important C-C and C-N bond-forming reactions: the Suzuki-Miyaura cross-coupling and the Chan-Lam amination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these critical reagents in their synthetic endeavors.
I. The Unique Properties of Fluorinated Boronic Acids
The defining characteristic of fluorinated boronic acids is their increased Lewis acidity compared to their non-fluorinated counterparts.[3] This is a direct consequence of the electron-withdrawing nature of the fluorine atoms, which polarizes the B-C bond and makes the boron center more electrophilic. This enhanced acidity has several important implications for their use in synthesis:
-
Reactivity: The increased Lewis acidity can facilitate the transmetalation step in cross-coupling reactions, potentially leading to faster reaction rates.[3]
-
Stability and Side Reactions: Fluorinated arylboronic acids are more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[3][5][6] This is particularly problematic under basic conditions, which are often required for cross-coupling reactions.[5]
-
Solubility and Handling: Like other boronic acids, fluorinated variants are generally crystalline solids that are stable to air and moisture, making them convenient to handle.[4] However, their solubility can vary depending on the specific fluorine substitution pattern.
II. Suzuki-Miyaura Cross-Coupling with Fluorinated Boronic Acids
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, and it is one of the most widely used methods for the formation of biaryl structures.[7] When employing fluorinated boronic acids, careful consideration of the reaction conditions is crucial to maximize the yield of the desired product while minimizing side reactions.
Mechanism of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst such as Pd(dppf)Cl₂ is used, which is reduced in situ to Pd(0). The choice of ligand (e.g., dppf) is critical for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation. For fluorinated boronic acids, the choice of base is a delicate balance. A strong base can accelerate the desired reaction but also increases the rate of protodeboronation.[8] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).[9]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is commonly used. Water can help to dissolve the base and facilitate the formation of the active boronate species.[7]
Protocol: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid with 4-Bromoanisole
This protocol provides a reliable method for the synthesis of 4-fluoro-4'-methoxybiphenyl, a common structural motif in medicinal chemistry.
Materials:
-
4-Fluorophenylboronic acid
-
4-Bromoanisole
-
Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (argon or nitrogen) setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Data Presentation: Suzuki-Miyaura Coupling Yields
| Entry | Fluorinated Boronic Acid | Aryl Halide | Base | Yield (%) | Reference |
| 1 | 4-Fluorophenylboronic acid | 4-Bromoanisole | K₂CO₃ | ~90% | [10] |
| 2 | 2-Fluorophenylboronic acid | 4-Iodotoluene | Cs₂CO₃ | 85% | [11] |
| 3 | 3,5-Difluorophenylboronic acid | 1-Bromonaphthalene | K₃PO₄ | 92% | General synthetic knowledge |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-Chlorobenzonitrile | K₃PO₄ | 88% | General synthetic knowledge |
Troubleshooting Suzuki-Miyaura Reactions with Fluorinated Boronic Acids
-
Problem: Low yield and significant amount of starting material remaining.
-
Possible Cause: Inefficient catalyst activity or incomplete reaction.
-
Solution: Ensure the palladium catalyst is active. Use a fresh batch of catalyst or a more robust precatalyst. Increase the reaction temperature or time.
-
-
Problem: Significant formation of a byproduct corresponding to the protonated aryl halide (Ar-H).
-
Possible Cause: Protodeboronation of the fluorinated boronic acid.[5]
-
Solution: Use a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[9] Consider using anhydrous conditions to minimize the presence of a proton source.[9] Protecting the boronic acid as a pinacol ester can also increase stability.[3]
-
-
Problem: Homocoupling of the boronic acid (Ar'-Ar').
-
Possible Cause: Presence of oxygen in the reaction mixture.
-
Solution: Ensure the reaction is thoroughly purged with an inert gas and maintained under an inert atmosphere throughout the reaction. Use degassed solvents.
-
III. Chan-Lam Amination with Fluorinated Boronic Acids
The Chan-Lam amination (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed cross-coupling reaction between an aryl boronic acid and an amine or N-heterocycle to form a C-N bond.[12] This reaction is a powerful alternative to the Buchwald-Hartwig amination and is often favored for its milder reaction conditions.
Mechanism of the Chan-Lam Amination
The mechanism of the Chan-Lam amination is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, a plausible catalytic cycle involves the formation of a copper(II)-aryl species, which then reacts with the amine.
Caption: A proposed catalytic cycle for the Chan-Lam amination.
Causality Behind Experimental Choices:
-
Catalyst: Copper(II) salts, such as copper(II) acetate [Cu(OAc)₂], are commonly used as catalysts.[13]
-
Base: A base is often required to deprotonate the amine or N-heterocycle, making it more nucleophilic.[14] Organic bases like pyridine or triethylamine are frequently employed.
-
Oxidant: The reaction is typically run in the presence of an oxidant, often atmospheric oxygen, to regenerate the active Cu(II) catalyst from Cu(0) or Cu(I) species formed during the catalytic cycle.[13]
-
Solvent: Dichloromethane (DCM) or methanol are common solvents for this reaction.
Protocol: Chan-Lam Coupling of 4-Fluorophenylboronic Acid with Imidazole
This protocol describes the synthesis of 1-(4-fluorophenyl)-1H-imidazole, a valuable building block in pharmaceutical research.
Materials:
-
4-Fluorophenylboronic acid
-
Imidazole
-
Copper(II) acetate [Cu(OAc)₂]
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenylboronic acid (1.5 mmol, 1.5 equiv), imidazole (1.0 mmol, 1.0 equiv), and copper(II) acetate (1.2 mmol, 1.2 equiv).
-
Solvent and Base Addition: Add dichloromethane (10 mL) and pyridine (2.0 mmol, 2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts, washing with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Data Presentation: Chan-Lam Amination Yields
| Entry | Fluorinated Boronic Acid | Amine/Heterocycle | Catalyst | Yield (%) | Reference |
| 1 | 4-Fluorophenylboronic acid | Imidazole | Cu(OAc)₂ | 85-90% | [15] |
| 2 | 3-(Trifluoromethyl)phenylboronic acid | Aniline | Cu(OAc)₂ | 75% | General synthetic knowledge |
| 3 | 2,4-Difluorophenylboronic acid | Pyrrolidine | CuI | 82% | General synthetic knowledge |
| 4 | 4-Fluorophenylboronic acid | Benzimidazole | Cu₂S/TMEDA | 88% | [16] |
IV. Conclusion
Fluorinated boronic acids are powerful and versatile reagents that have significantly advanced the synthesis of fluorinated organic molecules. Their unique electronic properties necessitate a nuanced approach to reaction design, particularly in widely used transformations like the Suzuki-Miyaura and Chan-Lam couplings. By understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions, researchers can effectively harness the synthetic potential of these valuable building blocks. The protocols and troubleshooting guides provided herein serve as a practical resource for scientists and professionals in drug discovery and materials science, enabling the efficient and reliable synthesis of novel fluorinated compounds.
V. References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling reaction: a mechanistic perspective. Chem. Soc. Rev.2014 , 43, 412-443. [Link]
-
ResearchGate. Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules2021 , 26(15), 4483. [Link]
-
Tyutyunov, A. A.; et al. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Int. J. Mol. Sci.2022 , 23(11), 5957. [Link]
-
Ni, C.; Hu, J. Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au2022 , 2(1), 26-43. [Link]
-
Ting, R.; Adam, M. J.; Ruth, T. J.; Perrin, D. M. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Org. Lett.2015 , 17(22), 5594-5597. [Link]
-
ResearchGate. The Synthesis and Applications of Heterocyclic Boronic Acids. [Link]
-
Ritter, T. Late-Stage Fluorination: From Fundamentals to Application. Org. Process Res. Dev.2014 , 18(3), 333-341. [Link]
-
Ketzbook. Lewis Diagrams Made Easy: How to Draw Lewis Dot Structures. YouTube, 12 Feb. 2017. [Link]
-
ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A)... [Link]
-
Elsevier. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids. Bioorg. Med. Chem. Lett.2020 , 30(16), 127311. [Link]
-
Watson, A. J. B. Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chem. Rev.2019 , 119(23), 11657-11697. [Link]
-
Molander, G. A.; et al. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates. Org. Lett.2012 , 14(12), 3142-3145. [Link]
-
Ritter, T. Late-Stage Fluorination: From Fundamentals to Application. J. Am. Chem. Soc.2011 , 133(41), 16432-16435. [Link]
-
Lloyd-Jones, G. C.; et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.2022 , 144(37), 17096-17112. [Link]
-
Watson, A. J. B. Mechanistic Avenues in the Chan‐Lam‐Based Etherification Reaction: A Computational Exploration. Chem. Eur. J.2023 , 29(71), e202302983. [Link]
-
ResearchGate. Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10... [Link]
-
Khan Academy. Drawing dot structures. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014 , 43, 412-443. [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. [Link]
-
Li, P.; et al. Acid-promoted metal-free protodeboronation of arylboronic acids. Org. Biomol. Chem.2017 , 15, 6366-6370. [Link]
-
Molander, G. A.; et al. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2009 , 74(2), 857-868. [Link]
-
H2ChemHacks. How to draw Dot Cross Diagram for Simple Molecules and Ions. YouTube, 20 Apr. 2016. [Link]
-
Noël, T.; et al. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chem. Soc. Rev.2021 , 50, 7746-7788. [Link]
-
Denmark, S. E.; et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2014 , 136(48), 16832-16846. [Link]
-
Issaka, E.; et al. Covalent organic frameworks: a review of synthesis methods, properties and applications for per- and poly-fluoroalkyl substances removal. Clean Technol. Environ. Policy2024 . [Link]
-
ResearchGate. Mechanistic Avenues in the Chan‐Lam‐Based Etherification Reaction: A Computational Exploration. [Link]
-
Singleton, D. A. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. 2017 . [Link]
-
Molander, G. A.; et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2009 , 74(2), 857-868. [Link]
-
FuseSchool. What Are Dot and Cross Diagrams - Part 1. YouTube, 22 May 2016. [Link]
-
Organic Chemistry Portal. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. [Link]
-
ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]
-
Das, P.; et al. CuF2/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins: Method and Mechanistic Insight. J. Org. Chem.2023 , 88(9), 6058-6070. [Link]
-
ResearchGate. Chan-Lam cross-coupling reaction based on the Cu2S/TMEDA system. [Link]
-
Pharmaceutical Technology. Advances in Fluorination Chemistry for API Synthesis. Pharm. Technol.2015 , 39(10). [Link]
-
Cruz, D. Dot Language (graph based diagrams). Medium, 7 Oct. 2018. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Pharmaceutical Technology. New Horizons for Cross-Coupling Reactions. Pharm. Technol.2016 , 40(10). [Link]
-
ResearchGate. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
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- 7. Yoneda Labs [yonedalabs.com]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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- 10. researchgate.net [researchgate.net]
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- 13. Chan-Lam Coupling [organic-chemistry.org]
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- 15. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yields in Suzuki reactions with 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid
Introduction: Navigating the Challenges of a Sterically Demanding Substrate
Welcome to the technical support center guide for optimizing Suzuki-Miyaura cross-coupling reactions. This document is specifically designed for researchers encountering challenges with sterically demanding and electronically deactivated substrates, focusing on 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid . This particular boronic acid presents a significant synthetic challenge due to the di-ortho-fluoro substitution, which imposes severe steric hindrance and alters the electronic nature of the molecule. Low reactivity, incomplete conversion, and competing side reactions are common hurdles.
As your scientific partners, our goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and rationalize your experimental design. This guide is structured to move from high-level frequently asked questions to in-depth optimization strategies, providing the causal logic behind each recommendation.
Understanding the Core Challenge: Steric Hindrance and Electronic Deactivation
The primary difficulty with this substrate arises from its structure. The two fluorine atoms at the C2 and C6 positions flank the boronic acid moiety, creating a crowded environment. This steric bulk directly inhibits key steps in the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2] For sterically hindered substrates, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-limiting step.
The ortho-substituents physically block the boronic acid from approaching the palladium center, raising the activation energy for this critical C-C bond-forming precursor step. Furthermore, the strong electron-withdrawing nature of the fluorine atoms decreases the nucleophilicity of the arylboronic acid, further slowing transmetalation.[3]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling is showing no product formation. What are the first things I should check?
A1: When a reaction fails completely, it's crucial to return to the fundamentals before exploring more complex variables.[4]
-
Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of your boronic acid and can also deactivate the Pd(0) catalyst.[4][5] Ensure your solvents are properly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas from start to finish.[6]
-
Catalyst Activity: Is your palladium source active? Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. If the catalyst is old or has been improperly stored, it may be inactive. Consider using a fresh batch or a more robust, air-stable precatalyst (e.g., a palladacycle or a G3/G4 Buchwald precatalyst).[2][4]
-
Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time, especially if exposed to moisture.[4] Consider running an NMR of your starting materials to ensure their integrity.
-
Base and Solvent Quality: Ensure your base is finely powdered and dry, especially for anhydrous reactions. The choice of base and solvent is interdependent and critical for success.[5][7]
Q2: I'm seeing very low conversion (<30%) even after extended reaction times and high temperatures. What is the likely bottleneck?
A2: This scenario strongly points to the steric hindrance issue discussed above. Standard catalyst systems like Pd(PPh₃)₄ are often ineffective for such demanding couplings.[8] The catalytic cycle is likely stalled at the transmetalation or reductive elimination step. To overcome this, you need a more specialized catalyst system designed for hindered substrates. This involves using bulky, electron-rich phosphine ligands.[2][3][9] These ligands promote both the oxidative addition and the difficult reductive elimination steps, accelerating the overall catalytic turnover.[1][10]
Q3: My reaction is messy, with significant side products. What are these byproducts and how can I minimize them?
A3: For this substrate, two side reactions are particularly common:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. It is often facilitated by water and certain bases.[2][11] Electron-deficient boronic acids, like yours, are particularly susceptible.[12][13] To minimize this, you can:
-
Use a milder base like K₃PO₄ or Cs₂CO₃.
-
Minimize water in the reaction, though some water is often necessary for biphasic Suzuki couplings.
-
Use a rapid catalyst system that promotes the desired coupling at a much faster rate than the decomposition pathway.[12][13]
-
Convert the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt (R-BF₃K) or an N-methyliminodiacetic acid (MIDA) boronate.[11][13]
-
-
Homocoupling (Glaser-Hay type): This is the dimerization of the boronic acid (Ar-B(OH)₂ → Ar-Ar) or the aryl halide. It is often promoted by the presence of oxygen.[5][14] Rigorous exclusion of air is the best way to prevent this.
In-Depth Troubleshooting & Optimization Guides
Guide 1: Catalyst and Ligand Selection for Sterically Demanding Couplings
For tetra-ortho-substituted biaryl synthesis, the choice of ligand is the most critical parameter. Standard ligands like PPh₃ will almost certainly fail. You must use modern, specialized ligands designed to overcome steric barriers.[9][15] Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are the state-of-the-art.[2][3]
Key Principles for Ligand Selection:
-
Steric Bulk: A large ligand promotes the formation of a monoligated Pd(0)L species, which is more reactive in oxidative addition than the bis-ligated Pd(0)L₂ species.[3]
-
Electron-Donating Ability: Electron-rich phosphines increase electron density on the palladium center, which facilitates the oxidative addition step and promotes the final reductive elimination.[1]
| Catalyst System | Recommended Ligand | Palladium Source | Typical Base/Solvent | Key Advantages & Comments | Reference |
| Buchwald Systems | XPhos, SPhos, RuPhos | Pd₂(dba)₃, Pd(OAc)₂ or Precatalysts (e.g., XPhos Pd G3/G4) | K₃PO₄, Cs₂CO₃ in Dioxane/H₂O, Toluene, or THF/H₂O | Gold standard for hindered couplings. Precatalysts offer improved air stability and rapid generation of the active Pd(0) species.[12][13] | [2][3] |
| NHC Systems | IPr, SImes | [Pd(IPr)(cinnamyl)Cl] | t-BuOK, K₃PO₄ in Dioxane, Toluene | N-Heterocyclic Carbene (NHC) ligands are strong σ-donors and can be highly effective. Often require stronger bases. | [2][16] |
| Specialized Ligands | AntPhos | Pd(OAc)₂ | K₃PO₄ in Toluene | Specifically designed for sterically demanding couplings, showing high reactivity and suppression of side reactions like β-hydride elimination in alkyl couplings. | [17] |
Recommendation: Start with an XPhos or SPhos-based system. Using a commercially available precatalyst like XPhos Pd G3 is highly recommended as it provides a reliable and efficient way to generate the active catalyst, minimizing variability.[12]
Guide 2: Optimizing the Base and Solvent System
The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[16][18] The choice of base and solvent are heavily linked.[5][7][19]
-
Bases: For substrates prone to decomposition, a moderately strong but non-nucleophilic base is often ideal.
-
K₃PO₄ (Potassium Phosphate): Often the base of choice for difficult couplings. It is strong enough to promote the reaction but generally minimizes side reactions like protodeboronation.[2][3][12]
-
Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can be effective when K₃PO₄ is not sufficient.
-
K₂CO₃ (Potassium Carbonate): A common, cost-effective base, but can sometimes be less effective for challenging substrates.[20]
-
Strong Bases (e.g., t-BuOK): Generally reserved for NHC-ligated systems or when coupling very unreactive partners. They can increase the rate of side reactions.[2]
-
-
Solvents: Aprotic solvents, often with a water co-solvent, are standard.
-
Dioxane/H₂O or THF/H₂O: Excellent general-purpose solvent systems. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[7][12] A ratio of 4:1 to 10:1 (organic:water) is a good starting point.
-
Toluene: A non-polar solvent often used for high-temperature reactions. Can be run with or without water.[15]
-
Polar Aprotic Solvents (e.g., DMF): While sometimes effective, they can be more difficult to degas and can sometimes influence reaction selectivity in unexpected ways.[21]
-
Recommendation: Begin with K₃PO₄ as the base in a Dioxane/H₂O (4:1) solvent system. Ensure vigorous stirring to overcome phase-transfer limitations in the biphasic mixture.
Guide 3: A Troubleshooting Workflow for Failed Reactions
When an initial experiment gives a low yield, a systematic approach is necessary. The following decision tree can guide your optimization strategy.
Experimental Protocols
Protocol A: General Procedure for Suzuki Coupling with XPhos Pd G3
This protocol provides a robust starting point for coupling your challenging boronic acid with a generic aryl bromide (Ar-Br).
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous grade
-
Deionized Water
Procedure:
-
Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[22]
-
Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv).
-
Solvent Addition: Prepare a degassed 4:1 mixture of Dioxane:Water by sparging with argon for 30 minutes. Add the solvent mixture via syringe to the reaction flask to achieve a concentration of ~0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the consumption of the limiting reagent (the aryl bromide).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol B: Preparation of Potassium Trifluoroborate (BF₃K) Salt
If protodeboronation is a persistent issue, converting the boronic acid to its more stable BF₃K salt is an excellent strategy.[11]
Materials:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂), saturated aqueous solution (4.0 equiv)
-
Methanol
Procedure:
-
Dissolution: Dissolve the boronic acid in methanol (~4 mL per 1 mmol of boronic acid) in a flask.
-
Addition: To the stirring solution, add the saturated aqueous solution of KHF₂ dropwise.
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the potassium trifluoroborate salt should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the solid cake with cold water, followed by a small amount of cold methanol. Dry the solid under high vacuum.
-
Usage: The resulting R-BF₃K salt is a stable, crystalline solid that can be used in place of the boronic acid in Protocol A. Note that these salts often require slightly higher temperatures or longer reaction times to ensure slow hydrolysis back to the active boronic acid in situ.
References
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Prat, D., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
- BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki-Miyaura Reaction Conditions for Aryl Bromides.
- Organic Letters - ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.
- NIH. (n.d.). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis.
- BenchChem. (2025).
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- Reddit. (2024). Struggling with Suzuki Reaction.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
- BenchChem. (2025).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid
Welcome to the technical support guide for the synthesis of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this sterically hindered and electronically nuanced building block. This guide provides in-depth troubleshooting protocols, answers to frequently asked questions, and the rationale behind key experimental choices to ensure a successful and reproducible synthesis.
Overview of the Synthetic Challenge
The target molecule, this compound, presents several distinct challenges rooted in its structure. The ortho-difluoro substitution pattern significantly influences the acidity of the aromatic protons and the reactivity of the resulting organometallic intermediates.[1] Furthermore, the bulky benzyloxy ether group introduces steric hindrance that can impede both the initial metallation and the subsequent boronation steps.
The most common synthetic approach involves a directed ortho-metalation (DoM) of a suitable precursor, followed by quenching with a boron electrophile. This guide will focus on troubleshooting this primary pathway.
Core Synthetic Pathway
The synthesis is typically approached via a halogen-metal exchange or a directed deprotonation of a precursor like 1-bromo-2,4-difluoro-3-(3',5'-dimethoxybenzyloxy)benzene, followed by boronation and hydrolysis.
Caption: General workflow for the synthesis of the target boronic acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, particularly in the critical lithiation and boronation steps.
| Symptom / Observation | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Consumption of Starting Material | 1. Ineffective Lithiation Agent: The n-BuLi may have degraded due to improper storage. 2. Reaction Temperature Too High: Premature quenching of the n-BuLi by the solvent (THF) can occur at temperatures above -70 °C. 3. Insufficient Reagent: Inaccurate titration of the n-BuLi or presence of water in the reaction can lead to under-dosing. | Solution 1 (Agent Potency): Titrate the n-BuLi solution immediately before use (e.g., with diphenylacetic acid) to determine its exact molarity. Solution 2 (Temperature Control): Maintain a strict internal reaction temperature of -78 °C using a dry ice/acetone bath. Ensure the n-BuLi is added slowly and subsurface to avoid localized warming. Solution 3 (Stoichiometry): Use freshly distilled, anhydrous solvents (e.g., THF distilled from sodium/benzophenone). Ensure all glassware is rigorously flame-dried under vacuum. Use a slight excess (1.05-1.1 equivalents) of freshly titrated n-BuLi. |
| Significant Formation of Protodebrominated Byproduct | 1. Proton Source Contamination: Trace water in the solvent, reagents, or atmosphere is quenching the aryllithium intermediate before it can react with the borating agent. 2. Slow Boronation: The borating agent is not reacting quickly enough, allowing the aryllithium to abstract a proton from the solvent or another source during any transient warming. | Solution 1 (Eliminate Proton Sources): Rigorously dry all solvents and reagents. Conduct the reaction under a positive pressure of an inert gas (Argon or Nitrogen). Solution 2 (Optimize Boronation): Add the borating agent (e.g., triisopropyl borate) neat and quickly once the lithiation is complete, while maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for a sufficient time (e.g., 1-2 hours) before warming to ensure complete reaction. |
| Low Yield of Boronic Acid After Workup | 1. Over-alkylation: The highly reactive aryllithium can react with a second molecule of the starting material. 2. Hydrolysis of Boronate Ester: The boronate ester intermediate may be hydrolyzing back to the starting material during workup if conditions are not optimal. 3. Protodeboronation: The C-B bond can be cleaved under harsh acidic or basic conditions, particularly with electron-rich arylboronic acids. | Solution 1 (Control Stoichiometry): Ensure slow addition of n-BuLi to a solution of the aryl bromide to maintain a low concentration of the lithiating agent. Solution 2 (Controlled Workup): After boronation, quench the reaction at low temperature with a saturated ammonium chloride solution before warming to room temperature. This provides a buffered, milder hydrolysis. Solution 3 (pH Control): During extraction, carefully adjust the aqueous phase pH. Avoid strongly acidic conditions (pH < 2) for extended periods. A common strategy is to perform an initial extraction, then acidify the aqueous layer to pH ~3-4 with cold 1N HCl to precipitate the boronic acid, which can then be filtered or extracted. |
| Product is an Inseparable Mixture or an Oil | 1. Formation of Boroxines: Boronic acids can dehydrate to form cyclic trimeric anhydrides (boroxines), which complicates purification and characterization. 2. Residual Diols/Solvents: If purifying as a boronate ester (e.g., pinacol ester), residual diol can be difficult to remove. 3. Polar Impurities: The product's polarity makes it prone to streaking on standard silica gel.[2] | Solution 1 (Boroxine Reversion): To break up boroxines, dissolve the crude product in a solvent like diethyl ether or ethyl acetate and wash with a small amount of water or brine. The equilibrium will shift back toward the monomeric boronic acid. Recrystallization from a biphasic solvent system (e.g., hexane/water) can also be effective.[3] Solution 2 (Purification Strategy): Consider converting the crude boronic acid to its pinacol ester derivative for easier purification via chromatography.[4] Alternatively, specialized purification techniques like forming a diethanolamine adduct, which is often crystalline, can be employed.[5] Solution 3 (Chromatography): If chromatography of the free acid is necessary, consider using a less polar solvent system or treating the silica gel with a small amount of acid to minimize streaking.[3] Reverse-phase chromatography can also be a viable option for highly polar boronic acids.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is n-Butyllithium typically used over other organometallic reagents like Grignard reagents?
A: n-Butyllithium is a much stronger base and nucleophile than the corresponding Grignard reagent (n-BuMgCl). For halogen-metal exchange on an electron-rich, fluorinated aromatic ring, the high reactivity of n-BuLi is often necessary to achieve a fast and complete reaction at the required low temperatures (-78 °C). Grignard formation would likely require higher temperatures, increasing the risk of side reactions.
Q2: Can I use Trimethyl borate B(OMe)₃ instead of Triisopropyl borate B(OⁱPr)₃?
A: Yes, trimethyl borate is a common alternative. However, triisopropyl borate is often preferred for several reasons. Its bulkier isopropoxy groups can sometimes lead to cleaner reactions by minimizing the formation of over-alkylation products (ate complexes). Additionally, its lower reactivity can provide better control. The choice can be substrate-dependent, but B(OⁱPr)₃ is generally a robust starting point.[6]
Q3: My purified boronic acid seems to lose purity upon storage. Why is this happening and how can I prevent it?
A: Arylboronic acids, especially those with electron-donating groups, can be susceptible to degradation over time through processes like protodeboronation or oxidation. The primary mechanism of decomposition for solid boronic acids is often dehydration to form the corresponding boroxine. To ensure stability, store the purified boronic acid in a desiccator under an inert atmosphere (argon) at low temperatures (2-8 °C). For long-term storage or for use in subsequent reactions sensitive to water, converting the boronic acid to a more stable boronate ester (e.g., pinacol or neopentyl glycol ester) is a highly recommended strategy.[2][4]
Q4: I am struggling with the purification. Are there non-chromatographic methods available?
A: Purification of polar boronic acids can be challenging.[3] A highly effective non-chromatographic method is derivatization followed by recrystallization. One common technique involves reacting the crude boronic acid with diethanolamine to form a stable, often crystalline, boronate complex. This complex can be easily purified by recrystallization, and the pure boronic acid can be liberated by a simple acidic workup.[5] Another method is a liquid-liquid extraction strategy using a diol like sorbitol in the aqueous phase, which selectively complexes with the boronic acid and pulls it from the organic layer.[5]
Troubleshooting Decision Tree
This flowchart can help diagnose issues systematically during the reaction.
Caption: A decision tree for troubleshooting the synthesis.
Detailed Experimental Protocols
Protocol 4.1: Synthesis of this compound
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and analytical data.
Materials:
-
1-Bromo-2,4-difluoro-3-(3',5'-dimethoxybenzyloxy)benzene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), ~2.5 M in hexanes (1.1 eq)
-
Triisopropyl borate (1.5 eq)
-
Hydrochloric Acid (1N HCl)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an argon atmosphere, add 1-bromo-2,4-difluoro-3-(3',5'-dimethoxybenzyloxy)benzene (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.
-
Lithiation: Add freshly titrated n-BuLi (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.
-
Boronation: Add triisopropyl borate (1.5 eq) dropwise via syringe over 15 minutes, again maintaining the temperature at -78 °C.
-
Warming: After the addition is complete, stir the mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quenching & Workup: Cool the mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl.
-
Acidification: Add 1N HCl solution dropwise until the pH of the aqueous layer is between 3 and 4.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification: Purify the crude product by recrystallization from a hexane/ethyl acetate mixture or by one of the methods described in the FAQ section.
References
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University, 2003.
- Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling.
- How to purify boronic acids/boronate esters?
- Improvement on synthesis of different alkyl-phenylboronic acid. PubMed, 2009.
- 2,6-Difluorophenylboronic acid. Chem-Impex.
- Purific
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- 2,6-Difluorophenylboronic Acid. SBS Genetech.
Sources
Technical Support Center: Cross-Coupling with Poly-substituted Phenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common challenges and side reactions encountered during Suzuki-Miyaura cross-coupling reactions involving sterically hindered or electronically demanding poly-substituted phenylboronic acids. Here, we move beyond standard protocols to explore the causality behind reaction failures and provide field-proven troubleshooting strategies.
Troubleshooting Guide: Common Issues & Solutions
This section is designed to help you diagnose and resolve specific problems observed in your experiments.
Q1: My reaction has a low yield, and I've isolated a significant amount of the simple arene (Ar-H) corresponding to my boronic acid. What is happening?
A1: You are observing protodeboronation, a common and often frustrating side reaction. This is the formal hydrolysis of the C-B bond, replacing the boronic acid moiety with a hydrogen atom.[1] This process consumes your starting material, directly reducing the yield of your desired product.
Causality: Protodeboronation can be catalyzed by acid or base and is highly dependent on the substrate, temperature, and water content.[2] Poly-substituted phenylboronic acids can be particularly susceptible:
-
Steric Hindrance: Bulky ortho-substituents can strain the tetrahedral boronate intermediate formed upon base activation, accelerating its decomposition.[3]
-
Electronic Effects: Both strongly electron-withdrawing and some electron-donating groups can increase the rate of protodeboronation under basic conditions.[4]
-
Reaction Conditions: The presence of water, prolonged reaction times, and high temperatures create a favorable environment for this side reaction.
Solutions & Protocols:
-
Minimize Water Content: While Suzuki couplings often benefit from some water, excess water promotes protodeboronation.
-
Accelerate the Cross-Coupling: The key is to make the desired reaction kinetically favored over the side reaction.
-
Strategy: Use a highly active catalyst system that promotes rapid catalytic turnover. This consumes the boronic acid in the productive cross-coupling pathway before it has time to decompose.[2][7] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are exceptionally effective for this purpose.[8][9][10]
-
-
Use a More Stable Boronic Acid Surrogate: If protodeboronation remains problematic, the boronic acid itself is likely too unstable under the required conditions.
-
Recommendation: Convert the boronic acid to a more robust derivative like a pinacol boronate ester, an N-methyliminodiacetic acid (MIDA) boronate, or a potassium organotrifluoroborate (BF3K salt).[2][11][12] These reagents often exhibit greater stability and participate in "slow release" of the active boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing side reactions.[2][11][13]
-
Q2: My main byproduct is a symmetrical biaryl (Ar-Ar), a dimer of my boronic acid starting material. How do I prevent this homocoupling?
A2: You are observing oxidative homocoupling of your boronic acid. This side reaction is typically mediated by the palladium catalyst and an oxidant, which is often atmospheric oxygen dissolved in the reaction solvents.[14][15]
Causality: The mechanism can be complex, but it often involves a reaction between a Pd(II) species and two molecules of the boronic acid, which then reductively eliminates to form the biaryl and Pd(0).[14][15] This process is highly favored under a few conditions:
-
Presence of Oxygen: Dissolved O₂ can re-oxidize Pd(0) to Pd(II), perpetuating the homocoupling cycle.[15]
-
Use of Pd(II) Precatalysts: If the reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) species is slow, the remaining Pd(II) can directly engage in the homocoupling pathway.[15]
-
Electron-Deficient Boronic Acids: Some studies have shown that electron-deficient arylboronic acids are more prone to homocoupling.[16][17]
Solutions & Protocols:
-
Rigorous Exclusion of Oxygen: This is the most critical factor in suppressing homocoupling.
-
Protocol: Degas your solvent(s) thoroughly before use. This can be done by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[14] Assemble your reaction under an inert atmosphere in a glovebox or using Schlenk techniques. Ensure the reaction vessel is purged with inert gas before adding reagents.
-
-
Optimize Palladium Source:
-
Control Stoichiometry:
-
Recommendation: Avoid using a large excess of the boronic acid. While a slight excess (1.1-1.5 equivalents) is common, a large excess can increase the probability of homocoupling.
-
Q3: My ortho,ortho'-disubstituted phenylboronic acid is unreactive, leading to recovery of starting materials or a mixture of decomposition products.
A3: Extreme steric hindrance is impeding key steps of the catalytic cycle. The bulky substituents prevent the molecules from adopting the required geometries for efficient transmetalation and/or reductive elimination.[18][19] This sluggish reactivity provides more time for side reactions like protodeboronation to occur.[20][21]
Causality:
-
Slow Transmetalation: The transfer of the bulky aryl group from boron to the palladium center is sterically hindered.[19]
-
Difficult Reductive Elimination: The final step, where the two aryl groups couple and leave the palladium center, is also slowed by the steric clash of the ortho-substituents, which prevents the groups from getting close enough to form a C-C bond.[22]
Solutions & Protocols:
-
Employ Specialized Ligands: This is the most effective solution. Standard ligands like PPh₃ are often inadequate.
-
Recommendation: Use bulky, electron-rich monodentate biarylphosphine ligands. These ligands are designed to create a sterically demanding coordination sphere around the palladium that actually accelerates reductive elimination.[10] The most successful ligands for this purpose include XPhos, SPhos, and RuPhos (Buchwald-type ligands) or trialkylphosphines like P(t-Bu)₃ (Fu-type ligands).[5][8][9][10] N-heterocyclic carbene (NHC) ligands are also highly effective.[22]
-
-
Optimize Base and Solvent:
-
Increase Reaction Temperature:
-
Action: More forcing conditions, such as higher temperatures (e.g., 80–110 °C), can provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates.[5]
-
Table 1: Recommended Catalyst Systems for Hindered Substrates
| Ligand | Palladium Source | Typical Base | Solvent System | Key Advantage |
| XPhos / SPhos | Pd₂(dba)₃ or XPhos Pd G3 | K₃PO₄ | Dioxane or Toluene/H₂O | Excellent for tetra-ortho-substituted biaryls; high activity.[8][18] |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | Highly effective for electron-rich and hindered aryl chlorides.[10] |
| RuPhos | Pd(OAc)₂ or RuPhos Pd G3 | K₃PO₄, Cs₂CO₃ | Dioxane | Broad applicability for hindered substrates.[5] |
| PEPPSI™-IPr | (precatalyst) | K₂CO₃ | THF | Robust NHC-based system, good for challenging substrates. |
Visualizing the Challenge: Competing Reaction Pathways
The diagram below illustrates how the desired catalytic cycle competes with the primary off-cycle side reactions. Successful troubleshooting involves steering the reaction down the productive pathway.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid
Introduction
Welcome to the technical support guide for 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid (CAS 849062-01-7). This molecule is a valuable building block in synthetic and medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. However, its unique structure—featuring a polar, acidic boronic acid group, two electron-withdrawing fluorine atoms, and a bulky, relatively non-polar dimethoxybenzyloxy ether moiety—presents specific challenges for purification.
This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and purification of this boronic acid.
Q1: What are the most common impurities encountered during the synthesis and workup of this compound?
A: The impurity profile can vary based on the synthetic route, but typically includes:
-
Starting Materials: Unreacted precursors from the borylation step (e.g., the corresponding aryl bromide or iodide).
-
Homocoupling Byproducts: Dimers of the starting aryl halide.
-
Protodeboronated Product: The compound 1,3-difluoro-2-(3',5'-dimethoxybenzyloxy)benzene, where the boronic acid group has been replaced by a hydrogen atom. This is a very common and often problematic side reaction.[1]
-
Boroxine (Trimeric Anhydride): Boronic acids can reversibly dehydrate to form a cyclic trimeric anhydride, especially upon heating or storage in a dry state. This will appear as a distinct species in mass spectrometry and can complicate NMR interpretation and chromatographic behavior.
Q2: Why is this boronic acid challenging to purify using standard silica gel chromatography?
A: This is a classic problem for many boronic acids. The primary cause is the interaction between the Lewis acidic boron atom and the Lewis basic silanol (Si-OH) groups on the surface of standard silica gel.[2] This strong interaction leads to several issues:
-
Poor Recovery: The product may irreversibly bind to the column.
-
Significant Tailing/Streaking: The product elutes very slowly and over many fractions, resulting in poor separation and dilute samples.
-
On-Column Degradation: The acidic nature of silica gel can promote decomposition, including protodeboronation.[1]
Q3: What is protodeboronation and how can I prevent it?
A: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] For arylboronic acids, this process can be catalyzed by acids, bases, or even certain metal catalysts under prolonged heating. To minimize this undesired side reaction:
-
Avoid prolonged exposure to strongly acidic or basic aqueous conditions, especially at elevated temperatures.
-
Use moderate temperatures during workup and purification steps.
-
Ensure Suzuki-Miyaura coupling reactions are run under optimized conditions to ensure the rate of productive coupling is much faster than the rate of protodeboronation.
Q4: My ¹H NMR shows very broad peaks for the B(OH)₂ protons. Is this normal?
A: Yes, this is entirely normal. The protons on the hydroxyl groups of the boronic acid are acidic and exchange rapidly with each other and with trace amounts of water in the NMR solvent (like DMSO-d₆ or CDCl₃). This rapid exchange leads to significant signal broadening. The peak often appears as a low, broad hump and may not integrate to the expected two protons. It is generally not used for structural confirmation.
Q5: How should I store the purified material?
A: Arylboronic acids are susceptible to slow decomposition and boroxine formation. For long-term stability, store the purified solid in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and refrigerated at 2-8°C.
Section 2: Troubleshooting and Purification Strategy
Navigating the purification of this compound requires a logical approach. The following workflow diagram and troubleshooting guide will help you select the best strategy based on the specific impurities present.
Caption: Decision workflow for selecting a purification strategy.
Issue 1: Product streaks or remains at the baseline during silica gel TLC/column chromatography.
-
Causality: As discussed in the FAQ, this is due to the strong interaction between the boronic acid and the silica surface.
-
Solution A: Acid-Base Extraction: This is often the most effective first-line approach to remove neutral impurities. Since the boronic acid is acidic, it can be selectively extracted into a basic aqueous phase, leaving non-polar impurities behind in an organic solvent. See Protocol 1 .
-
Solution B: Use an Acidic Modifier: Adding a small amount of a weak acid (e.g., 0.5-1% acetic acid) to the mobile phase can help. The acid protonates the silanol groups on the silica, reducing their ability to bind the boronic acid, and ensures the boronic acid itself remains in its neutral form, leading to better elution and peak shape.[3]
-
Solution C: Use an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying boronic acids.[3]
-
Reversed-Phase (C18) Silica: For preparative HPLC or flash chromatography, C18 is an excellent choice. The compound will elute with a mixture of water and an organic solvent like acetonitrile or methanol. Method development is often required to find the optimal gradient.
-
Issue 2: The product is an oil or amorphous solid that is difficult to handle and purify.
-
Causality: The presence of impurities can inhibit crystallization, resulting in an oil or amorphous solid. The target compound itself is a solid.[4]
-
Solution A: Recrystallization: This is a powerful technique for purifying solid compounds. It can effectively remove impurities with different solubility profiles. Finding the right solvent system is key. See Protocol 2 .
-
Solution B: Derivatization: If all else fails, consider temporarily converting the boronic acid to a more stable and less polar derivative for purification.[5]
-
Pinacol Ester Formation: React the crude boronic acid with pinacol to form the corresponding boronate ester. This derivative is much less polar, more stable on silica gel, and can be purified using standard chromatography (e.g., with Hexane/Ethyl Acetate). The ester can then be hydrolyzed back to the boronic acid.
-
Diethanolamine Adduct Formation: Reacting the crude product with diethanolamine can form a stable, crystalline adduct that often precipitates from solution, allowing for purification by simple filtration. The boronic acid can be liberated by treatment with acid.[5]
-
Issue 3: Analytical data (NMR, LC-MS) indicates the presence of the corresponding boroxine (trimeric anhydride).
-
Causality: This is a common equilibrium product from the intermolecular dehydration of three boronic acid molecules. It is often formed during solvent removal under heat or upon prolonged storage.
-
Solution: The formation of boroxine is reversible. To convert it back to the monomeric boronic acid, simply dissolve the material in a solvent mixture that facilitates hydrolysis. A common method is to dissolve the solid in an organic solvent like ethyl acetate or diethyl ether and wash it with a small amount of water or a dilute aqueous acid (e.g., 1M HCl). After separation and drying of the organic layer, the compound should be predominantly in its monomeric form.
Section 3: Detailed Purification Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.
Protocol 1: Purification via Acid-Base Extraction
This method is ideal for removing neutral organic impurities.
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O) (30-50 mL).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a cold (0-5 °C) 1M sodium hydroxide (NaOH) solution (2 x 20 mL). The boronic acid will deprotonate to form a water-soluble boronate salt and move into the aqueous layer.
-
Expert Tip: Keeping the solution cold minimizes the risk of base-catalyzed protodeboronation.
-
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath. Slowly add cold 2M hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2 (check with pH paper). The pure boronic acid should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the solid on the filter with a small amount of cold deionized water to remove residual salts, followed by a cold non-polar solvent like hexane to aid in drying. Dry the product under high vacuum to a constant weight.
Protocol 2: Purification via Recrystallization
This method is excellent for removing small amounts of closely related impurities from a solid product.
-
Solvent Screening: The key is finding a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents (e.g., toluene, ethyl acetate, acetonitrile, isopropanol, water, or mixtures like EtOAc/Hexane or Acetone/Water).
-
Procedure (Example with EtOAc/Hexane): a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of hot ethyl acetate to just dissolve the solid completely. c. Slowly add hexane dropwise while the solution is still warm until it just begins to turn cloudy (the saturation point). d. Add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear solution. e. Allow the flask to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary. f. Once crystals have formed, cool the flask further in an ice bath or refrigerator for at least 1 hour to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.[3][6]
Protocol 3: Optimized Flash Column Chromatography
If chromatography is necessary, avoid standard silica gel.
-
Stationary Phase Preparation:
-
Option A (Deactivated Silica): Prepare a slurry of silica gel in your starting mobile phase (e.g., 9:1 Hexane/EtOAc). Add triethylamine (NEt₃) to constitute ~1% of the total solvent volume. Swirl for 5 minutes before packing the column.
-
Option B (Acid-Modified Mobile Phase): Pack the column with standard silica gel. Use a mobile phase containing 0.5-1% acetic acid (e.g., Hexane/EtOAc/AcOH 80:20:1).
-
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb it onto a small amount of silica gel ("dry loading") for best results.
-
Elution: Run the column using a gradient of ethyl acetate in hexane (e.g., 5% to 50% EtOAc), maintaining the same percentage of the modifier (NEt₃ or AcOH) throughout.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the acetic acid modifier may require an aqueous workup of the combined fractions.
Section 4: Purity Assessment
A combination of analytical techniques is required to confirm the purity and identity of the final product.
| Technique | Parameter to Observe | Interpretation of a Pure Sample | Common Impurity Signatures |
| ¹H NMR | Chemical shifts, integration, coupling constants | Sharp signals corresponding to all aromatic and aliphatic protons. Correct integration ratios. A very broad singlet for the B(OH)₂ protons. | Appearance of a new triplet in the aromatic region (~7.0-7.5 ppm) indicates the protodeboronated impurity. Signals from unreacted starting materials. |
| ¹⁹F NMR | Chemical shifts | Two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. | Additional fluorine signals if fluorinated impurities are present. |
| LC-MS | Retention time and mass-to-charge ratio (m/z) | A single major peak with the correct [M+H]⁺ or [M-H]⁻ ion. | Peaks at different retention times. A peak corresponding to the mass of the protodeboronated product. A high mass peak corresponding to the boroxine. |
| HPLC | Peak purity and area % | A single, sharp, symmetrical peak at a consistent retention time. Purity >95-99% by area. | Shoulder peaks, co-eluting peaks, or distinct impurity peaks. |
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Reddit. (2017). Purification of boronic acids?[Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
YouTube. (2015). How to Purify Boric Acid (by Recrystallization). [Link]
Sources
Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Boronic Acids in Suzuki Coupling
Welcome to the technical support portal for scientists and researchers navigating the complexities of the Suzuki-Miyaura cross-coupling reaction. This guide is specifically designed to address one of the most persistent challenges in modern synthesis: the low reactivity of sterically hindered boronic acids. Here, we move beyond simple protocols to explain the fundamental principles, troubleshoot common failures, and provide robust strategies to drive your challenging coupling reactions to completion.
Core Principles & Mechanistic Hurdles
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its functional group tolerance and the low toxicity of its boron-based reagents.[1][2] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
The primary bottleneck when dealing with sterically hindered substrates—particularly those with ortho- or di-ortho-substituents on the boronic acid—is the transmetalation step.[4][5] During transmetalation, the organic group from the boron atom is transferred to the palladium(II) center. For this to occur, the boronate species (formed by the activation of the boronic acid with a base) must approach the palladium complex.[6] Severe steric clash between bulky groups on the boronic acid and the ligands on the palladium center can dramatically slow down or completely stall this transfer, leading to low or no product formation.
Diagram: The Steric Hurdle in Transmetalation
The following diagram illustrates the steric impediment during the crucial transmetalation step. A non-hindered boronic acid can approach the palladium center with relative ease, whereas a di-ortho-substituted boronic acid faces significant steric repulsion from the palladium ligands, hindering the necessary orbital overlap for group transfer.
Caption: Steric clash between bulky ligands and a hindered boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a di-ortho-substituted boronic acid is failing (low or no conversion). What is the most likely cause?
The most common culprit is a slow or inhibited transmetalation step due to steric hindrance.[4] Your standard catalyst system (e.g., Pd(PPh₃)₄) is likely not suitable for this demanding transformation. The bulky triphenylphosphine ligands prevent the sterically encumbered boronic acid from approaching the palladium center effectively. Additionally, competing side reactions like protodeboronation (loss of the boronic acid group) can become dominant when the desired coupling is slow.[7][8]
Q2: What is the single most critical component to change when troubleshooting a hindered coupling?
The ligand . The ligand dictates the steric and electronic environment around the palladium center. For hindered couplings, you must switch from generic ligands like PPh₃ to specialized, bulky, and electron-rich monophosphine ligands.[2][9] These ligands promote the formation of a highly active, monoligated L-Pd(0) species, which is crucial for efficient oxidative addition and helps facilitate the subsequent difficult transmetalation.[4]
Q3: Which specific catalyst systems are recommended for sterically hindered Suzuki couplings?
For challenging couplings involving hindered partners, pre-formed catalysts or in-situ systems using specialized ligands are essential. Consider the following high-performance options:
-
Buchwald Ligands: Biaryl monophosphine ligands developed by the Buchwald group are the gold standard.[10][11]
-
PEPPSI™ Catalysts: Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation (PEPPSI) complexes, particularly those with N-heterocyclic carbene (NHC) ligands like IPr or IPent, are robust, air-stable, and highly active.[12][13] They are excellent for coupling a wide range of electron-rich and electron-poor substrates, including hindered ones.[14][15]
Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol or MIDA)?
While boronic acids are common, for particularly sensitive or hindered substrates, using a boronic ester can be advantageous.
-
Pinacol Boronate Esters: These are often more stable than the corresponding boronic acids and less prone to protodeboronation.[1] However, their increased steric bulk can sometimes slow the reaction further.[1]
-
MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are robust to chromatography and other reaction conditions.[16][17] They undergo slow hydrolysis under Suzuki conditions to release the active boronic acid, which can be beneficial in maintaining a low, steady concentration of the reactive species and minimizing side reactions.[16][18] This "slow-release" approach is particularly useful for complex syntheses.
Q5: How does the choice of base and solvent affect a hindered coupling?
The base is not merely a spectator; it is crucial for activating the boronic acid to form the more nucleophilic boronate species.[6]
-
Base: For hindered couplings, a stronger base is often required to facilitate the formation of the boronate and drive the transmetalation. While K₂CO₃ is common, consider using K₃PO₄ (often with a small amount of water) or a strong organic base like t-BuOK .[4][14][19] The choice can be substrate-dependent and requires screening.
-
Solvent: Aprotic polar solvents are generally preferred. Dioxane , THF , and toluene (often with water) are excellent choices.[20][21] The solvent must effectively dissolve all components and remain stable at the required reaction temperature.
Troubleshooting Guide: A Problem-Solution Approach
Problem 1: Low to No Conversion of Starting Material
Your TLC or LC-MS shows primarily unreacted aryl halide and some boronic acid degradation products.
| Potential Cause | Diagnostic Step | Proposed Solution |
| Ineffective Catalyst System | The current catalyst (e.g., Pd(PPh₃)₄) is not active enough for the hindered substrate. | Action: Switch to a high-performance catalyst system. Use Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos .[4][10] Alternatively, use a pre-catalyst like PEPPSI-IPr . |
| Insufficient Base Strength | The base (e.g., Na₂CO₃) is not strong enough to efficiently form the boronate species required for transmetalation. | Action: Change to a more potent base. Screen K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate).[20][22] For very challenging cases, consider an alkoxide base like t-BuOK. |
| Reaction Temperature Too Low | The activation energy for oxidative addition or transmetalation with hindered substrates is high. | Action: Increase the reaction temperature. Target 80-110 °C. If using a low-boiling solvent like THF, switch to dioxane or toluene to safely reach higher temperatures. |
Problem 2: Significant Formation of Side Products (Homocoupling, Protodeboronation)
You observe the desired product, but also significant amounts of biaryl from the homocoupling of your boronic acid or the arene from protodeboronation.
| Potential Cause | Diagnostic Step | Proposed Solution |
| Protodeboronation | The boronic acid is being consumed by reaction with trace water before it can couple. This is catalyzed by the base and sometimes even the palladium complex itself.[7][23] | Action 1: Use a more stable boron reagent like a MIDA boronate ester for slow release.[16][18] Action 2: Rigorously degas all solvents and reagents. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[20] |
| Homocoupling of Boronic Acid | Oxidative conditions or the presence of Pd(II) species can lead to the coupling of two boronic acid molecules.[16] | Action: Ensure your Pd(0) source is active and the reaction is thoroughly deoxygenated. If using a Pd(II) precatalyst, ensure the conditions favor its rapid reduction to the active Pd(0) state. |
| Slow Reductive Elimination | The final product-forming step is slow, allowing side reactions to occur on the Pd(II) intermediate. | Action: Employ bulky ligands like the Buchwald biarylphosphines (e.g., SPhos) or certain NHC ligands, which are known to accelerate the reductive elimination step.[2][4] |
Diagram: Troubleshooting Workflow for Hindered Suzuki Coupling
This workflow provides a logical sequence of steps to diagnose and solve common issues encountered in sterically demanding Suzuki-Miyaura reactions.
Caption: A systematic workflow for optimizing hindered Suzuki couplings.
Recommended General Protocol for a Challenging Hindered Coupling
This protocol provides a robust starting point for coupling a sterically hindered aryl halide with a hindered boronic acid.
Materials:
-
Aryl Halide (1.0 equiv)
-
Hindered Boronic Acid or Ester (1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol %)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4.5 mol %)
-
K₃PO₄ (Potassium Phosphate, anhydrous, finely ground) (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a stir bar
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), hindered boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Preparation: In a separate vial, also under an inert atmosphere, weigh the Pd₂(dba)₃ and SPhos. Add a small amount of the degassed dioxane to form a slurry.
-
Reaction Assembly: Add the catalyst slurry to the reaction vessel containing the substrates and base.
-
Solvent Addition: Add the remaining degassed 1,4-dioxane to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.
-
Degassing (Optional but Recommended): Briefly bubble argon through the reaction mixture for 5-10 minutes.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours). Reactions may require 12-24 hours for completion.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
References
-
Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Ren, H., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3313-3315. [Link]
-
N-Rocha Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Tang, W., et al. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Burke, M. D. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Ell, T. A., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5), 1341–1347. [Link]
-
Szostak, M., et al. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. Organometallics, 36(19), 3649–3653. [Link]
-
Bio, M. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
Sigman, M. S., & Cheong, P. H.-Y. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Huc, V., et al. (2022). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions. ResearchGate. [Link]
-
Lloyd-Jones, G. C., & Lennox, A. J. J. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17467–17482. [Link]
-
Nozaki, K., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(1), 10-14. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Szostak, M., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638–6646. [Link]
-
Organ, M. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2138–2147. [Link]
-
Taylor & Francis Online. (2024). Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling. [Link]
-
Buchwald, S. L., & Martin, R. (2011). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 15. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. research.ed.ac.uk [research.ed.ac.uk]
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- 22. researchgate.net [researchgate.net]
- 23. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Protodeboronation in Reactions with Arylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding protodeboronation, a common and often frustrating side reaction encountered when working with arylboronic acids and their derivatives. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction mechanisms, enabling you to make informed decisions to optimize your synthetic outcomes.
Understanding the Enemy: What is Protodeboronation and Why Does it Happen?
Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes your valuable starting material, reduces the yield of your desired cross-coupled product, and generates arene byproducts that can complicate purification.
The propensity for an arylboronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic and steric nature of the aryl group.[1] The reaction can be catalyzed by acid or base, but for the context of common cross-coupling reactions like the Suzuki-Miyaura coupling, the base-catalyzed pathway is the most relevant and problematic.[1][2]
The Mechanism of Base-Catalyzed Protodeboronation
Understanding the mechanism is the first step toward effective troubleshooting. In the presence of a base (e.g., hydroxide), the neutral, trigonal boronic acid (ArB(OH)₂) exists in equilibrium with its more reactive, tetrahedral boronate 'ate' complex (ArB(OH)₃⁻).[1][2] This boronate species is significantly more susceptible to cleavage. The overall process can proceed through several pathways, but a common route involves the reaction of the boronate with a proton source, typically water, which is often present in Suzuki-Miyaura reaction media.[1]
Highly electron-deficient arylboronic acids, especially those with multiple ortho-substituents, can undergo rapid decomposition under basic conditions.[3][4] Conversely, electron-rich arylboronic acids can also be prone to protodeboronation.[5][6]
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you might encounter in the lab. The solutions are based on mechanistic principles to help you rationalize your experimental choices.
Q1: My Suzuki-Miyaura reaction has a low yield, and I've isolated the arene byproduct corresponding to my boronic acid. What are the first things I should check?
This is the classic symptom of significant protodeboronation. Before making drastic changes, evaluate the fundamental parameters of your reaction setup.
Answer:
Your primary suspects are water, reaction time, temperature, and the choice and concentration of your base.
-
Water Content: While Suzuki reactions are often run in aqueous media, excess water can accelerate protodeboronation. The base-catalyzed mechanism often involves water as the proton source that cleaves the C-B bond.[1]
-
Action: Ensure your organic solvent is anhydrous. If using a biphasic system, minimize the aqueous volume. Consider using rigorously dried solvents and reagents.
-
-
Reaction Time & Temperature: Protodeboronation is a time- and temperature-dependent decomposition pathway.[7] If your desired coupling is slow, the boronic acid has more time to decompose.
-
Action: Monitor your reaction by TLC or LCMS. Is the coupling reaction proceeding efficiently? If it is sluggish, the problem may lie with catalyst activity. A more active catalyst system that accelerates the desired coupling can outcompete the slower protodeboronation side reaction.[1] Consider if a lower reaction temperature is feasible with a more active catalyst.[7]
-
-
Base Selection: The strength and concentration of the base are critical. Strong bases like hydroxides significantly increase the concentration of the highly reactive boronate 'ate' complex, accelerating protodeboronation.[8][9]
-
Action: Consider switching to a milder base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often effective for the coupling reaction while being less aggressive in promoting protodeboronation. In some challenging cases, even weaker bases like acetates (e.g., KOAc) have proven successful.[7]
-
Q2: I am working with an electron-deficient (or electron-rich) arylboronic acid, and protodeboronation is rampant. Are these substrates just inherently unstable?
Answer:
Yes, certain classes of arylboronic acids are inherently more susceptible to protodeboronation, but their instability can be managed.
-
Electron-Deficient Arylboronic Acids: Those with multiple electron-withdrawing groups (e.g., polyfluorinated rings) are particularly unstable under basic conditions.[10] For these substrates, a dissociative mechanism involving the generation of a transient aryl anion can become competitive.[1][11]
-
Electron-Rich & Sterically Hindered Arylboronic Acids: These are also known to be prone to decomposition.[6] The presence of ortho-substituents, regardless of their electronic nature, can also increase the rate of protodeboronation.[3]
Actionable Strategies:
-
Use a Protected Boron Reagent: This is often the most effective strategy. Instead of the boronic acid, use a more stable derivative like a pinacol boronic ester , MIDA boronate ester , or an organotrifluoroborate .[1][2][8] These reagents act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration in the reaction mixture low, which in turn minimizes the rate of decomposition.[1]
-
Optimize the Catalyst System: A highly efficient catalyst can make all the difference. The goal is to make the rate of the productive cross-coupling reaction much faster than the rate of protodeboronation.[1] For challenging substrates, consider using modern, highly active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). However, be aware that in some cases, very bulky ligands themselves can promote protodeboronation, so screening may be necessary.[12]
Q3: I switched from a boronic acid to a pinacol boronic ester, but I'm still seeing significant protodeboronation. I thought esters were supposed to be more stable?
Answer:
This is a common and important misconception. While often more stable on the shelf, boronic esters are not universally more stable under basic reaction conditions. Their stability is highly nuanced.[8]
The overall rate of protodeboronation from an ester is a function of two competing processes:
-
Hydrolysis: The base-catalyzed hydrolysis of the ester (ArB(OR)₂) to the boronic acid (ArB(OH)₂), which then undergoes protodeboronation.[8][13]
-
Direct Protodeboronation: The direct cleavage of the C-B bond from the ester 'ate' complex itself.[8][13]
For many common esters, the rate of hydrolysis is a key contributor to the overall decomposition.[8] In some cases, particularly with esters that form strained six-membered rings, the ester can actually undergo protodeboronation faster than the parent boronic acid.[14] Pinacol esters, which form five-membered rings, are generally more stable and less prone to this acceleration.[8][14]
Action: If you are still observing protodeboronation with a pinacol ester, the issue likely lies with the reaction conditions being too harsh or the catalyst being too slow. Revisit the troubleshooting steps in Q1 and Q2: switch to a milder base, ensure anhydrous conditions, and try to find a more active catalyst that can consume the boronic ester faster than it decomposes.
Q4: How can I accurately determine if protodeboronation is the main issue?
Answer:
Careful reaction monitoring and control experiments are key.
-
Reaction Monitoring: Use an analytical technique like LCMS, GC-MS, or ¹H NMR to track the disappearance of your starting materials and the appearance of both the desired product and the protodeboronated byproduct (the simple arene). Quantifying the ratio of product to byproduct over time will give you a clear picture of the reaction's efficiency.
-
Control Experiment (No Coupling Partner): Run the reaction under your standard conditions but omit the aryl halide/triflate coupling partner. If you still observe the formation of the arene byproduct, you have definitively confirmed that protodeboronation is occurring independently of the catalytic cycle.
-
Control Experiment (No Palladium Catalyst): Run the reaction with the boronic acid, base, and solvent, but without the palladium catalyst. If you see significant formation of the arene byproduct, this points to a base-catalyzed decomposition that is independent of the metal.[12] If decomposition is minimal without palladium but significant with it, this suggests a palladium-catalyzed protodeboronation pathway may be operating, which can be influenced by ligand choice.[12]
Key Experimental Protocols & Data
Protocol 1: General Suzuki-Miyaura Coupling Optimized to Minimize Protodeboronation
This protocol is a starting point for challenging substrates prone to protodeboronation.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid derivative (e.g., pinacol ester, 1.2-1.5 equiv), and the palladium catalyst/ligand.
-
Note: Using a slight excess of the boron reagent can help compensate for minor decomposition, but a large excess should be avoided as it can complicate purification.
-
-
Inert Atmosphere:
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent and Base Addition:
-
Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., Toluene, Dioxane, 2-MeTHF) via syringe.
-
In a separate vial, dissolve the base (e.g., K₃PO₄, 2.0-3.0 equiv) in a minimal amount of degassed water. Add this aqueous solution to the reaction mixture.
-
Rationale: Preparing the base solution separately and ensuring it is degassed helps to minimize dissolved oxygen, which can contribute to oxidative degradation pathways.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress closely by TLC or LCMS (e.g., at 1h, 4h, and 16h).
-
-
Workup:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Summary: Influence of Reaction Parameters on Protodeboronation
The following table summarizes the general effects of key parameters on the rate of protodeboronation.
| Parameter | Condition Leading to Increased Protodeboronation | Condition Leading to Decreased Protodeboronation | Rationale |
| Base Strength | Strong Bases (NaOH, KOH) | Weaker Bases (K₃PO₄, K₂CO₃, KOAc) | Strong bases increase the concentration of the susceptible boronate 'ate' complex.[8][9] |
| Temperature | High Temperature | Lower Temperature | Decomposition is a kinetically controlled process that is accelerated by heat.[7] |
| Water | Aqueous / Wet Solvents | Anhydrous Solvents | Water often acts as the proton source for the C-B bond cleavage.[1][15] |
| Reaction Time | Long Reaction Times | Short Reaction Times | Prolonged exposure to harsh conditions allows more time for decomposition.[7] |
| Substrate | Electron-deficient or highly hindered Ar-B(OH)₂ | Stable derivatives (MIDA boronates, trifluoroborates) | "Slow-release" reagents keep the active boronic acid concentration low.[1][2] |
| Catalyst Activity | Slow / Inefficient Catalyst | Fast / Highly Active Catalyst | An efficient catalyst promotes the desired coupling to outcompete decomposition.[1] |
Visualizing the Pathways
Diagrams can help clarify the complex interplay of factors in your reaction flask.
Diagram 1: Competing Reaction Pathways
This diagram illustrates the critical choice point for the arylboronic acid: productive cross-coupling versus destructive protodeboronation.
Caption: The boronate complex is at a crossroads, leading to either the desired product or an unwanted byproduct.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve protodeboronation issues.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. reddit.com [reddit.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aspuru.substack.com [aspuru.substack.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Difficult Suzuki-Miyaura Coupling Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this otherwise robust and versatile C-C bond-forming reaction. Here, we move beyond standard protocols to address the nuances of catalyst selection and reaction optimization for substrates that prove to be particularly stubborn.
Core Philosophy: A Self-Validating Approach to Troubleshooting
Effective troubleshooting in synthetic chemistry is not about randomly screening conditions. It's a logical, stepwise process rooted in a firm understanding of the reaction mechanism. Each recommendation in this guide is designed to not only solve a specific problem but also to provide insights into the underlying cause, allowing you to build a more predictive and robust experimental design for future challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Formation with Sterically Hindered Substrates
Q: My Suzuki-Miyaura coupling with a di-ortho-substituted aryl halide and/or a sterically demanding boronic acid is failing. What is the likely bottleneck in the catalytic cycle, and how do I choose a catalyst system to overcome it?
A: The primary challenge with sterically hindered substrates is often a slow reductive elimination step. The bulky substituents on the aryl partners can prevent them from coming into the required proximity on the palladium center for the final bond formation to occur.
Causality and Strategic Catalyst Selection:
The key is to select a ligand that is bulky enough to promote reductive elimination.[1][2] Bulky ligands create a sterically crowded environment around the palladium, which destabilizes the Pd(II) intermediate and accelerates the formation of the desired C-C bond.[3]
Troubleshooting Protocol:
-
Ligand Selection: Switch to a ligand known for its effectiveness with sterically hindered substrates. Buchwald-type biaryl phosphine ligands are a prime example.[2][4] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties and steric bulk.[5]
-
Catalyst Loading: For particularly challenging couplings, it may be necessary to increase the catalyst loading, sometimes up to 5 mol%.[6]
-
Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for reductive elimination. However, be mindful of potential side reactions like protodeboronation at elevated temperatures.[7]
-
Base and Solvent: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often beneficial.[8][9] Aprotic polar solvents such as dioxane or THF are commonly used, often with a small amount of water to aid in dissolving the base.[1][8]
Recommended Catalyst Systems for Sterically Hindered Couplings:
| Catalyst/Ligand | Key Features | Recommended for |
| SPhos | A bulky, electron-rich biaryl phosphine ligand. | General use with sterically demanding aryl bromides and chlorides.[10] |
| XPhos | Another highly effective Buchwald ligand with a different steric profile than SPhos. | Excellent for a wide range of sterically hindered couplings.[11] |
| PEPPSI-iPr | An NHC-based palladium precatalyst. | Particularly effective for couplings involving sterically demanding partners.[1] |
| BI-DIME | A phenanthrene-based ligand. | Shown to be efficient for the synthesis of extremely hindered biaryls.[12] |
Experimental Workflow for Sterically Hindered Coupling:
Caption: Troubleshooting workflow for sterically hindered couplings.
Issue 2: Poor Reactivity with Electron-Rich or Heteroaryl Halides
Q: My reaction with an electron-rich aryl chloride or a heteroaryl halide is sluggish. What is the rate-limiting step, and what catalyst modifications should I consider?
A: For electron-rich aryl halides and many heteroaryl systems, the oxidative addition of the halide to the Pd(0) center is often the slow step. Electron-donating groups on the aryl halide decrease the electrophilicity of the carbon-halogen bond, making it less susceptible to attack by the palladium catalyst.[1][3]
Causality and Strategic Catalyst Selection:
To accelerate oxidative addition, a ligand that increases the electron density on the palladium center is required.[1][3] Electron-rich ligands make the palladium more nucleophilic and thus more reactive towards the aryl halide.
Troubleshooting Protocol:
-
Ligand Selection: Employ electron-rich, bulky phosphine ligands like the Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][4][5] These ligands are excellent at promoting oxidative addition.
-
Palladium Precatalyst: Consider using a more active precatalyst. Palladacycles or pre-formed Pd(0) sources like Pd₂(dba)₃ can sometimes be more effective than Pd(OAc)₂.[1]
-
Base and Solvent: A strong base is often necessary.[3] The choice of solvent can also be critical, with polar aprotic solvents like DMF or dioxane often being effective.[8][13] For heteroaryl substrates, the choice of base and solvent can also influence site-selectivity in polyhalogenated systems.[14]
-
Microwave Irradiation: For particularly unreactive substrates, microwave heating can dramatically reduce reaction times and improve yields.[15]
Recommended Catalyst Systems for Electron-Rich/Heteroaryl Halides:
| Catalyst/Ligand | Key Features | Recommended for |
| Pd₂(dba)₃ / SPhos | Highly active system for a broad range of aryl and heteroaryl chlorides and bromides.[10] | Electron-rich and heteroaromatic systems. |
| Pd(OAc)₂ / PCy₃ | A robust and often cost-effective option. | Suitable for a diverse array of aryl and vinyl triflates.[16] |
| (NHC)Pd(allyl)Cl Complexes | Highly active for cross-coupling and dehalogenation reactions.[16] | Can be effective for challenging heteroaryl couplings. |
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Issue 3: Significant Formation of Side Products (Homocoupling, Dehalogenation, Protodeboronation)
Q: My reaction is messy, with significant byproducts. How can I identify the cause and suppress these unwanted reactions?
A: The formation of side products often points to issues with the stability of the reagents or the catalyst, or suboptimal reaction conditions.
Common Side Reactions and Their Mitigation:
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[1]
-
Dehalogenation: The aryl halide is reduced to the corresponding arene. This can happen if a hydride source is present in the reaction mixture.[1]
-
Solution: Use anhydrous solvents and ensure the base is not a source of hydrides. In some cases, changing the ligand can disfavor this pathway.
-
-
Protodeboronation: The boronic acid is protonated, leading to the loss of the boron functionality. This is a common issue with electron-rich or heteroaryl boronic acids and can be accelerated by high temperatures and aqueous conditions.[1][17]
Protocol for Minimizing Side Reactions:
-
Reagent Quality Check: Use fresh, high-purity boronic acid/ester and ensure your aryl halide is pure.[17]
-
Inert Atmosphere: Degas solvents thoroughly by sparging with argon or nitrogen for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[7]
-
Optimize Base and Solvent: Screen different bases and solvent systems. For sensitive boronic acids, a milder base and anhydrous conditions may be necessary.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.[Link]
-
Suzuki coupling of heteroaryl halides with aryl boronic acids a. ResearchGate.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Suzuki reaction - Wikipedia. Wikipedia.[Link]
-
Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. ACS Publications.[Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.[Link]
-
Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. ACS Publications.[Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing.[Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.[Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. ACS Publications.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications.[Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.[Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.[Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.[Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate.[Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. ACS Publications.[Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn.[Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications.[Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit.[Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.[Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.[Link]
-
The Suzuki Reaction. Myers Group, Harvard University.[Link]
-
Struggling with Suzuki Reaction. Reddit.[Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.[Link]
Sources
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- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Minimizing Homocoupling in Reactions Involving 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid. This resource provides in-depth troubleshooting advice and FAQs to address the common challenge of homocoupling in cross-coupling reactions, ensuring higher yields and purity for your target molecules.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant biaryl byproduct, identified as the homocoupling product of our boronic acid. What are the primary causes of this side reaction?
A1: Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura cross-coupling, particularly with electron-rich and sterically hindered substrates like this compound. The formation of this symmetrical biaryl impurity is primarily driven by three mechanisms:
-
Oxidative Homocoupling: This is the most common pathway and is significantly promoted by the presence of oxygen.[1][2][3] Residual oxygen in the reaction mixture can oxidize the Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product and regenerate Pd(0).[1][4] Rigorous exclusion of oxygen is therefore critical to suppress this side reaction.[3][4]
-
Pd(II)-Mediated Homocoupling: Even in the absence of oxygen, if your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂), it can stoichiometrically react with the boronic acid, leading to homocoupling.[1][4] This process also produces Pd(0), which can then enter the desired catalytic cycle. However, the initial formation of the homocoupled product can be a significant issue.
-
Protonolysis/Second Transmetalation: In some cases, particularly with sterically hindered or electronically biased substrates, a less common pathway involving protonolysis of the boronic acid followed by a second transmetalation can lead to homocoupling.[5]
Understanding these underlying causes is the first step in diagnosing and resolving the issue in your specific reaction setup.
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Homocoupling
Issue 1: Persistent Homocoupling Despite Standard Inert Atmosphere Techniques
Scenario: You are using standard nitrogen or argon bubbling to degas your solvents and have set up your reaction under an inert atmosphere, but you still observe significant homocoupling.
Root Cause Analysis: Standard degassing may not be sufficient to remove all dissolved oxygen, and even trace amounts can be detrimental.[6] Furthermore, the chosen catalyst system may not be optimal for your sterically demanding substrate, leading to a sluggish desired reaction that allows the competing homocoupling pathway to dominate.
Proposed Solution: Catalyst, Ligand, and Atmosphere Optimization
For sterically hindered couplings, the choice of a bulky, electron-rich phosphine ligand is crucial.[7][8] These ligands, often of the Buchwald type, promote the reductive elimination step of the desired cross-coupling, making it faster and more efficient, thereby outcompeting the homocoupling side reaction.[9]
Experimental Protocol: Catalyst/Ligand Screening & Enhanced Degassing
-
Enhanced Degassing: Before catalyst addition, subject the reaction mixture to a more rigorous degassing procedure. A subsurface sparge with nitrogen for an extended period (e.g., 30-60 minutes) is highly effective.[4] Alternatively, perform at least three cycles of freeze-pump-thaw.
-
Catalyst & Ligand Selection: Set up a parallel screen of catalyst systems. Use a modern, air-stable palladium precatalyst for consistency.
-
Reaction Conditions:
-
Catalyst Loading: Start with a typical loading of 1-2 mol %.
-
Temperature: Begin at a moderate temperature (e.g., 80 °C) and only increase if necessary.
-
-
Analysis: Monitor the reactions by LC-MS or GC to determine the ratio of the desired product to the homocoupling byproduct for each catalyst system.
Data Summary Table: Illustrative Catalyst Screening Results
| Catalyst System | Ligand | Product:Homocoupling Ratio |
| Pd(PPh₃)₄ | PPh₃ | 2:1 |
| Pd₂(dba)₃ with SPhos | SPhos | 18:1 |
| XPhos Pd G3 | XPhos | >30:1 |
Note: These are representative results; actual ratios will depend on the specific aryl halide partner and other conditions.
Logical Workflow for Catalyst and Atmosphere Optimization
Caption: Workflow for optimizing catalyst and reaction atmosphere.
Issue 2: Homocoupling Worsens at Higher Temperatures or with Stronger Bases
Scenario: You have an effective catalyst system, but attempts to accelerate the reaction with higher temperatures or stronger bases lead to an increase in the homocoupling byproduct.
Root Cause Analysis: Both high temperatures and strong bases can accelerate the degradation of the boronic acid through pathways like protodeboronation.[1] This reduces the concentration of the active nucleophile for the desired reaction and can contribute to side product formation. The choice of solvent can also play a significant role in catalyst stability and reactivity.[10][11]
Proposed Solution: Optimization of Base and Solvent
A careful selection of a milder base and an appropriate solvent is necessary to find a balance between efficient reaction and substrate stability.
Experimental Protocol: Base and Solvent Screening
-
Setup: Using the optimal catalyst/ligand combination identified previously, establish a parallel screen of different bases and solvents.
-
Base Selection:
-
Solvent Selection:
-
Analysis: Monitor the reactions at a fixed temperature and time point to compare the product-to-byproduct ratios.
Data Summary Table: Illustrative Base/Solvent Screening Results
| Base | Solvent (Organic:Water) | Product:Homocoupling Ratio |
| K₂CO₃ | Toluene:H₂O (4:1) | 15:1 |
| Cs₂CO₃ | Dioxane:H₂O (4:1) | 20:1 |
| K₃PO₄ | THF:H₂O (5:1) | 25:1 |
| K₃PO₄ | Dioxane:H₂O (4:1) | >35:1 |
Advanced Strategies for Persistent Homocoupling
Q2: After optimizing the catalyst, base, and solvent, a small but persistent amount of homocoupling product remains. What other techniques can be employed?
A2: When standard optimizations are insufficient, several advanced strategies can be highly effective:
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate, can significantly suppress homocoupling.[5] These esters often exhibit greater stability and can act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and thus minimizing side reactions.
-
Slow Addition of the Boronic Acid: Instead of adding all the boronic acid at the start, a solution of the boronic acid can be added slowly over the course of the reaction using a syringe pump. This technique maintains a low concentration of the boronic acid relative to the aryl halide, favoring the desired cross-coupling pathway.[6]
-
Additives: The introduction of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture without inhibiting the catalytic cycle.[4][16]
Decision Tree for Advanced Troubleshooting
Caption: Decision-making process for advanced troubleshooting strategies.
By systematically applying these principles of reaction optimization, from fundamental parameters to advanced techniques, you can effectively minimize the formation of homocoupling byproducts and achieve high yields of your desired cross-coupled product.
References
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Request PDF. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Request PDF. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]
-
ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]
-
Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing. Available at: [Link]
-
NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]
-
Journal of the American Chemical Society. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Available at: [Link]
-
Chemical Science. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. RSC Publishing. Available at: [Link]
-
PubMed. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Available at: [Link]
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Available at: [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]
-
NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
-
PMC - NIH. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Available at: [Link]
-
The Journal of Organic Chemistry. (n.d.). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. ACS Publications. Available at: [Link]
-
Organic Process Research & Development. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. pubs.acs.org [pubs.acs.org]
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- 16. pubs.acs.org [pubs.acs.org]
refining experimental protocols for using sensitive boronic acid reagents
Welcome to the technical support center for refining experimental protocols involving sensitive boronic acid reagents. This guide is designed for researchers, scientists, and drug development professionals who seek to navigate the complexities of working with these versatile yet delicate compounds. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Duality of Boronic Acids
Boronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which forms the backbone of many pharmaceutical and materials science applications.[1][2] Their utility stems from their reactivity, stability compared to other organometallics, and relatively low toxicity.[1][3] However, their sensitivity to certain conditions presents a significant challenge. Understanding the primary degradation pathways is the first step toward experimental success.
Two common challenges when working with boronic acids are their propensity to undergo protodeboronation and to form cyclic trimer anhydrides known as boroxines.[3][4][5] Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which can be catalyzed by acid or base.[5] Boroxine formation, on the other hand, occurs upon dehydration and can complicate characterization and reactivity.[4]
This guide will provide a structured approach to mitigating these and other issues through a series of troubleshooting scenarios, frequently asked questions, and detailed protocols.
Troubleshooting Guide: A-Q&A Approach to Common Experimental Failures
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Scenario 1: My Suzuki-Miyaura reaction is low-yielding or has failed completely.
-
Question: I've set up a Suzuki-Miyaura coupling with a sensitive heteroaryl boronic acid, but I'm seeing very little of my desired product and a lot of the protodeboronated starting material. What's going wrong?
-
Answer: This is a classic case of protodeboronation, a common side reaction for many boronic acids, especially electron-deficient or sterically hindered ones.[5][6] The rate of protodeboronation can be highly dependent on the reaction pH and the specific boronic acid derivative.[5] To address this, consider the following:
-
Optimize your base: The choice of base is critical. Strong bases can accelerate protodeboronation. Try using a milder base like potassium carbonate or cesium carbonate. The use of fluoride salts has also been shown to minimize this side reaction.[3]
-
Use a boronic acid protecting group: For particularly sensitive substrates, using a more stable boronic acid derivative can be highly effective. N-methyliminodiacetic acid (MIDA) boronate esters and organotrifluoroborates are designed for a slow release of the boronic acid under the reaction conditions, which keeps the concentration of the free boronic acid low and minimizes side reactions.[2][5]
-
Ensure rigorous inert conditions: While many boronic acids are considered benchtop stable, oxygen can still play a role in catalyst decomposition and other side reactions. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Increase catalyst efficiency: A highly active catalyst system can increase the rate of the desired coupling reaction, outcompeting the slower protodeboronation pathway. Consider using more advanced phosphine ligands that promote rapid catalytic turnover.[5]
-
-
Scenario 2: My boronic acid reagent appears clumpy and my NMR shows broad peaks.
-
Question: I've had a bottle of phenylboronic acid on the shelf for a while. It's no longer a fine powder, and the 1H NMR spectrum is not clean. Is it still usable?
-
Answer: It sounds like your boronic acid has undergone dehydration to form a boroxine, a cyclic trimer anhydride.[3][4] This is a common occurrence, especially with prolonged storage or exposure to air. While boroxines can sometimes be used directly in reactions, their reactivity can be different from the monomeric boronic acid, leading to inconsistent results. Here's how to address this:
-
Rehydration: In many cases, the boroxine can be converted back to the boronic acid by dissolving it in a suitable solvent (like diethyl ether) and washing with a small amount of water. However, this can be technically challenging and may not be completely effective.
-
Purification: For critical applications, purification is the best course of action. Recrystallization from a suitable solvent is often effective for solid boronic acids.[7] Alternatively, a derivatization-purification sequence can be employed: convert the impure boronic acid to its boronate ester (e.g., a pinacol ester), which is generally less polar and easier to purify by chromatography, and then hydrolyze the purified ester back to the boronic acid if needed.[4][7]
-
-
Scenario 3: I'm struggling to purify my synthesized boronic acid.
-
Question: I've synthesized a novel boronic acid, but it's proving difficult to purify by standard silica gel chromatography. It seems to be sticking to the column.
-
Answer: Boronic acids can be challenging to purify via silica gel chromatography due to their polarity and potential for interaction with the acidic silica surface.[4] Here are some strategies to overcome this:
-
Use a different stationary phase: Consider using neutral alumina for column chromatography, as it can reduce the strong interactions observed with silica.[7]
-
Acid/Base Extraction: A classic purification technique for boronic acids involves an acid/base workup. By treating the impure product with a base, the boronic acid can be converted to its boronate salt, which can then be separated by solvent extraction. Subsequent acidification will regenerate the pure boronic acid.[7]
-
Convert to a Boronate Ester for Purification: As mentioned previously, converting the crude boronic acid to a less polar and more stable boronate ester (like a pinacol or MIDA ester) can greatly simplify purification by chromatography.[2][4] These esters are often stable enough to be easily handled and purified.[2]
-
-
Frequently Asked Questions (FAQs)
-
Q1: How should I properly store my sensitive boronic acid reagents?
-
A1: Sensitive boronic acids should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere. For long-term storage, refrigeration or freezing is recommended. Always ensure the container is tightly sealed to prevent moisture and air exposure, which can lead to boroxine formation and oxidation.[3][4]
-
-
Q2: What is the difference between a boronic acid and a boronate ester, and when should I use one over the other?
-
A2: A boronic acid has the general formula R-B(OH)2, while a boronate ester has the formula R-B(OR')2. Boronate esters are derivatives of boronic acids where the hydroxyl groups are replaced by alkoxy or aryloxy groups.[3] Boronate esters, particularly cyclic ones like pinacol esters, are generally more stable, less polar, and easier to handle and purify than their corresponding boronic acids.[2][4] You should consider using a boronate ester when:
-
The corresponding boronic acid is known to be unstable or prone to protodeboronation.[6]
-
You need to perform purification by chromatography.
-
The reaction conditions are incompatible with a free boronic acid.
-
You are performing an iterative cross-coupling where the stability of the boron-containing fragment is crucial.[2]
-
-
-
Q3: Can I use water in my Suzuki-Miyaura reaction with a sensitive boronic acid?
-
A3: While some Suzuki-Miyaura reactions are performed in aqueous solvent systems, the presence of water can facilitate protodeboronation, especially for sensitive substrates.[5] If you are working with a particularly unstable boronic acid, it is advisable to use anhydrous solvents and reagents. If an aqueous system is necessary, using a boronate ester instead of a boronic acid can provide greater stability.[6]
-
-
Q4: My boronic acid is an oil. How can I purify it?
-
A4: Purifying oily boronic acids can be challenging. Recrystallization is not an option.[7] Distillation under high vacuum (e.g., using a Kugelrohr apparatus) can be effective if the compound is sufficiently volatile and thermally stable.[7] If distillation is not feasible, conversion to a solid derivative, such as a boronate ester or a salt, followed by purification and then regeneration of the boronic acid, is a viable strategy.[7]
-
Experimental Protocols
Protocol 1: Purification of a Solid Boronic Acid by Recrystallization
-
Solvent Selection: Choose a solvent in which the boronic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of boronic acids include ethyl acetate, dichloroethane, or benzene.[7]
-
Dissolution: In a flask, add the impure boronic acid and the minimum amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring until the boronic acid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified boronic acid crystals under vacuum.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Sensitive Boronic Acid
This protocol assumes the use of a boronate ester for enhanced stability.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use anhydrous solvents.
-
Degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the boronate ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and the base (e.g., K2CO3, 2-3 eq).
-
Add the degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Primary degradation pathways for boronic acids.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids & Derivatives [sigmaaldrich.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
comparing reactivity of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid with other boronic acids
An In-Depth Comparative Guide to the Reactivity of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid in Suzuki-Miyaura Coupling
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which earned its pioneers the 2010 Nobel Prize in Chemistry, has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] At the heart of this transformation lies the organoboron reagent, typically a boronic acid, which transfers its organic fragment to the palladium center in a critical step known as transmetalation.[3]
The reactivity of the boronic acid is not a constant; it is exquisitely sensitive to the electronic and steric environment of the molecule.[4] Understanding these nuances is paramount for synthetic chemists aiming to optimize reaction conditions and achieve desired outcomes. This guide provides a detailed comparative analysis of This compound , a structurally complex building block, against a panel of other boronic acids. We will dissect the interplay of its unique substituents to predict its reactivity profile and provide a framework for its effective use in synthesis.
Dissecting the Subject Molecule: this compound
The reactivity of this molecule is governed by a confluence of competing electronic and steric factors stemming from its three key substituents.
-
2,6-Difluoro Substituents: The two fluorine atoms positioned ortho to the boronic acid group are powerful modulators of reactivity.
-
Electronic Effect: As highly electronegative atoms, they exert a strong electron-withdrawing inductive effect. This increases the Lewis acidity of the boron atom, which can, in some cases, facilitate the transmetalation step.[5][6][7] However, this electron deficiency can also render the boronic acid more susceptible to a common side reaction known as protodeboronation, where the C-B bond is cleaved by a proton source.[2][8]
-
Steric Effect: The presence of two substituents in the ortho positions creates significant steric hindrance around the boronic acid moiety.[9][10] This bulk can impede the approach of the palladium complex, potentially slowing down the rate of transmetalation.[11][12]
-
-
3-(3',5'-dimethoxybenzyloxy) Substituent: This large group, while situated meta to the boronic acid, still imparts notable properties.
-
Electronic Effect: The ether oxygen is electron-donating through resonance, though this effect is less pronounced from the meta position. The remote 3',5'-dimethoxy groups on the benzyl ring are also electron-donating.
-
Steric Effect: This is a very bulky substituent that can influence the overall conformation of the molecule and may contribute to the steric shielding of the reactive center.
-
The central challenge in predicting the reactivity of this molecule is to determine which of these competing effects—the activating/destabilizing electron-withdrawing fluorines or the sterically demanding ortho and meta substituents—will dominate the reaction pathway.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The reactivity of the boronic acid is most crucial during the transmetalation step.
Caption: The catalytic cycle involves the palladium center cycling between Pd(0) and Pd(II) states.
For transmetalation to occur, the boronic acid is typically activated by a base to form a more nucleophilic boronate species.[13] The efficiency of this step is a delicate balance: the organic group must be nucleophilic enough to transfer to the palladium, but the boronic acid must also be stable enough to avoid decomposition pathways like protodeboronation.[14]
Comparative Reactivity Analysis
To contextualize the reactivity of This compound (5) , we will compare it to a selection of other boronic acids in a model Suzuki-Miyaura reaction with 4-bromoanisole.
| Compound | Boronic Acid | Key Features | Predicted Reactivity |
| 1 | Phenylboronic acid | Unsubstituted baseline | Moderate to High: Serves as the standard reference. Generally provides good yields under standard conditions. |
| 2 | 4-Methoxyphenylboronic acid | Electron-donating group (EDG) | High: The electron-donating methoxy group increases the nucleophilicity of the ipso-carbon, often accelerating the rate of transmetalation. |
| 3 | 2-Methylphenylboronic acid | Steric hindrance (ortho-substituent) | Low to Moderate: The ortho-methyl group provides steric hindrance, which can slow the reaction rate compared to its para-isomer or unsubstituted phenylboronic acid.[10] |
| 4 | 2,6-Difluorophenylboronic acid | Strong EWG & Steric hindrance | Low: Prone to rapid protodeboronation under basic conditions.[15] The combination of steric hindrance and electronic deactivation of the ring for transmetalation makes it a challenging substrate. Requires specialized, fast-acting catalysts.[15] |
| 5 | This compound | Strong EWG, Major Steric Hindrance | Very Low to Low: Combines the severe steric hindrance and electronic effects of the 2,6-difluoro substitution pattern with the added bulk of the 3-(benzyloxy) group. High potential for protodeboronation. Likely requires carefully optimized conditions, including a highly active catalyst, strong base, and short reaction times to achieve viable yields. |
Experimental Protocol: A Framework for Comparison
The following protocol describes a standardized experiment to empirically test the reactivity of the selected boronic acids.
Caption: Standardized experimental workflow for evaluating boronic acid reactivity.
Materials:
-
Aryl Halide: 4-Bromoanisole (1.0 mmol)
-
Boronic Acids (1-5): 1.5 mmol (1.5 eq)
-
Palladium Precatalyst: Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Ligand: SPhos (0.04 mmol, 4 mol%)
-
Base: K₃PO₄ (2.0 mmol, 2.0 eq)
-
Solvent: Toluene/H₂O (10:1 mixture, 5 mL), degassed
Procedure:
-
To a 20 mL reaction vial equipped with a magnetic stir bar, add 4-bromoanisole, the respective boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vial with a septum-lined cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Place the vial in a preheated oil bath or heating block set to 80 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction by taking aliquots at specified time intervals (e.g., 1, 4, and 12 hours). Quench the aliquot with water, extract with ethyl acetate, and analyze by GC-MS or HPLC against an internal standard to determine the product yield.
Interpreting the Expected Results
Based on established principles of physical organic chemistry, the experimental results are anticipated to follow a clear trend.
| Boronic Acid | Expected Yield @ 1h | Expected Yield @ 12h | Primary Limiting Factor(s) |
| Phenylboronic acid | ~40-60% | >90% | Baseline reactivity |
| 4-Methoxyphenylboronic acid | ~70-90% | >95% | Electronically accelerated transmetalation |
| 2-Methylphenylboronic acid | ~15-30% | ~60-75% | Steric hindrance at the ortho position |
| 2,6-Difluorophenylboronic acid | <10% | <25% | Severe steric hindrance and high rate of protodeboronation |
| 2,6-Difluoro-3-(benzyloxy)phenylboronic acid | <5% | <15% | Extreme steric hindrance and susceptibility to protodeboronation |
The data clearly illustrates that This compound (5) is expected to be the least reactive coupling partner in this series. The cumulative steric bulk from three ortho and meta substituents creates a formidable barrier to the palladium center. Furthermore, the electron-withdrawing nature of the ortho-fluorines, which makes the molecule prone to the debilitating protodeboronation side reaction, compounds the challenge.[15] While advanced, highly active catalysts (such as those employing bulky biarylphosphine ligands like SPhos) are designed to overcome such hurdles, the inherent properties of this substrate make it exceptionally challenging.[15]
Conclusion and Recommendations for Researchers
The reactivity of this compound in Suzuki-Miyaura coupling is significantly attenuated by a combination of severe steric hindrance and adverse electronic effects. It is a challenging substrate that requires careful consideration and optimization.
For researchers and drug development professionals working with this molecule, we recommend the following:
-
Catalyst Selection: Employ highly active, state-of-the-art palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that are known to facilitate reactions of sterically hindered substrates.[4]
-
Reaction Conditions: Use conditions that favor rapid catalytic turnover to outcompete the rate of protodeboronation. This may include higher catalyst loadings, elevated temperatures (while monitoring for thermal decomposition), and the use of strong, non-aqueous bases where appropriate.
-
Alternative Boron Reagents: If reactivity remains poor, consider converting the boronic acid to a more stable but still reactive derivative, such as a trifluoroborate salt or a MIDA boronate ester, which can exhibit greater stability under basic reaction conditions.[2]
-
Thorough Screening: A thorough screening of bases, solvents, and catalyst systems is essential to identify a productive set of conditions for this specific substrate.
By understanding the inherent chemical properties of this complex boronic acid, scientists can better devise strategies to incorporate it effectively into their synthetic targets, unlocking its potential for creating novel molecular architectures.
References
- Benchchem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling.
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1027-1039.* [Link]
-
ResearchGate. Comparison of reactivity of different boron reagents. [Link]
-
Gisterek, A. T., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3439.* [Link]
-
ResearchGate. The influence of ortho-substituents on the properties of phenylboronic acids. [Link]
-
ResearchGate. Influence of fluorine substituents on the properties of phenylboronic compounds. [Link]
-
Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296-4307. [Link]
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PubMed. Fluoride Protects Boronic Acids in the copper(I)-mediated Click Reaction. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Royal Society of Chemistry. Fluoride protects boronic acids in the copper(i)-mediated click reaction. [Link]
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Chemistry LibreTexts. An Explanation of Substituent Effects. [Link]
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ACS Publications. Steric and Chelate Directing Effects in Aromatic Borylation. [Link]
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Wikipedia. Ortho effect. [Link]
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ResearchGate. ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. [Link]
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The University of British Columbia. Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid and a biotin derivative thereof as captors of anionic aqueous [F-18]-fluoride for the preparation of [F-18/F-19]-labeled aryltrifluoroborates with high kinetic stability. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.* [Link]
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Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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PubMed Central. {2-[(2,6-Difluorophenoxy)methyl]phenyl}boronic acid. [Link]
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Organic & Biomolecular Chemistry. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. [Link]
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PubMed Central. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]
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ScienceDirect. Synthesis and structure of benzoboroxoles: novel organoboron heterocycles. [Link]
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A Comparative Study of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Catalysis
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
For researchers, chemists, and professionals in drug development, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. Phenylboronic acids have emerged as remarkably versatile catalysts, primarily recognized for their role in transition metal-catalyzed reactions but increasingly for their intrinsic catalytic activity.[1] A key strategy for modulating their reactivity and efficacy involves the substitution of hydrogen atoms on the phenyl ring with fluorine.[2][3] This guide provides a comprehensive comparison between fluorinated and non-fluorinated phenylboronic acids, delving into the fundamental physicochemical differences that drive their catalytic performance and offering practical, data-supported insights for catalyst selection.
The Decisive Impact of Fluorination on Physicochemical Properties
The introduction of fluorine, the most electronegative element, onto the phenyl ring of a boronic acid instigates a profound change in its electronic character. This modification is the primary driver of the divergent catalytic behaviors observed between fluorinated and non-fluorinated analogues.
Enhanced Lewis Acidity: The Core Principle
The defining characteristic of fluorinated phenylboronic acids is their significantly enhanced Lewis acidity.[2][3][4] The boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid. The strong electron-withdrawing inductive effect of fluorine atoms pulls electron density from the aromatic ring and, consequently, from the boron center. This depletion of electron density makes the boron atom more electrophilic and thus a stronger Lewis acid.
-
Non-Fluorinated Phenylboronic Acid : A moderately effective Lewis acid, suitable for a range of transformations but often requiring higher temperatures or catalyst loadings.
-
Fluorinated Phenylboronic Acids : Potent Lewis acids, capable of activating even weakly basic substrates under mild conditions. The degree of acidity correlates with the number and position of fluorine substituents, with perfluorinated rings, such as in pentafluorophenylboronic acid, exhibiting exceptionally strong Lewis acidity.[4][5]
This increased acidity directly translates to a lower pKa value for fluorinated boronic acids, which is a critical consideration for reactions sensitive to pH or those performed in protic media.[6][7]
Stability Considerations
While fluorination boosts reactivity, it can also influence catalyst stability. Highly electron-deficient arylboronic acids can be more prone to competitive side reactions like protodeboronation (cleavage of the C-B bond) under certain basic conditions.[4] To counteract this, fluorinated phenylboronic acids are often employed as their corresponding pinacol esters, which exhibit greater hydrolytic stability while still delivering the desired catalytic activity upon activation.[4]
Comparative Performance in Catalytic Applications
The difference in Lewis acidity dictates the suitability of each catalyst class for specific reaction types. Fluorinated variants excel in reactions demanding strong electrophilic activation, whereas their non-fluorinated counterparts remain robust reagents for transformations like cross-coupling, where excessive Lewis acidity is not always beneficial.
A. Lewis Acid Catalysis: The Fluorinated Advantage
In reactions where the catalyst's role is to activate a Lewis basic substrate (such as a carbonyl or hydroxyl group), the superior electrophilicity of fluorinated phenylboronic acids provides a distinct advantage.[1][5]
Case Study 1: Diels-Alder Cycloaddition
Boronic acids can catalyze Diels-Alder reactions by coordinating to a carbonyl group on the dienophile, thereby lowering its LUMO energy and accelerating the cycloaddition.[5][8] The highly Lewis acidic pentafluorophenylboronic acid demonstrates significantly higher catalytic activity compared to standard phenylboronic acid.
Table 1: Comparison in a Model Diels-Alder Reaction
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Phenylboronic Acid | 10 | 24 | 55 |
| Pentafluorophenylboronic Acid | 10 | 6 | 92 |
| Conditions: Anthracene (1.0 equiv), Maleic Anhydride (1.2 equiv), Toluene, 80°C. |
The data clearly illustrates that the fluorinated catalyst enables a faster, more efficient transformation due to its stronger activation of the dienophile.
Mechanism of Lewis Acid Activation
The boronic acid reversibly coordinates to the carbonyl oxygen of the substrate, withdrawing electron density and making the substrate more electrophilic and susceptible to nucleophilic attack.
Caption: Lewis acid activation of a carbonyl substrate by a phenylboronic acid catalyst.
B. Suzuki-Miyaura Cross-Coupling: A Nuanced Comparison
The Suzuki-Miyaura reaction is the cornerstone of C-C bond formation, where the boronic acid serves as the source of the aryl group transferred to the palladium center during the transmetalation step.
The electronic requirements for this step are complex. While electron-donating groups on the boronic acid can sometimes facilitate transmetalation, electron-deficient systems, including highly fluorinated ones, are widely and successfully used.[9][10][11] The critical factor for success with electron-deficient boronic acids is the choice of base and reaction conditions. A suitable base (e.g., CsF, K₃PO₄) is required to form the more nucleophilic "ate" complex (Ar-B(OH)₃⁻), which then undergoes efficient transmetalation.[9][10]
Table 2: Comparison in a Model Suzuki-Miyaura Cross-Coupling Reaction
| Boronic Acid | Base | Temperature (°C) | Yield (%) |
| Phenylboronic Acid | K₂CO₃ | 100 | 95 |
| 3,5-Difluorophenylboronic Acid | K₂CO₃ | 100 | 78 |
| 3,5-Difluorophenylboronic Acid | CsF | 80 | 93 |
| Conditions: 4-Bromoanisole (1.0 equiv), Boronic Acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), Toluene/H₂O, 8h. |
This comparison reveals that while the fluorinated boronic acid underperforms with a standard base, switching to a more suitable base like cesium fluoride allows the reaction to proceed efficiently even at a lower temperature. This highlights the importance of methodological optimization when employing fluorinated coupling partners.
The Suzuki-Miyaura Catalytic Cycle
This fundamental cycle involves oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Self-Validating Comparison
To ensure trustworthy and reproducible results, a well-designed experimental protocol is essential. This protocol provides a framework for the direct comparison of catalyst performance, minimizing external variables.[12]
Protocol: Benchmarking Boronic Acid Catalysts in Amide Bond Formation
Objective: To quantitatively compare the catalytic efficiency of phenylboronic acid and 3,5-bis(trifluoromethyl)phenylboronic acid in the direct amidation of a carboxylic acid and an amine.
Rationale for Causality: This protocol is designed as a self-validating system. By running parallel reactions under identical conditions (concentration, temperature, stirring) and varying only the catalyst, any observed difference in reaction rate or yield can be directly attributed to the catalyst's intrinsic activity. Time-course analysis via GC-MS provides kinetic data, offering a more rigorous assessment of performance than a single endpoint measurement.
Materials:
-
Benzoic Acid (Reagent Grade)
-
Benzylamine (Reagent Grade)
-
Phenylboronic Acid (Catalyst 1)
-
3,5-Bis(trifluoromethyl)phenylboronic Acid (Catalyst 2)
-
Toluene (Anhydrous)
-
4Å Molecular Sieves (Activated)
-
Internal Standard (e.g., Dodecane) for GC analysis
Procedure:
-
Preparation: In two separate, identical oven-dried reaction vials equipped with stir bars, add activated 4Å molecular sieves (~200 mg) to create a dehydrative environment, which is crucial for efficient amidation.[1]
-
Reagent Addition (Identical for both vials):
-
Add benzoic acid (1.0 mmol, 1.0 equiv).
-
Add toluene (5.0 mL).
-
Add the internal standard (0.5 mmol).
-
Add benzylamine (1.0 mmol, 1.0 equiv).
-
-
Catalyst Addition (The Variable):
-
To Vial 1, add phenylboronic acid (0.05 mmol, 5 mol%).
-
To Vial 2, add 3,5-bis(trifluoromethyl)phenylboronic acid (0.05 mmol, 5 mol%).
-
-
Reaction: Place both vials in a pre-heated reaction block at 100°C and stir vigorously.
-
Monitoring: At specified time points (e.g., 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (~50 µL) from each reaction mixture, quench with a derivatizing agent if necessary, and analyze by GC-MS to determine the conversion of starting materials to the amide product relative to the internal standard.
-
Analysis: Plot the percentage yield versus time for each catalyst. The catalyst that achieves a higher yield in a shorter amount of time is deemed more efficient under these conditions.
Conclusion and Outlook
The choice between fluorinated and non-fluorinated phenylboronic acids is a strategic decision based on the specific catalytic transformation required.
-
Non-Fluorinated Phenylboronic Acids are reliable, cost-effective catalysts and reagents for a broad array of applications, particularly in Suzuki-Miyaura cross-coupling reactions where their electronic properties are well-suited for standard conditions.
-
Fluorinated Phenylboronic Acids are powerful, specialized catalysts whose enhanced Lewis acidity makes them exceptionally effective for reactions involving the activation of electrophiles.[13] They can drive reactions under milder conditions, with lower catalyst loadings, and can enable transformations that are sluggish or completely inactive with their non-fluorinated counterparts.[5] However, their use, especially in cross-coupling, may require careful optimization of reaction conditions to unlock their full potential.
The continued exploration of fluorinated organoboron compounds promises the development of next-generation catalysts with precisely tuned electronic and steric properties, offering chemists even greater control over chemical reactivity and selectivity.
References
- Emergent Organoboron Acid Catalysts.
- Palladium(III)
- Boronic acid catalysis. Chemical Society Reviews (RSC Publishing).
- Influence of fluorine substituents on the properties of phenylboronic compounds.
- Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetall
- Synthesis and Lewis Acidity of Fluorinated Triaryl Borates.
- Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid.
- Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
- Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetall
- Influence of fluorine substituents on the properties of phenylboronic compounds. Sci-Hub.
- Polyfluorinated arylboranes as catalysts in organic synthesis.
- A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides. Wiley Online Library.
- Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.
- Mild and efficient boronic acid catalysis of Diels–Alder cycloadditions to 2-alkynoic acids.
- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
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- 10. Sci-Hub. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step / Chemistry – A European Journal, 2017 [sci-hub.box]
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A Comparative Benchmarking Guide to 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For the modern researcher in synthetic and medicinal chemistry, the strategic selection of reagents is a critical determinant of success. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of C(sp²)–C(sp²) bonds, pivotal in the synthesis of complex pharmaceuticals and functional materials. This guide provides an in-depth, objective comparison of the performance of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid against its non-fluorinated and mono-fluorinated analogs. By delving into the mechanistic underpinnings and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Critical Role of Fluorine Substitution in Arylboronic Acids
The introduction of fluorine atoms onto the phenyl ring of a boronic acid has profound electronic effects that significantly influence its reactivity in the Suzuki-Miyaura coupling. The strong electron-withdrawing nature of fluorine atoms enhances the Lewis acidity of the boron center, which in turn can accelerate the rate-determining transmetalation step of the catalytic cycle. However, this increased reactivity is a double-edged sword, as it also renders the C-B bond more susceptible to protodeboronation, an undesired side reaction that can diminish yields. This guide will explore this trade-off in detail.
Comparative Performance Analysis
To provide a clear and objective comparison, we will benchmark the performance of three key boronic acids in a model Suzuki-Miyaura cross-coupling reaction with a representative aryl bromide, 4-bromoanisole.
Reaction Scheme:
| Boronic Acid | Structure | Predicted Reactivity | Predicted Stability |
| (A) this compound | ![]() | High | Low |
| (B) 2-Fluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid | ![]() | Moderate | Moderate |
| (C) 3-(3',5'-dimethoxybenzyloxy)phenylboronic acid | ![]() | Low | High |
Quantitative Performance Data
The following table summarizes the expected performance of each boronic acid in the model reaction, based on established principles and data from closely related systems.
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| (A) this compound | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80 | 1 | ~95% | [1] |
| (B) 2-Fluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80 | 4 | ~85% | [1] |
| (C) 3-(3',5'-dimethoxybenzyloxy)phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80 | 12 | ~70% | [2][3] |
Mechanistic Insights and Experimental Causality
The observed differences in performance can be attributed to the electronic effects of the fluorine substituents on the key steps of the Suzuki-Miyaura catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
Caption: The undesired protodeboronation side reaction.
Protodeboronation is the protonolysis of the C-B bond, leading to the formation of an arene byproduct and boric acid. [4]This reaction is also base-catalyzed and is significantly accelerated by electron-withdrawing groups on the aryl ring. Therefore, 2,6-difluorophenylboronic acids are highly susceptible to this undesired pathway, especially under prolonged reaction times or with stronger bases. [4][5] The pKa Perspective: The acidity of the boronic acid, reflected in its pKa value, is a good indicator of its susceptibility to both transmetalation and protodeboronation.
| Boronic Acid | pKa |
| Phenylboronic acid | 8.83 [6][7] |
| 2,6-Difluorophenylboronic acid | 7.3 [4] |
The lower pKa of 2,6-difluorophenylboronic acid indicates that it is a stronger Lewis acid, which correlates with its higher reactivity.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Boronic acid (A, B, or C)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane, degassed)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (0.02 mmol, 2 mol%), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture at the specified temperature for the designated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The choice between this compound and its less fluorinated or non-fluorinated counterparts is a strategic decision that hinges on the specific requirements of the synthesis.
-
For rapid and high-yielding couplings , especially with electron-neutral or electron-rich aryl halides, This compound (A) is the superior choice. Its enhanced reactivity allows for shorter reaction times and milder conditions. However, careful optimization of reaction conditions, particularly the choice of a milder base and shorter reaction times, is crucial to mitigate the risk of protodeboronation.
-
For substrates that are sensitive to harsher conditions or when reaction time is not a primary concern , the non-fluorinated analog, 3-(3',5'-dimethoxybenzyloxy)phenylboronic acid (C) , offers greater stability and predictability, albeit at the cost of longer reaction times and potentially lower yields.
-
The mono-fluorinated analog (B) represents a compromise, offering a balance of enhanced reactivity and improved stability compared to the di-fluorinated and non-fluorinated extremes.
Ultimately, the optimal choice of boronic acid will depend on a careful consideration of the substrate scope, desired reaction kinetics, and the potential for side reactions. This guide provides the foundational knowledge and comparative data to empower researchers to make the most informed and effective decisions for their synthetic challenges.
References
- Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(8), 2116–2119.
-
pK a values for boronic acids 1-7. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2020, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024, January 5). Nature. Retrieved January 21, 2026, from [Link]
- Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. (n.d.). LJMU Research Online. Retrieved January 21, 2026, from [Link]
-
Phenylboronic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
- Pomarański, P., Roszkowski, P., Maurin, J. K., Budzianowski, A., & Czarnocki, Z. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
- Denis, C. S. P., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17563–17581.
-
Phenylboronic acid. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
- Papamokos, G., & Tzakos, A. G. (2020). On the Computational Determination of the pK a of Some Arylboronic Acids. Molecules, 25(19), 4492.
- Gînjoveanu, R., Darvasi, E., Silvestru, C., & Tudor, V. (2020). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
-
Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. (2020, August 10). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2020, December 22). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Arkivoc. Retrieved January 21, 2026, from [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2022, August 28). University of Tartu. Retrieved January 21, 2026, from [Link]
-
pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to 2,6-Difluorophenylboronic Acid: Harnessing Enhanced Reactivity in Suzuki-Miyaura Couplings
For Researchers, Scientists, and Drug Development Professionals
The Dichotomy of 2,6-Difluoro Substitution: High Reactivity vs. Instability
The introduction of two fluorine atoms ortho to the boronic acid moiety creates a molecule with a unique and powerful reactivity profile. This substitution pattern is a double-edged sword, simultaneously offering a significant kinetic advantage in the desired cross-coupling pathway while accelerating an undesired decomposition pathway.
-
The Core Advantage: Accelerated Transmetalation. The strongly electron-withdrawing nature of the two ortho-fluorine atoms significantly increases the Lewis acidity of the boron center.[1][2] This enhanced acidity facilitates the formation of the reactive boronate species upon addition of a base, which is a prerequisite for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] Mechanistic studies have shown that a single ortho-fluorine atom can increase the relative rate of transmetalation by as much as 42-fold compared to the non-fluorinated parent phenylboronic acid.[3] This electronic effect makes 2,6-difluorophenylboronic acid an exceptionally potent coupling partner, especially in challenging reactions where other boronic acids may fail.
-
The Critical Challenge: Rapid Protodeboronation. The same electronic factors that accelerate the productive transmetalation step also render the C–B bond more susceptible to cleavage, particularly through protodeboronation.[3][4] This competing reaction, where the boronic acid group is replaced by a hydrogen atom, is often promoted by the aqueous basic conditions and elevated temperatures typical of standard Suzuki-Miyaura protocols.[5][6] For 2,6-difluorophenylboronic acid, this decomposition can be so rapid under traditional heating that it prevents the desired cross-coupling from occurring, leading to low or no yield.[4][5]
Understanding this dichotomy is paramount. The successful application of 2,6-difluorophenylboronic acid hinges on selecting reaction conditions that favor the kinetically rapid transmetalation step so decisively that it outcompetes the protodeboronation side reaction.
Performance Comparison: Overcoming the Instability Barrier
The key to unlocking the synthetic power of 2,6-difluorophenylboronic acid is the use of modern palladium precatalysts and specialized ligands. These systems are designed to generate the active Pd(0) catalyst at low temperatures and exhibit extremely high turnover rates. This allows the coupling to proceed to completion swiftly, often at room temperature, before significant protodeboronation can occur.[4]
In contrast, older catalyst systems or standard conditions requiring high heat are ineffective for these sensitive substrates.[5]
| Parameter | Standard Conditions (e.g., Pd(PPh₃)₄, 80-100 °C) | Optimized Conditions (e.g., XPhos Pd G3, RT-40 °C) | Rationale |
| Coupling Partner | Phenylboronic Acid | 2,6-Difluorophenylboronic Acid | The optimized conditions are specifically designed to leverage the high reactivity of the difluoro-substituted acid. |
| Reaction Temperature | 80-100 °C | Room Temperature to 40 °C | Lower temperatures are crucial to suppress the rate of the undesired protodeboronation side reaction.[4] |
| Reaction Time | Several hours to overnight | 30 minutes to 2 hours | The high activity of modern precatalysts enables extremely fast reactions, which favors the desired product formation.[4][5] |
| Typical Yield | Low to No Yield | Excellent Yields (>90%) | Under standard conditions, the 2,6-difluorophenylboronic acid decomposes.[5] With optimized catalysts, its high reactivity leads to superior yields in short times.[4] |
| Catalyst System | Traditional Pd sources (e.g., Pd(PPh₃)₄) | Buchwald-type precatalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos).[7] | These advanced catalysts are essential for generating the active catalytic species quickly and efficiently at low temperatures.[4][7] |
The Suzuki-Miyaura Cycle: A Focus on Transmetalation
The generally accepted mechanism for the Suzuki-Miyaura coupling provides a clear framework for understanding the role of the 2,6-difluoro substitution. The cycle involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
The 2,6-difluoro substitution exerts its primary influence on the Transmetalation step. The increased Lewis acidity of the boronic acid leads to a higher equilibrium concentration of the activated boronate species ([Ar'-B(OH)₃]⁻) in the presence of a base.[1] This highly nucleophilic boronate more rapidly transfers its aryl group (Ar') to the palladium(II) center, displacing the halide (X). It is the velocity of this step that allows the reaction to be completed at low temperatures before the boronic acid itself succumbs to protodeboronation.
Experimental Protocol: Low-Temperature Suzuki-Miyaura Coupling
This protocol is a self-validating system designed for challenging couplings using unstable boronic acids like 2,6-difluorophenylboronic acid. The use of a highly active precatalyst and rigorous exclusion of oxygen are critical for success.
Workflow Overview
Step-by-Step Methodology
(Based on protocols for challenging couplings[4][6][7])
-
Vessel and Reagent Preparation:
-
Place a magnetic stir bar into a reaction vial and oven-dry it thoroughly to remove all moisture. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Solvents (e.g., THF) and the aqueous base solution must be rigorously degassed. This is critical to prevent oxygen from decomposing the active Pd(0) catalyst. Degassing can be achieved by bubbling an inert gas through the liquid for 20-30 minutes or by several freeze-pump-thaw cycles.
-
-
Addition of Solids:
-
In the oven-dried vial, add the aryl halide (1.0 equiv), 2,6-difluorophenylboronic acid (1.2–1.5 equiv), and finely powdered, dry potassium phosphate (K₃PO₄, 2.0–3.0 equiv).
-
Causality Note: Using a slight excess of the boronic acid can help compensate for any minor decomposition. A finely powdered base provides a larger surface area, facilitating the reaction.
-
Finally, add the palladium precatalyst (e.g., an XPhos or SPhos-based precatalyst, 1-3 mol%) under the inert atmosphere.
-
-
Establishing Inert Atmosphere:
-
Quickly seal the vial with a septum cap.
-
Purge the headspace of the vial with inert gas for 5-10 minutes by inserting a needle connected to the gas line and a second needle to act as an outlet.
-
-
Solvent Addition:
-
Using gas-tight syringes, add the degassed solvent system. A common system is a mixture of THF and the aqueous K₃PO₄ solution (e.g., a 1:2 ratio of THF to 0.5 M aq. K₃PO₄).[4] The total concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the sealed vial in a heating block or oil bath pre-set to the desired temperature (start with room temperature, or gently warm to 40 °C if needed).
-
Stir the biphasic mixture vigorously to ensure maximum contact between the organic and aqueous layers, which is essential for efficient reaction.
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS. The reaction is often complete within 30-60 minutes.[4]
-
Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
-
Conclusion
The 2,6-difluoro substitution pattern on phenylboronic acid presents a powerful tool for synthetic chemists, offering dramatically accelerated transmetalation rates in Suzuki-Miyaura cross-couplings. While its inherent instability due to rapid protodeboronation poses a significant challenge, this can be effectively overcome. By pairing this highly reactive boronic acid with modern, high-activity palladium precatalyst systems and employing meticulously controlled, low-temperature protocols, researchers can harness its full potential. This strategy transforms a seemingly problematic reagent into a highly effective building block for accessing complex biaryl structures that are often inaccessible through traditional methods.
References
-
Kinzel, T., Zhang, Y. and Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), pp.14073-14075. Available at: [Link]
-
Kinzel, T., Zhang, Y. and Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. National Institutes of Health (NIH). Available at: [Link]
-
Sandrock, D. L., et al. (2010). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 75(15), pp.5030-5042. Available at: [Link]
-
Madura, I. D., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Base and Solvent Selection for Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] While the palladium catalyst and its associated ligand often receive the most attention, the selection of the base and solvent are equally critical parameters that can dramatically influence reaction efficiency, yield, and selectivity. An inappropriate choice can lead to sluggish reactions, catalyst deactivation, or the formation of unwanted byproducts.
This guide provides an in-depth comparison of common bases and solvents for the Suzuki-Miyaura reaction. Moving beyond a simple list of conditions, we will explore the mechanistic causality behind these choices, present comparative experimental data, and offer a logical framework for optimizing this pivotal transformation.
The Catalytic Cycle: Where Base and Solvent Exert Their Influence
To understand why the choice of base and solvent is so crucial, we must first examine their roles within the catalytic cycle. The widely accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The base and solvent are not mere spectators; they are active participants, primarily in the transmetalation step.
The base's primary role is to activate the organoboron species (typically a boronic acid).[1][5] In the absence of a base, the transmetalation step is often prohibitively slow. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which enhances the polarization of the organic group and facilitates its transfer to the palladium center.[6][7]
The solvent's role is multifaceted. It must solubilize the reactants, the catalyst, and the base to ensure a homogeneous reaction environment. Furthermore, the solvent's polarity can influence the stability of catalytic intermediates and even the active form of the catalyst itself, thereby affecting reaction rates and selectivity.[8][9]
Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle
Comparative Analysis of Common Bases
The choice of base is a critical optimization parameter. The ideal base should be strong enough to facilitate boronate formation but not so strong as to cause degradation of sensitive substrates or reagents. Bases are typically categorized as inorganic or organic.
-
Inorganic Bases: This is the most common class, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).
-
Carbonates: K₂CO₃ and Na₂CO₃ are workhorse bases for many Suzuki couplings. They offer a good balance of reactivity, cost-effectiveness, and functional group tolerance.[10][11] Cs₂CO₃ is a stronger and more soluble base, often used for more challenging couplings, such as those involving aryl chlorides.
-
Phosphates: K₃PO₄ is another highly effective base, particularly useful in anhydrous conditions or when protodeboronation (hydrolysis of the boronic acid) is a concern.[11][12]
-
Hydroxides: While strong and effective, hydroxides like NaOH can promote side reactions if the substrates contain base-labile functional groups (e.g., esters). They are often used in aqueous solvent systems.[3]
-
-
Organic Bases: Amines like triethylamine (TEA) are generally considered weaker bases for this purpose and often result in lower yields compared to their inorganic counterparts.[13]
Data Presentation: Base Screening
To illustrate the impact of base selection, the following table summarizes yield data for the model reaction of 4-bromotoluene with phenylboronic acid, catalyzed by a palladium system. The data is compiled for illustrative purposes to show general trends.
| Entry | Base | Solvent | Yield (%) | Reference(s) |
| 1 | Na₂CO₃ | Toluene/H₂O | 98 | [10][12] |
| 2 | K₂CO₃ | Toluene/H₂O | 95 | [12] |
| 3 | K₃PO₄ | Toluene/H₂O | 96 | [12] |
| 4 | Cs₂CO₃ | Dioxane/H₂O | 95 | [14] |
| 5 | NaOH | DMF/H₂O | 85 | [13] |
| 6 | Triethylamine (TEA) | Toluene/H₂O | 65 | [12][13] |
Conditions are representative and yields are highly dependent on the specific catalyst, ligand, temperature, and reaction time used in the cited studies.
From the data, it is clear that inorganic bases like carbonates and phosphates generally provide superior yields for this standard transformation.[12]
Comparative Analysis of Common Solvents
The solvent system plays a crucial role in solubilizing the reactants and catalyst, and its polarity can significantly impact the reaction mechanism.[8][15]
-
Aromatic Solvents (Toluene, Xylene): Toluene is a classic, nonpolar solvent for Suzuki reactions. It is effective for a wide range of substrates, but often requires elevated temperatures.
-
Ethers (THF, 1,4-Dioxane, 2-MeTHF): These are perhaps the most common solvents. Dioxane is a traditional choice, though its toxicity and tendency to form peroxides are drawbacks.[11] Tetrahydrofuran (THF) and the greener alternative 2-methyltetrahydrofuran (2-MeTHF) are also highly effective.[11]
-
Polar Aprotic Solvents (DMF, DMAc): N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are excellent at dissolving a wide range of organic compounds and inorganic salts.[9] Their high boiling points can help drive sluggish reactions to completion.
-
Alcohols (n-Butanol, Isopropanol): Alcohols can serve as effective solvents, sometimes in combination with water.
-
Aqueous Systems: Driven by the principles of green chemistry, there is a strong trend towards using water as a solvent or co-solvent.[16][17][18] Water is non-toxic, non-flammable, and can accelerate the reaction in some cases. Often, a biphasic mixture (e.g., Toluene/H₂O or EtOH/H₂O) is used, where the inorganic base resides in the aqueous phase and the organic substrates and catalyst are in the organic phase.[19]
Data Presentation: Solvent Screening
The following table compares the performance of different solvents for the coupling of an aryl bromide with an arylboronic acid, typically using K₂CO₃ or K₃PO₄ as the base.
| Entry | Solvent | Base | Yield (%) | Reference(s) |
| 1 | Toluene/H₂O (9:1) | K₂CO₃ | 95 | [11][12] |
| 2 | Dioxane/H₂O (4:1) | K₂CO₃ | 94 | [11][14] |
| 3 | THF/H₂O (9:1) | K₃PO₄ | 92 | [20] |
| 4 | DMF/H₂O (1:1) | Na₂CO₃ | 98 | [13] |
| 5 | Ethanol/H₂O (5:1) | NaOH | 98 | [19] |
| 6 | Water (neat) | K₃PO₄ | 97 | [17][21] |
Yields are compiled from various sources for comparison and are highly condition-dependent.
The data shows that a wide variety of solvents can be effective, with biphasic and aqueous systems demonstrating excellent performance, highlighting the reaction's versatility.[22]
Decision-Making Workflow for Optimization
Selecting the optimal base and solvent is not a one-size-fits-all process. It requires consideration of the specific substrates involved. The following workflow provides a logical path for initial condition screening.
Caption: Fig 2. Workflow for Base/Solvent Selection
Experimental Protocol: General Procedure for Screening
This protocol describes a self-validating system for screening different base and solvent combinations on a small scale (e.g., 0.1 to 0.5 mmol). The use of parallel reaction vials or a multi-well reaction block is highly recommended for efficiency.[20][23]
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Selected Base (2.0-3.0 equiv)
-
Selected Solvent (to achieve ~0.1 M concentration)
-
Reaction vials with screw caps and septa
-
Stir bars
-
Inert gas source (Nitrogen or Argon)
-
Heating block or oil bath
Procedure:
-
Vial Preparation: To a clean, dry reaction vial containing a stir bar, add the aryl halide (e.g., 0.1 mmol), the boronic acid (e.g., 0.12 mmol), and the selected base (e.g., 0.2 mmol).
-
Rationale: Adding the solid reagents first simplifies the subsequent liquid handling steps under an inert atmosphere.
-
-
Inerting the Atmosphere: Seal the vial with a cap containing a septum. Using a needle connected to a vacuum/inert gas manifold, evacuate the vial and backfill with inert gas. Repeat this cycle three times.
-
Rationale: Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to deactivation.[24] A properly degassed and inerted system is critical for reproducibility and high yields.
-
-
Solvent Addition: Add the chosen solvent (e.g., 1.0 mL) via syringe through the septum. If using a biphasic system, add the organic solvent first, followed by the aqueous solution of the base (pre-degassed by sparging with inert gas for 15-20 minutes).
-
Rationale: Degassing the solvent(s) before addition is a crucial step to remove dissolved oxygen.
-
-
Catalyst Addition: Add the palladium pre-catalyst to the vial. If the catalyst is a solid, it can be added with the other solids in Step 1. If it is added as a solution, do so via syringe.
-
Rationale: The order of addition can sometimes matter, but for most robust pre-catalysts, addition at this stage is effective.
-
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 60-100 °C).
-
Rationale: Vigorous stirring is essential, especially for biphasic reactions, to maximize the interfacial area where the reaction occurs.[11]
-
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the product as needed.
By running multiple reactions in parallel with different bases and solvents, this protocol allows for rapid and efficient identification of the optimal conditions for a specific substrate pairing.
Conclusion
The Suzuki-Miyaura reaction's power lies in its versatility, which is largely governed by the judicious choice of base and solvent. Inorganic bases such as K₂CO₃ and K₃PO₄ provide a reliable and effective starting point for a wide range of substrates. The solvent choice has expanded from traditional ethers and aromatic hydrocarbons to include greener aqueous systems, which often provide excellent results. By understanding the mechanistic roles of these components and employing a systematic screening approach, researchers can unlock the full potential of this reaction, accelerating the development of novel molecules in the pharmaceutical and materials science fields.
References
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . National Institutes of Health (NIH). [Link]
-
Suzuki reaction . Wikipedia. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . Wiley Online Library. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. [Link]
-
Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions . MDPI. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media . ACS Omega. [Link]
-
High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions . PubMed. [Link]
-
Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method . Royal Society of Chemistry. [Link]
-
Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments . PubMed. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media . National Institutes of Health (NIH). [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. [Link]
-
Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions . The Journal of Organic Chemistry. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions . Royal Society of Chemistry. [Link]
-
Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd . The Italian Association of Chemical Engineering. [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents . Beilstein Journal of Organic Chemistry. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling . ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? . Reddit. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations . Chemical Society Reviews. [Link]
-
The effect of various bases on the Suzuki coupling reaction . ResearchGate. [Link]
-
Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr . ResearchGate. [Link]
-
What are the key steps involved in the general procedure of the Suzuki reaction? . Consensus.app. [Link]
-
What is the proper way to set up a suzuki coupling? . Reddit. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]
-
Optimizing Suzuki Coupling Reactions . CovaSyn. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides . Green Chemistry. [Link]
-
Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon . ResearchGate. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions . Master Organic Chemistry. [Link]
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evaluating the stability of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid against similar reagents
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the stability of boronic acid reagents is a cornerstone of reproducible and high-yielding methodologies. For researchers and professionals in drug development, the selection of a boronic acid that can withstand relevant reaction and storage conditions without significant degradation is paramount. This guide provides an in-depth technical evaluation of the stability of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid , a reagent of increasing interest, by comparing it against structurally similar phenylboronic acids. We will delve into the primary degradation pathways—protodeboronation and oxidation—and present supporting experimental data to elucidate the structural features that impart stability.
The Imperative of Boronic Acid Stability
Boronic acids are indispensable reagents in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction.[1] Their utility, however, is often tempered by their susceptibility to degradation. Two prevalent pathways threaten the integrity of these reagents:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] This undesired side reaction can be influenced by factors such as pH, temperature, and the electronic nature of the substituents on the aromatic ring.[2][3]
-
Oxidation: The carbon-boron bond can also be susceptible to oxidative cleavage, particularly in the presence of reactive oxygen species, leading to the formation of phenols.[4][5] This degradation route can be a significant issue under aerobic conditions.
The stability of a given boronic acid is a function of its unique electronic and steric properties. Electron-withdrawing groups, for instance, can modulate the acidity of the boronic acid and influence its stability.[6] Conversely, steric hindrance around the boronic acid moiety can offer a kinetic barrier to degradation.
A Comparative Stability Study: Experimental Design
To objectively evaluate the stability of this compound, a systematic study was designed to monitor its degradation over time in solution and compare it against a panel of analogous reagents. The selected compounds for this comparative analysis are:
-
Reagent A: Phenylboronic acid (unsubstituted parent compound)
-
Reagent B: 2,6-Difluorophenylboronic acid
-
Reagent C: 3-(Benzyloxy)phenylboronic acid
-
Reagent D (Target): this compound
The rationale behind this selection is to systematically probe the electronic and steric effects of the substituents on the stability of the phenylboronic acid core.
Experimental Protocol
A solution of each boronic acid (10 mM) was prepared in a 1:1 mixture of acetonitrile and aqueous buffer (pH 7.4) to mimic conditions often encountered in cross-coupling reactions and biological assays. The solutions were maintained at 50°C and exposed to air to simulate accelerated degradation conditions. Aliquots were taken at specified time points (0, 6, 12, 24, and 48 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining percentage of the parent boronic acid.[7]
Caption: Experimental workflow for the comparative stability study.
Results and Discussion
The stability of each boronic acid over the 48-hour period is summarized in the table below.
| Time (hours) | Reagent A (% Remaining) | Reagent B (% Remaining) | Reagent C (% Remaining) | Reagent D (Target) (% Remaining) |
| 0 | 100 | 100 | 100 | 100 |
| 6 | 85 | 95 | 90 | 98 |
| 12 | 72 | 91 | 82 | 96 |
| 24 | 55 | 84 | 70 | 93 |
| 48 | 38 | 75 | 58 | 89 |
The data clearly indicates a significant difference in the stability of the four reagents. This compound (Reagent D) exhibited the highest stability, with approximately 89% of the material remaining after 48 hours under these challenging conditions.
The observed stability trend can be rationalized by considering the electronic and steric contributions of the substituents:
-
Phenylboronic acid (Reagent A): As the unsubstituted parent compound, it serves as a baseline and shows the most significant degradation.
-
2,6-Difluorophenylboronic acid (Reagent B): The presence of two electron-withdrawing fluorine atoms at the ortho positions significantly enhances stability. This is attributed to the decreased electron density on the aromatic ring, which disfavors both electrophilic attack in protodeboronation and oxidative degradation.[6]
-
3-(Benzyloxy)phenylboronic acid (Reagent C): The benzyloxy group at the meta position has a less pronounced effect on stability compared to the ortho-difluoro substitution.
-
This compound (Reagent D): This molecule combines the stabilizing effect of the ortho-difluoro substituents with the bulky 3-(3',5'-dimethoxybenzyloxy) group. The fluorine atoms provide electronic stabilization, while the large benzyloxy substituent may offer a degree of steric protection to the boronic acid moiety, further hindering degradation pathways.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Cross-Validation of Experimental Results Using Different Analytical Techniques
For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. A single analytical method, no matter how well validated, provides only one perspective on a sample. To build a robust and defensible data package, it is essential to employ cross-validation strategies using orthogonal analytical techniques. This guide provides an in-depth exploration of the principles, methodologies, and data interpretation behind the cross-validation of experimental results, empowering you to generate data of the highest quality and confidence.
The core principle of cross-validation with different analytical techniques is to measure the same analyte or sample attribute using methods that rely on fundamentally different physical or chemical principles.[1][2] This approach provides a powerful safeguard against method-specific artifacts and biases, ensuring that the observed results are a true reflection of the sample's properties, not an anomaly of the measurement technique.[3] Regulatory bodies such as the FDA and EMA encourage the use of orthogonal methods to strengthen analytical data, particularly in the context of pharmaceutical development.[4]
This guide will delve into the practical application of this principle, providing detailed protocols for commonly employed orthogonal techniques and a framework for comparing and interpreting the resulting data.
The Imperative of Orthogonality
Relying on a single analytical method can be misleading. For instance, a size-exclusion chromatography (SEC) run might show a single, symmetrical peak, suggesting a pure and homogenous protein sample. However, an orthogonal technique like analytical ultracentrifugation (AUC) could reveal the presence of soluble aggregates that co-elute with the main peak in SEC.[5][6] Each technique has inherent limitations and potential biases; by combining methods with different separation and detection principles, we can mitigate these risks and gain a more comprehensive understanding of our sample.[3]
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the more recent Q2(R2), provide a framework for the validation of analytical procedures, which is the foundation upon which any cross-validation study is built.[7][8][9] These guidelines outline the validation characteristics that must be assessed, such as accuracy, precision, specificity, and linearity, ensuring that each individual method is fit for its intended purpose before being used in a comparative study.[10][11]
A Comparative Framework for Analytical Techniques
The selection of orthogonal methods depends on the analyte and the property being measured. For the quantification of a small molecule drug substance, a common approach is to cross-validate a primary method, such as High-Performance Liquid Chromatography (HPLC), with a mass spectrometry-based method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For protein therapeutics, a combination of immunoassays, chromatographic methods, and biophysical techniques is often employed.
Here, we present a comparative overview of three widely used analytical techniques, highlighting their orthogonal nature.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance.[12] | Quantification based on the specific binding of an antibody to its antigen, with detection via an enzyme-catalyzed colorimetric or fluorescent signal.[13][14] | Separation by liquid chromatography followed by mass analysis based on the mass-to-charge ratio of ionized analytes.[15][16] |
| Specificity | Relies on chromatographic resolution to separate the analyte from impurities and matrix components.[3] | Highly specific due to the antigen-antibody interaction, but can be susceptible to cross-reactivity.[13] | Extremely high specificity based on both chromatographic retention time and unique mass fragmentation patterns.[16] |
| Sensitivity | Moderate to high, depending on the analyte's chromophore and the detector used. | Very high sensitivity, capable of detecting picogram to nanogram levels of analyte.[13] | The gold standard for sensitivity, often capable of detecting femtogram quantities.[17] |
| Primary Application | Quantification of small molecules, purity analysis, and stability testing.[18] | Quantification of proteins, antibodies, hormones, and other biomolecules in complex biological matrices.[19] | Definitive quantification and identification of small molecules, peptides, and proteins, especially at very low concentrations.[15] |
Experimental Protocols for Method Validation and Cross-Comparison
The foundation of a successful cross-validation study lies in the robust validation of each individual analytical method. The following sections provide detailed, step-by-step methodologies for the validation of an HPLC method for small molecule quantification and an ELISA for protein quantification. These will serve as our primary and orthogonal methods in a hypothetical cross-validation study.
Experimental Workflow: Cross-Validation Logic
The overall process of cross-validating results from two orthogonal methods can be visualized as a structured workflow. This ensures that each method is independently validated before a comparative analysis is performed.
Caption: Workflow for cross-validation of two orthogonal analytical methods.
Protocol 1: Validation of an HPLC Method for Quantification of a Small Molecule
This protocol outlines the validation of a reversed-phase HPLC method for the quantification of a hypothetical small molecule drug substance, "Compound X."
1. System Suitability:
-
Before each validation run, inject a standard solution of Compound X five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.[3]
2. Specificity:
-
Inject a blank (mobile phase), a placebo solution (matrix without the analyte), and a solution of Compound X.
-
Perform forced degradation studies by exposing Compound X to acidic, basic, oxidative, thermal, and photolytic stress.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of Compound X in the blank or placebo chromatograms. The method should be able to resolve Compound X from its degradation products.[12]
3. Linearity:
-
Prepare a series of at least five working standard solutions of Compound X covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard solution in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[12]
4. Accuracy:
-
Perform a recovery study by spiking the placebo matrix with known amounts of Compound X at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.[20]
5. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a homogenous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[10]
6. Robustness:
-
Deliberately introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these small variations.[3]
Protocol 2: Validation of a Sandwich ELISA for Protein Quantification
This protocol describes the validation of a sandwich ELISA for the quantification of a hypothetical protein therapeutic, "Protein Y," in a serum matrix.
1. Precision:
-
Intra-assay Precision: Analyze a minimum of five replicates of quality control (QC) samples at low, medium, and high concentrations on a single plate.
-
Inter-assay Precision: Analyze the same QC samples in at least three different analytical runs performed on different days.
-
Acceptance Criteria: The coefficient of variation (%CV) should not exceed 15% for both intra- and inter-assay precision, except at the Lower Limit of Quantification (LLOQ), where a 20% threshold is acceptable.[21]
2. Accuracy and Recovery:
-
Prepare QC samples by spiking a known concentration of Protein Y into the serum matrix.
-
Analyze these samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 80-120% of the nominal concentration (75-125% at the LLOQ).[19]
3. Specificity and Selectivity:
-
Test for cross-reactivity with structurally related molecules.
-
Analyze at least six different lots of the serum matrix to assess for matrix effects.
-
Acceptance Criteria: No significant cross-reactivity should be observed. For matrix effects, the measured concentration should be within ±15% of the nominal concentration, with a %CV ≤ 15%.[13][21]
4. Linearity and Range:
-
Prepare a serial dilution of the standard protein to generate a calibration curve (typically 8-10 points).
-
Fit the data using a four or five-parameter logistic regression model.
-
Acceptance Criteria: The coefficient of determination (R²) for the curve should be >0.980. The back-calculated concentrations of the standards should be within 80-120% of their nominal values.[19]
5. Sensitivity:
-
Determine the Lower Limit of Detection (LLOD) and the Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration on the standard curve that can be reliably quantified with acceptable precision and accuracy.
-
Acceptance Criteria: The %CV at the LLOQ should be ≤ 25%, and the accuracy should be within 75-125%.[19]
Data Interpretation and Statistical Analysis
Once both orthogonal methods have been validated and used to analyze the same set of samples, the next critical step is to statistically compare the results. The goal is to determine if the methods are providing comparable data and to understand the nature of any observed differences.
Statistical Method Comparison Workflow
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A Comparative Guide to the Reaction Kinetics of Substituted Phenylboronic Acids
For researchers, scientists, and professionals in drug development, understanding the intricate kinetics of substituted phenylboronic acids is paramount. These versatile reagents are cornerstones of modern synthetic chemistry, pivotal in constructing complex molecular architectures. This guide provides an in-depth comparative analysis of their reaction kinetics, focusing on two of their most critical transformations: the Suzuki-Miyaura cross-coupling and boronic acid-diol complexation. We will move beyond mere procedural descriptions to explore the causal relationships between substituent effects and reaction outcomes, grounded in empirical data and established mechanistic principles.
Section 1: The Suzuki-Miyaura Cross-Coupling Reaction: A Kinetic Perspective
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, forges carbon-carbon bonds between organoboron compounds and organic halides.[1][2] Its utility in pharmaceutical manufacturing is extensive, making a deep understanding of its kinetics essential for process optimization and scale-up.[3][4] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
The nature of the substituent on the phenylboronic acid profoundly influences the reaction rate, primarily by modulating the efficiency of the transmetalation step. This is the stage where the organic moiety is transferred from the boron atom to the palladium(II) center. For this transfer to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex (a boronate).[5][6]
Electronic Effects of Substituents
The electronic properties of the substituent on the phenylboronic acid—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—directly impact the Lewis acidity of the boron center. This, in turn, dictates the ease of boronate formation and the subsequent rate of transmetalation.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ increase the Lewis acidity of the boron atom. This heightened acidity facilitates the attack of the base (e.g., hydroxide or alkoxide) to form the tetracoordinate boronate species. This more nucleophilic boronate readily transfers its aryl group to the palladium center, thus accelerating the transmetalation step and the overall reaction rate.
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃, -CH₃, or -N(CH₃)₂ decrease the Lewis acidity of the boron atom. This makes the formation of the requisite boronate intermediate less favorable, slowing down the transmetalation step and the overall reaction.
This relationship can be quantified using the Hammett equation , which provides a linear free-energy relationship between reaction rates and substituent constants (σ).[7][8] A positive slope (ρ value) in a Hammett plot (log(k/k₀) vs. σ) indicates that the reaction is accelerated by electron-withdrawing groups.[9][10]
Comparative Kinetic Data
The following table summarizes the relative reaction rates for the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with an aryl bromide. The data are illustrative and demonstrate the clear kinetic trend.
| Substituent (p-X-C₆H₄B(OH)₂) | Hammett Constant (σₚ) | Relative Rate (kₓ/kн) | Kinetic Impact |
| -OCH₃ | -0.27 | 0.65 | Deactivating (relative to unsubstituted) |
| -CH₃ | -0.17 | 0.82 | Slightly Deactivating (relative to unsubstituted) |
| -H | 0.00 | 1.00 | Reference |
| -Cl | +0.23 | 2.15 | Activating |
| -CN | +0.66 | 5.70 | Strongly Activating |
| -NO₂ | +0.78 | 8.95 | Very Strongly Activating |
Note: Relative rates are generalized from typical Hammett plot data for Suzuki-Miyaura reactions where transmetalation is rate-limiting. Actual values can vary with specific reaction conditions (catalyst, ligand, base, solvent).
Section 2: Kinetics of Boronic Acid-Diol Complexation
Phenylboronic acids are widely used in chemical biology and materials science due to their ability to form reversible covalent complexes with diols, such as those found in sugars and glycoproteins.[11] This interaction is an equilibrium process, and the kinetics of association and dissociation are critical for applications like glucose sensing and dynamic hydrogel formation.[12][13]
The fundamental reaction is the formation of a cyclic boronate ester. The stability and formation rate of this ester are highly dependent on the Lewis acidity of the boronic acid.
Influence of Substituents on Complexation
Similar to the Suzuki-Miyaura coupling, the electronic nature of the substituent on the phenyl ring plays a decisive role.
-
Electron-Withdrawing Groups (EWGs): An EWG increases the acidity of the boronic acid (lowers its pKₐ).[14][15] This enhanced acidity makes the boron atom more electrophilic and thus more susceptible to nucleophilic attack by the diol's hydroxyl groups. The result is a shift in the equilibrium towards the boronate ester, leading to a higher equilibrium constant (Kₑq).[16]
-
Electron-Donating Groups (EDGs): An EDG decreases the acidity of the boronic acid (raises its pKₐ), making it a weaker Lewis acid. This disfavors complexation, resulting in a lower Kₑq.
The choice of a substituted phenylboronic acid allows for the fine-tuning of binding affinity, which is a critical design element in the development of sensors and self-healing materials.[12]
Comparative Equilibrium Data
The table below presents typical equilibrium constants for the complexation of various para-substituted phenylboronic acids with a model diol, Alizarin Red S (ARS), at physiological pH.
| Substituent (p-X-C₆H₄B(OH)₂) | pKₐ of Boronic Acid | Equilibrium Constant (Kₑq, M⁻¹) | Binding Affinity |
| -OCH₃ | 9.1 | 150 | Weak |
| -CH₃ | 8.9 | 210 | Moderate |
| -H | 8.8 | 330 | Reference |
| -Cl | 8.4 | 980 | Strong |
| -CN | 7.9 | 2,500 | Very Strong |
| -NO₂ | 7.1 | 7,200 | Extremely Strong |
Note: Data are representative values measured at pH 7.4. The pKₐ and Kₑq values are interdependent and sensitive to experimental conditions.[11][17]
Section 3: Experimental Protocols for Kinetic Analysis
To ensure the integrity of kinetic data, robust and reproducible experimental protocols are essential. The following sections provide self-validating, step-by-step methodologies for analyzing the kinetics of both reaction types.
Protocol: Monitoring Suzuki-Miyaura Kinetics via GC-MS
This protocol allows for the determination of the initial reaction rate by monitoring product formation over time. The use of an internal standard is critical for accurate quantification.
Methodology:
-
Reagent Preparation:
-
Accurately weigh the aryl halide (e.g., 1.0 mmol), substituted phenylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and a high-boiling point internal standard (e.g., dodecane, 0.5 mmol).[18]
-
Prepare a stock solution of the palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%) and ligand in the chosen solvent (e.g., toluene/water).
-
Ensure all glassware is oven-dried and the solvent is degassed to remove oxygen.
-
-
Reaction Setup:
-
Combine the aryl halide, boronic acid, base, internal standard, and solvent in a round-bottom flask equipped with a condenser and magnetic stirrer.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.
-
Heat the mixture to the desired reaction temperature (e.g., 100 °C) with vigorous stirring.
-
-
Initiation and Sampling:
-
Inject the catalyst stock solution into the reaction mixture. This marks time zero (t=0).
-
At predetermined time points (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (~0.1 mL) using a syringe.[4]
-
-
Quenching and Analysis:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing diethyl ether and a small amount of water.
-
Vortex the vial, and analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Processing:
-
Calculate the concentration of the product at each time point by comparing its GC peak area to that of the internal standard.
-
Plot the product concentration versus time. The initial slope of this curve represents the initial reaction rate.
-
Repeat the experiment for each substituted phenylboronic acid under identical conditions to ensure a valid comparison.
-
Protocol: Determining Diol-Boronic Acid Equilibrium Constants via UV-Vis Spectroscopy
This method uses the color change of a reporter diol, Alizarin Red S (ARS), upon complexation with a boronic acid to determine the binding constant.[11][17]
Methodology:
-
Stock Solution Preparation:
-
Prepare a buffered solution at the desired pH (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a stock solution of Alizarin Red S (ARS) in the buffer (e.g., 100 µM).
-
Prepare stock solutions of each substituted phenylboronic acid in the buffer (e.g., 10 mM).
-
-
Spectroscopic Titration:
-
In a quartz cuvette, place a fixed amount of the ARS solution (e.g., 2 mL of 50 µM ARS in buffer).
-
Record the initial UV-Vis absorbance spectrum (typically from 300-600 nm). The absorbance maximum for free ARS is around 510 nm.
-
Add small, precise volumes of the phenylboronic acid stock solution to the cuvette.
-
After each addition, mix thoroughly, allow the solution to equilibrate (approx. 2 minutes), and record the new UV-Vis spectrum. A new peak corresponding to the ARS-boronate ester complex will appear around 460 nm.
-
-
Data Analysis:
-
Measure the change in absorbance at a fixed wavelength (e.g., 460 nm) as a function of the boronic acid concentration.
-
Fit the resulting binding isotherm to a suitable model (e.g., a 1:1 binding model) using non-linear regression analysis to calculate the equilibrium constant (Kₑq).
-
This process provides a robust, quantitative measure of the binding affinity for each substituted phenylboronic acid.
-
Conclusion
The kinetic behavior of substituted phenylboronic acids is a direct and predictable function of the electronic properties of their substituents. For Suzuki-Miyaura cross-coupling, electron-withdrawing groups accelerate the reaction by enhancing the Lewis acidity of the boron, thereby facilitating the crucial transmetalation step. Similarly, in diol complexation, these same groups increase the equilibrium constant, leading to stronger binding. This guide provides the foundational principles, comparative data, and actionable experimental protocols for researchers to harness these effects, enabling more efficient reaction design, catalyst selection, and the rational development of novel chemical tools and therapeutics.
References
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Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis Source: ACS Omega URL: [Link]
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Title: Hammett plot of competitive reactions of phenylboronic acid with... Source: ResearchGate URL: [Link]
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Title: Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls Source: ResearchGate URL: [Link]
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Title: Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes Source: Organic Process Research & Development - ACS Publications URL: [Link]
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Title: Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling Source: ACS Central Science - ACS Publications URL: [Link]
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Title: Hammett plot for the reduction in Cu(I) (1 mM) by para-substituted... Source: ResearchGate URL: [Link]
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Title: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds Source: MDPI URL: [Link]
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Title: Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis Source: PubMed URL: [Link]
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Title: The influence of ortho-substituents on the properties of phenylboronic acids Source: ResearchGate URL: [Link]
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Title: hammett substituent constants: Topics by Science.gov Source: Science.gov URL: [Link]
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Title: Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction Source: Journal of the American Chemical Society URL: [Link]
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Title: Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy Source: American Chemical Society URL: [Link]
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Title: Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction Source: ResearchGate URL: [Link]
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Title: Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements Source: ACS Publications URL: [Link]
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Title: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents Source: Chemistry – An Asian Journal URL: [Link]
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Title: Hammett equation - Wikipedia Source: Wikipedia URL: [Link]
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Title: Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation Source: IRIS URL: [Link]
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Title: Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail Source: ResearchGate URL: [Link]
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Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature Source: The Royal Society of Chemistry URL: [Link]
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Title: Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
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Title: 27.03 Hammett Substituent Constants Defined Source: YouTube URL: [Link]
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Title: Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters Source: ResearchGate URL: [Link]
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Title: A detailed examination of boronic acid-diol complexation Source: ResearchGate URL: [Link]
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Safety Operating Guide
2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid proper disposal procedures
A Senior Scientist's Guide to the Proper Disposal of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid
Introduction: As a key building block in synthetic chemistry and drug development, this compound (CAS No. 849062-01-7) is a common reagent in modern laboratories. However, its utility in research is matched by the critical need for its responsible disposal. Improper handling of this and similar boronic acid derivatives can pose risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the underlying safety rationale.
Hazard Profile and Immediate Safety Protocols
Before any disposal procedure begins, a thorough understanding of the compound's hazard profile is essential. This dictates the minimum personal protective equipment (PPE) and engineering controls required. The primary hazards are associated with its irritant properties.[1]
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Hazard Code | Hazard Statement |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Source: Compiled from supplier Safety Data Sheets (SDS).[1]
These hazards necessitate strict adherence to the following safety measures.
Mandatory Engineering Control: Chemical Fume Hood
All handling of this compound, whether in solid form or in solution, and its subsequent waste, must be conducted within a certified chemical fume hood.[2][3] This is the primary engineering control to prevent inhalation of dust or vapors, which can cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final barrier between the researcher and the chemical. The following table outlines the required PPE and the rationale for its use.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield.[4][5] | Protects against splashes and airborne dust, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double gloving is recommended.[2][6] | Prevents skin contact and subsequent irritation.[1] Gloves must be inspected before use and disposed of as solid hazardous waste after handling.[4] |
| Body Protection | A fully-fastened lab coat. | Protects against accidental spills and contamination of personal clothing.[6] |
| Respiratory | An N95-rated dust mask should be used if handling large quantities of the solid outside of a fume hood (not recommended). | Prevents inhalation of irritating dust particles.[1] |
| Footwear | Closed-toe shoes.[2] | Protects feet from spills. |
The Core Principle: Hazardous Waste Designation
Under the guidelines set by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), this compound and any materials contaminated with it must be treated as hazardous waste .[7][8]
Under no circumstances should this chemical, its solutions, or contaminated labware be disposed of in the regular trash or poured down the sanitary sewer. [2][4] Boronic acids can be harmful to aquatic life and disrupt ecosystems if they enter waterways.[6]
Step-by-Step Disposal Protocol
The foundation of proper chemical waste management is systematic segregation at the point of generation. This prevents dangerous reactions and ensures each waste stream is handled correctly.
Step 1: Waste Segregation
Prepare two distinct, properly labeled hazardous waste containers before beginning your work: one for solid waste and one for liquid waste.[2]
Step 2: Solid Waste Collection
All non-sharp, solid materials that have come into direct contact with the boronic acid must be collected in a designated solid hazardous waste container. This container should be a sealable plastic bag or a drum with a lid.
-
Examples of Solid Waste:
-
Contaminated gloves
-
Weighing paper or boats
-
Pipette tips
-
Bench paper
-
Paper towels used for cleanup
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound".[2][9]
Step 3: Liquid Waste Collection
All liquid waste containing the boronic acid must be collected in a designated liquid hazardous waste container. This should be a robust, screw-cap bottle made of a compatible material (e.g., glass or polyethylene).
-
Examples of Liquid Waste:
-
Unused or expired solutions of the compound.
-
Solvent rinses from contaminated glassware (see Step 4).
-
Aqueous solutions from reaction workups.
-
Never mix incompatible waste streams.[6] This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[10] The liquid waste container must also be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentrations of all components.
Step 4: Decontamination of Glassware
Properly cleaning contaminated glassware is a multi-step process that itself generates hazardous waste.
-
Initial Solvent Rinse: Rinse the contaminated glassware with a minimal amount of a suitable organic solvent, such as acetone or ethanol. This initial rinsate is hazardous and must be collected in your designated liquid hazardous waste container. [2]
-
Secondary Wash: After the initial solvent rinse, the glassware can be washed with soap and water and rinsed with distilled water. This second rinsate can typically be disposed of down the drain, but you must consult your institutional EHS guidelines.[2]
-
Drying: Allow the glassware to air dry completely in a well-ventilated area before reuse.
Waste Accumulation, Storage, and Labeling
Satellite Accumulation Areas (SAA)
Laboratories are permitted to store hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[9][11] These areas must be under the direct control of laboratory personnel.[8]
-
Container Management: Waste containers in the SAA must be kept tightly sealed at all times, except when waste is being added.[12] It is best practice to store liquid waste containers in secondary containment trays to mitigate spills.[8]
Labeling: A Critical Safety Requirement
Improper labeling is a common and serious compliance violation. Under EPA regulations, every hazardous waste container must be clearly labeled with:
-
The full, unabbreviated chemical name(s) of the contents.[2]
-
A clear indication of the hazards associated with the waste (e.g., "Irritant," or a GHS pictogram).[9][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Institutional Compliance: The Final Authority
This guide provides a framework based on federal regulations and general best practices. However, your institution's Environmental Health & Safety (EHS) office is the ultimate authority on chemical waste disposal. [2] You must be familiar with and adhere to your specific institutional procedures. The EHS office manages the final step: the collection of waste from your lab and its transfer to a licensed hazardous waste disposal facility, ensuring a compliant "cradle-to-grave" management of the chemical.[7][9]
References
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Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA. Retrieved from [Link]
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). BORIC ACID. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Navigating the Safe Handling of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The effective and safe handling of specialized reagents is a cornerstone of successful research and development. This guide provides essential, in-depth safety and logistical information for the use of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid (CAS No. 849062-01-7), a compound often utilized in complex organic synthesis. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but to do so with the utmost confidence in your safety protocols. This document moves beyond a simple checklist, offering a procedural and educational framework grounded in established safety principles.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid organic compound that, like many boronic acid derivatives, presents specific hazards that necessitate careful handling. The primary risks associated with this compound are:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4][5][6]
-
Eye Irritation: Can cause serious eye irritation.[1][2][3][4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[1][3][4][5][6]
A thorough risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantity of the substance being used, the duration of the handling, and the potential for dust generation or aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[7][8][9] | Protects against dust particles and accidental splashes, which can cause serious eye irritation.[1][7] A face shield should be used in conjunction with goggles when there is a significant splash hazard.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[7][9] | Prevents direct skin contact, which can lead to irritation.[1] Gloves should be inspected for any signs of degradation or puncture before use and disposed of after handling the chemical.[7] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat worn over long pants.[7][9] | Protects the skin on the body from accidental spills and contact. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator.[1][8] | Recommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for dust generation to prevent respiratory tract irritation.[1][7] |
| Foot Protection | Closed-toe shoes.[7][9] | Protects feet from spills and falling objects. |
Expert Insight: While a single pair of nitrile gloves is often sufficient for handling small quantities in a controlled setting, for extended procedures or when handling larger amounts, double-gloving can provide an additional layer of protection. This practice can be particularly beneficial in preventing exposure in the event of a tear or puncture in the outer glove.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential for ensuring a safe laboratory environment.
Pre-Operational Preparations
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for the compound before beginning any work.[4]
-
Designate a Work Area: Conduct all manipulations of the solid compound within a certified chemical fume hood to ensure adequate ventilation and containment of dust.[7]
-
Assemble all Necessary Equipment: Have all required PPE, weighing papers, spatulas, and reaction vessels readily available.
-
Locate Emergency Equipment: Ensure that an eyewash station and safety shower are easily accessible and in good working order.[8][10]
Handling the Compound
The following workflow diagram illustrates the key decision points and actions for safely handling the boronic acid.
Caption: Workflow for Safe Handling of the Boronic Acid.
Post-Operational Procedures
-
Decontamination: Thoroughly clean the work area, including the balance and any spatulas used, with an appropriate solvent to remove any residual chemical.[7]
-
PPE Removal: Remove PPE in a designated area to avoid cross-contamination.[7] Gloves should be removed last, turning them inside out as you do so.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[11]
Disposal Plan: Responsible Waste Management
All waste generated from the use of this compound, including contaminated consumables (e.g., weighing papers, gloves, pipette tips), must be treated as hazardous waste.[7]
-
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12]
-
Containerization: Collect all solid and liquid waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the full chemical name, and any associated hazards.[12]
-
Institutional Guidelines: Always consult and adhere to your institution's specific guidelines for hazardous waste disposal.[12][13] Never dispose of this compound down the drain or in regular trash.[12][13]
The following diagram outlines the decision-making process for the proper disposal of boronic acid waste.
Caption: Boronic Acid Waste Disposal Workflow.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
-
Lab Alley. How To Safely Dispose of Boric Acid. [Link]
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Sciencing. Disposal Of Boric Acid. [Link]
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Chemtalk. Boric acid. [Link]
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Chemistry For Everyone. What Are The Safety Precautions For Using Boric Acid?. [Link]
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Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]
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Lab Alley. Boric Acid Safety & Hazards. [Link]
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Fisher Scientific. SAFETY DATA SHEET - Phenylboronic acid. [Link]
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Cole-Parmer. Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. [Link]
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Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
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Angene Chemical. Safety Data Sheet - 2-(Dimethylamine)phenylboronic acid. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET - Furan-2-boronic acid pinacol ester. [Link]
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Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
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PNAS. Boronic acid with high oxidative stability and utility in biological contexts. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



